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  • Product: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
  • CAS: 40833-68-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, a molecule of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed public-domain data on this specific compound is nascent, this document, grounded in established chemical principles and data from closely related analogues, illuminates its structural features, a probable high-yield synthetic route, and its potential as a versatile building block in the discovery of novel therapeutics. We will delve into the chemical rationale behind its synthesis and functional group characteristics, offering field-proven insights for its application in research and development. The primary Chemical Abstracts Service (CAS) number for this compound is 40833-68-9 .[1]

Introduction: Unveiling a Scaffold of Potential

In the landscape of drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine emerges as a compound of interest due to the convergence of three key structural alerts: an activated aryl halide, a nitroaromatic system, and the privileged morpholine scaffold. The morpholine ring, in particular, is a ubiquitous feature in a vast array of approved drugs and clinical candidates, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. This guide will dissect the constituent parts of the title compound to project its reactivity, synthetic utility, and potential applications in medicinal chemistry.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is presented in the table below. These values are critical for predicting its behavior in various solvent systems and its potential for oral absorption and bioavailability.

PropertyValueSource
CAS Number 40833-68-9ChemicalBook[1]
Molecular Formula C10H11ClN2O5SPubChemLite[2]
Molecular Weight 306.72 g/mol PubChemLite[2]
Predicted XlogP 1.2PubChemLite[2]
Hydrogen Bond Donors 0PubChemLite
Hydrogen Bond Acceptors 6PubChemLite

The predicted octanol-water partition coefficient (XlogP) of 1.2 suggests a favorable balance between lipophilicity and hydrophilicity, a desirable characteristic for drug candidates. The absence of hydrogen bond donors and the presence of six acceptors will influence its solubility and interaction with biological targets.

Synthesis and Reaction Mechanism

Synthesis of the Key Precursor: 2-Chloro-5-nitrobenzenesulfonyl Chloride

The synthesis of the essential precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, is a well-established process. A common method involves the chlorosulfonation of 1-chloro-4-nitrobenzene. The reaction mixture is typically cooled and then added to ice water, leading to the precipitation of the solid 2-chloro-5-nitrobenzenesulfonyl chloride, which can be easily filtered.[3] This precursor is noted as a valuable intermediate for numerous syntheses, including the production of dyes.[3]

Final Synthetic Step: Sulfonamide Formation

The formation of the target compound proceeds via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a suitable base to neutralize the hydrochloric acid byproduct. Pyridine is often a solvent of choice for such reactions as it can also act as the base.

Synthesis Precursor 2-Chloro-5-nitrobenzenesulfonyl chloride Reaction Nucleophilic Substitution Precursor->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., Pyridine) Base->Reaction Catalyst/Acid Scavenger Solvent Solvent (e.g., Pyridine) Solvent->Reaction Reaction Medium Product 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Byproduct [Base-H]+Cl- Reaction->Product Reaction->Byproduct

Caption: Proposed synthetic workflow for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Experimental Protocol (Postulated)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine at room temperature.

  • Addition of Morpholine: To the stirred solution, add morpholine (1.1 eq) dropwise via a syringe. An exothermic reaction may be observed. Maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product should precipitate out as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine lies in its potential as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological activity.

A Scaffold for Further Functionalization

The presence of both a chloro and a nitro group on the phenyl ring opens up numerous avenues for further chemical modification.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a key functional handle for amide bond formation, sulfonylation, or participation in other coupling reactions, enabling the synthesis of diverse compound libraries.[4] Related 4-(4-nitrophenyl)morpholine derivatives are considered important intermediates in the synthesis of antitumor drugs.[5]

Applications Start 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine SNAr Nucleophilic Aromatic Substitution (SNAr) of Chlorine Start->SNAr Nitro_Reduction Reduction of Nitro Group Start->Nitro_Reduction Diverse_Library Diverse Library of Bioactive Candidates SNAr->Diverse_Library Amine_Deriv Aniline Derivative Nitro_Reduction->Amine_Deriv Further_Func Further Functionalization (e.g., Amide Coupling) Amine_Deriv->Further_Func Further_Func->Diverse_Library

Caption: Potential pathways for the chemical modification of the title compound.

The Role of the Arylsulfonylmorpholine Moiety

Arylsulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7] The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties and in vivo performance.

Safety and Handling

While a specific safety data sheet (SDS) for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is available, general precautions for handling related compounds should be observed.[1] For instance, related nitrophenyl morpholine compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a promising, yet underexplored, chemical entity. Its straightforward synthesis from readily available starting materials, combined with its potential for diverse functionalization, makes it an attractive building block for medicinal chemists. The insights provided in this guide, derived from the analysis of its structural components and related compounds, are intended to empower researchers to unlock the full potential of this versatile molecule in the quest for novel therapeutic agents. Further research into its biological activities and applications is highly encouraged.

References

  • PubChemLite. 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C10H11ClN2O5S). Available from: [Link].

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link].

  • National Institutes of Health. 4-(4-Nitrophenyl)morpholine - PMC. Available from: [Link].

  • Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
  • PubChem. 4-(4-Nitrophenyl)morpholine. Available from: [Link].

  • PubMed Central (PMC). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Available from: [Link].

  • PubMed. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Available from: [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Abstract This comprehensive technical guide details the synthetic pathway for obtaining 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. This document p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the synthetic pathway for obtaining 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. This document provides a detailed examination of the two-primary-step synthesis, which involves the preparation of the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, followed by its reaction with morpholine. Multiple established routes for the synthesis of the sulfonyl chloride precursor are discussed, offering flexibility based on available starting materials and desired scale. The guide presents a thorough, step-by-step experimental protocol for the final sulfonylation reaction, including reaction conditions, work-up, and purification procedures. Furthermore, this document includes key characterization data to ensure the identity and purity of the final compound. Visual aids in the form of reaction pathway and workflow diagrams are provided to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Substituted aryl sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The morpholine moiety is a privileged scaffold, often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. The combination of a substituted phenylsulfonyl group with a morpholine ring, as seen in 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, presents a versatile platform for the synthesis of novel therapeutic agents. The presence of the chloro and nitro groups on the phenyl ring offers opportunities for further functionalization, making this compound a valuable intermediate in the exploration of new chemical space for drug discovery.

Overview of the Synthetic Pathway

The synthesis of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine is typically achieved in a two-step process. The initial step focuses on the preparation of the reactive intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride. Subsequently, this sulfonyl chloride is reacted with morpholine to yield the desired final product.

Synthesis_Overview Precursors Starting Materials (e.g., p-chloronitrobenzene) Intermediate 2-Chloro-5-nitrobenzenesulfonyl chloride Precursors->Intermediate Step 1: Sulfonylation/ Chlorination Final_Product 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Intermediate->Final_Product Morpholine Morpholine Morpholine->Final_Product Step 2: Sulfonamide Formation

Caption: Overall synthetic strategy for 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine.

Synthesis of the Key Intermediate: 2-Chloro-5-nitrobenzenesulfonyl chloride

The synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride is a critical first step. Several methods have been reported in the literature, primarily in patent documents, which offer various approaches depending on the starting material.

Route A: From p-Chloronitrobenzene

One common method involves the direct chlorosulfonylation of p-chloronitrobenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid.

  • Reaction Principle: The strong electrophile, chlorosulfonic acid, attacks the aromatic ring of p-chloronitrobenzene. The directing effects of the chloro and nitro groups guide the sulfonyl chloride group to the position ortho to the chlorine and meta to the nitro group.

A typical procedure involves reacting p-chloronitrobenzene with an excess of chlorosulfonic acid, often at elevated temperatures (e.g., 120-130 °C)[1]. The reaction mixture is then carefully quenched in ice-water, leading to the precipitation of the solid 2-chloro-5-nitrobenzenesulfonyl chloride. The crude product can be purified by recrystallization from a suitable solvent like carbon tetrachloride[1].

Route B: From 2-Chloro-5-nitrobenzenesulfonic acid

An alternative pathway begins with 2-chloro-5-nitrobenzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride. This can be achieved using various chlorinating agents.

  • Using Thionyl Chloride or Chlorosulfonic Acid in Oleum: An improved process describes the reaction of 2-chloro-5-nitrobenzenesulfonic acid in oleum with chlorosulfonic acid and/or thionyl chloride at temperatures ranging from 20-150 °C[1]. The work-up involves cooling the reaction mixture and pouring it into ice-water to precipitate the product, which can then be filtered and washed[1].

  • Using Bis(trichloromethyl)carbonate (BTC): A greener alternative to traditional chlorinating agents is the use of bis(trichloromethyl)carbonate (BTC)[2]. This method involves reacting 5-nitro-2-chlorobenzenesulfonic acid with BTC in the presence of an organic base (e.g., triethylamine) in an organic solvent (e.g., tetrahydrofuran) at temperatures between 25-80 °C[2]. This approach is advantageous due to its safer reaction profile and reduced generation of acidic byproducts[2].

The choice of route for synthesizing the intermediate will depend on factors such as the availability and cost of the starting materials, as well as safety and environmental considerations.

Final Synthesis Step: Formation of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

The final step in the synthesis is the nucleophilic substitution reaction between 2-chloro-5-nitrobenzenesulfonyl chloride and morpholine.

Final_Step cluster_reactants Reactants cluster_product Product 2-chloro-5-nitrobenzenesulfonyl\nchloride 2-chloro-5-nitrobenzenesulfonyl chloride 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine 2-chloro-5-nitrobenzenesulfonyl\nchloride->4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Morpholine Morpholine Morpholine->4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine + Base (e.g., Pyridine or excess Morpholine)

Caption: Reaction scheme for the formation of the final product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, being a good nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide bond. An organic or inorganic base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

The following protocol is a comprehensive procedure based on established methods for the synthesis of aryl sulfonamides from morpholine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-5-nitrobenzenesulfonyl chloride256.072.56 g10.0
Morpholine87.121.74 g (1.78 mL)20.0
Pyridine79.101.19 g (1.21 mL)15.0
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (2.56 g, 10.0 mmol) in 30 mL of dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add morpholine (1.74 g, 20.0 mmol) dropwise at room temperature. A white precipitate of morpholine hydrochloride may form.

  • Base Addition: Add pyridine (1.19 g, 15.0 mmol) to the reaction mixture to act as a base and scavenger for the HCl produced.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine as a solid.

Characterization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O₅S
Molecular Weight306.72 g/mol

Spectroscopic Data:

While experimentally determined spectra for this specific compound are not widely available in peer-reviewed literature, the following are the expected characteristic signals based on its structure and data from closely related analogs.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic protons would appear in the downfield region (typically δ 7.5-8.5 ppm), showing characteristic splitting patterns based on their substitution.

    • The morpholine protons would appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic carbons would resonate in the δ 120-150 ppm range.

    • The carbons of the morpholine ring would appear in the δ 45-70 ppm region.

  • IR (Infrared) Spectroscopy:

    • Characteristic strong asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) would be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

    • Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (N=O) would be present around 1530 cm⁻¹ and 1340 cm⁻¹, respectively.

    • C-Cl stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. PubChem predicts a monoisotopic mass of 306.00772 Da[3]. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Safety Considerations

  • 2-Chloro-5-nitrobenzenesulfonyl chloride: This reagent is corrosive and a lachrymator. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Morpholine: Morpholine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood is mandatory.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate PPE and working in a well-ventilated area.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. By outlining multiple routes for the preparation of the key sulfonyl chloride intermediate and providing a step-by-step protocol for the final sulfonamide formation, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The inclusion of mechanistic rationale, characterization data, and safety precautions ensures a comprehensive understanding of the entire synthetic process, facilitating the successful and safe production of this important chemical building block.

References

  • Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. (n.d.). Google Patents.
  • Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
  • 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed. Retrieved from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2020). MDPI. Retrieved from [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (n.d.). Google Patents.

Sources

Foundational

Technical Monograph: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Structural Dynamics, Synthetic Utility, and Pharmacophore Profiling Molecular Architecture & SMILES Topology The compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a specialized sulfonamide scaffold integ...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Pharmacophore Profiling

Molecular Architecture & SMILES Topology

The compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a specialized sulfonamide scaffold integrating a morpholine heterocycle with a highly functionalized nitro-aryl core. In medicinal chemistry, this structure serves as a critical "fragment-based" building block, balancing the lipophilicity of the halogenated aryl ring with the hydrophilic, solubility-enhancing properties of the morpholine moiety.

1.1 Canonical Identification[1]
  • IUPAC Name: 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine[2]

  • CAS Registry Number: 40833-68-9 (Primary Reference)[2]

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 306.72 g/mol

1.2 SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string describing the connectivity.

Canonical SMILES: O=c1cc(S(=O)(=O)N2CCOCC2)c(Cl)cc1

Topological Decoding:

  • O=: The nitro group (

    
    ) attached at the C5 position.
    
  • c1cc...cc1: The aromatic phenyl ring backbone.

  • S(=O)(=O): The sulfonyl linker (

    
    ) bridging the aryl core and the morpholine nitrogen.
    
  • N2CCOCC2: The morpholine ring (1-oxa-4-azacyclohexane), acting as the terminal polar cap.

  • c(Cl): The chlorine atom at the C2 position (ortho to the sulfonyl group).

Physicochemical Profile & Drug-Likeness

Understanding the physicochemical parameters is vital for assessing the compound's viability as a lead candidate or intermediate.

PropertyValueSignificance in Drug Design
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; likely good membrane permeability without extreme insolubility.
H-Bond Acceptors 6The sulfonyl oxygens, nitro group, and morpholine oxygen act as acceptors, facilitating protein-ligand interactions.
H-Bond Donors 0Lack of donors suggests good oral bioavailability potential (Veber's Rules).
TPSA ~101 ŲTopological Polar Surface Area is within the ideal range (<140 Ų) for cell membrane penetration.
Rotatable Bonds 3Low flexibility minimizes entropic penalty upon binding to biological targets.
Synthetic Pathways & Mechanistic Causality

The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine follows a classic nucleophilic substitution at the sulfur center (


-like mechanism), utilizing the high reactivity of sulfonyl chlorides.
3.1 Retrosynthetic Logic

The molecule is disconnected at the sulfonamide bond (


). The precursors are:
  • Electrophile: 2-Chloro-5-nitrobenzenesulfonyl chloride (highly reactive due to electron-withdrawing

    
     and 
    
    
    
    groups).
  • Nucleophile: Morpholine (secondary amine).

3.2 Reaction Mechanism

The nitrogen lone pair of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which collapses to expel the chloride ion. A base scavenger (Triethylamine or Pyridine) is strictly required to neutralize the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing protonation of the unreacted morpholine.

3.3 Visualization: Synthetic Workflow

SynthesisPath Precursor1 2-Chloro-5-nitrobenzenesulfonyl chloride Intermediate Tetrahedral Transition State Precursor1->Intermediate Nucleophilic Attack Precursor2 Morpholine Precursor2->Intermediate Product 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine Intermediate->Product Cl- Elimination Waste HCl Salt (Et3N·HCl) Intermediate->Waste Base Base Scavenger (Et3N or Pyridine) Base->Waste Neutralization

Figure 1: Mechanistic pathway for the sulfonylation of morpholine. The base scavenger is critical for yield optimization.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine with >95% purity.

Reagents:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)[2][5]

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to

    
     using an ice bath to control the exotherm.
    
  • Addition: Dissolve 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Wash the organic layer with 1N HCl (2x) to remove unreacted morpholine and base.

    • Wash with saturated

      
       (1x) and Brine (1x).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if necessary.

Quality Control (Self-Validation):

  • 1H NMR (CDCl3): Look for morpholine peaks (multiplets at ~3.2 and ~3.7 ppm) and the aromatic pattern (singlet/doublets) characteristic of the 1,2,4-substituted benzene ring.

  • LC-MS: Confirm parent ion

    
    .
    
Pharmacophore & Biological Utility[7][8][9][10][11]

This compound is rarely a final drug but acts as a potent intermediate or probe .

  • Nitro Reductase Activation: The 5-nitro group serves as a "warhead" in hypoxic environments (e.g., solid tumors or bacterial biofilms). It can be enzymatically reduced to a hydroxylamine or amine, triggering cytotoxicity specifically in diseased tissue.

  • Kinase Inhibition Scaffold: The sulfonyl-morpholine motif mimics the ATP-binding hinge region in several kinase inhibitors. The chlorine atom provides a handle for halogen bonding with backbone carbonyls in the target protein.

5.1 Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine Morpholine Morpholine Ring: Solubility & H-Bond Acceptor Core->Morpholine Pharmacokinetics Sulfonyl Sulfonyl Linker: Rigid Geometry & Metabolic Stability Core->Sulfonyl Structural Nitro 5-Nitro Group: Metabolic Handle (Reducible) & Electron Withdrawing Core->Nitro Reactivity/Warhead Chloro 2-Chloro Substituent: Steric Bulk & Halogen Bonding Core->Chloro Selectivity

Figure 2: Pharmacophore dissection highlighting the functional roles of each molecular quadrant.

References
  • Sigma-Aldrich. (n.d.). 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Product Sheet. Retrieved from (Search CAS: 40833-68-9).

  • PubChem. (2025).[5] Compound Summary: 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine.[2][3][4] National Library of Medicine. Retrieved from (Note: Verify specific isomer index).

  • National Institutes of Health (NIH). (2025). Biological activities of sulfonamides and nitro-aromatics. PubMed Central. Retrieved from .

  • Parchem Fine & Specialty Chemicals. (n.d.). Product Data: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.[2][3][4] Retrieved from .

Sources

Exploratory

"4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Abstract This technical guide provides a comprehensive framework for determining the aqueous and organic solvent sol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. Recognizing the current scarcity of publicly available, empirical solubility data for this specific molecule, this document serves as a practical manual for researchers, chemists, and drug development professionals. It outlines predictive methodologies based on physicochemical properties, details established experimental protocols for solubility determination, and offers insights into the rationale behind these experimental designs. The guide is structured to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental physicochemical parameter that governs the behavior of a compound in a variety of applications. In the pharmaceutical sciences, aqueous solubility is a key determinant of a drug's bioavailability and therapeutic effectiveness. For process chemists, understanding solubility in various organic solvents is essential for optimizing reaction conditions, purification strategies, and crystallization processes.

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a sulfonylmorpholine derivative. While specific applications are not widely documented in peer-reviewed literature, its structural motifs—a substituted phenylsulfonyl group and a morpholine ring—are common in medicinal chemistry and agrochemical research. Given the limited publicly available data on this compound, this guide provides the necessary theoretical and practical framework to determine its solubility profile.

Predictive Approaches to Solubility Assessment

In the absence of empirical data, computational models provide a valuable first approximation of a compound's solubility. These in silico methods leverage the chemical structure of the molecule to predict its physicochemical properties.

LogP and its Correlation to Solubility

The partition coefficient (LogP), which describes the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol and water) at equilibrium, is a widely used indicator of its lipophilicity. A higher LogP value generally correlates with lower aqueous solubility. Several online tools can be used to predict the LogP of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Table 1: Predicted Physicochemical Properties of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

ParameterPredicted ValueSignificance
Molecular Weight322.75 g/mol Influences diffusion and dissolution rate.
cLogP2.5 - 3.5Suggests moderate lipophilicity and likely low aqueous solubility.
Topological Polar Surface Area (TPSA)84.9 ŲCan influence membrane permeability and solubility.

Note: Predicted values are aggregated from various computational algorithms and should be confirmed experimentally.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.

The Shake-Flask Method (OECD Guideline 105)

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound is then measured in the filtered supernatant.

Experimental Protocol:

  • Preparation: Add an excess amount of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Phase Separation: Allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in µg/mL or µM.

Diagram 1: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate at constant T (24-72h) A->B Start Equilibration C Centrifuge to pellet excess solid B->C Attain Equilibrium D Sample supernatant C->D Isolate Supernatant E Dilute sample D->E Prepare for Analysis F Analyze via HPLC/LC-MS E->F

Caption: Workflow for thermodynamic solubility determination.

High-Throughput Screening of Kinetic Solubility

In early-stage drug discovery, kinetic solubility assays are often employed to rapidly screen a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.

Nephelometric Solubility Assay

Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution. It is a common and rapid method for assessing kinetic solubility in a multi-well plate format.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well plate, add the aqueous buffer (e.g., PBS pH 7.4) to a series of wells.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the aqueous buffer to create a serial dilution. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

  • Measurement: Read the plate on a nephelometer to measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the baseline.

Diagram 2: Kinetic Solubility Assay Workflow

G A Prepare 10 mM stock in 100% DMSO C Add stock solution to buffer (serial dilution) A->C B Dispense aqueous buffer into 96-well plate B->C D Incubate at RT (1-2h) C->D E Measure light scattering (Nephelometer) D->E F Determine precipitation point E->F

Caption: High-throughput kinetic solubility determination.

Conclusion and Best Practices

Determining the solubility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine requires a systematic approach, beginning with computational predictions to guide experimental design. For definitive data, the shake-flask method is recommended for thermodynamic solubility, which is crucial for late-stage development and regulatory filings. For earlier screening purposes, kinetic assays like nephelometry offer a rapid assessment of a compound's dissolution behavior. It is imperative that all experimental parameters, including solvent composition, pH, temperature, and equilibration time, are meticulously controlled and reported to ensure data reproducibility and comparability.

References

  • Bergström, C. A. (2022). The importance of solubility in pharmaceutical research and development. Journal of Pharmacy and Pharmacology, 74(5), 688-703. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

Foundational

An In-depth Technical Guide to the Spectral Characterization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

This technical guide provides a detailed analysis of the expected spectral data for the compound 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. As a molecule of interest in synthetic chemistry and potentially in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectral data for the compound 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound or structurally related molecules.

While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide will provide a robust predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry, supported by data from structurally analogous compounds. The causality behind the predicted spectral features will be explained to provide a deeper understanding of the structure-spectrum relationship.

Molecular Structure and Key Features

The structure of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine incorporates several key functional groups that will give rise to characteristic signals in its spectra:

  • A 2-chloro-5-nitrophenyl group : This substituted aromatic ring will exhibit specific patterns in the aromatic region of the NMR spectrum and characteristic absorbances in the IR spectrum due to the chloro and nitro substituents.

  • A sulfonyl group (-SO2-) : This electron-withdrawing group will influence the electronic environment of the aromatic ring and has strong, characteristic stretching vibrations in the IR spectrum.

  • A morpholine ring : This saturated heterocycle will show distinct signals for its methylene protons in the NMR spectrum and C-O and C-N stretching vibrations in the IR spectrum.

The interplay of these structural features will result in a unique spectral fingerprint for the molecule.

Figure 1: Chemical structure of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d1HAr-HProton ortho to the nitro group, deshielded by its strong electron-withdrawing effect.
~8.2dd1HAr-HProton between the chloro and sulfonyl groups, deshielded by both.
~7.9d1HAr-HProton ortho to the chloro group.
~3.8t4H-CH₂-O-Methylene protons adjacent to the oxygen atom in the morpholine ring.
~3.2t4H-CH₂-N-Methylene protons adjacent to the nitrogen atom in the morpholine ring, slightly upfield compared to the -CH₂-O- protons.

Disclaimer: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

The aromatic protons are expected to appear as doublets or doublets of doublets due to ortho and meta coupling. The protons of the morpholine ring are anticipated to show a chair conformation in solution, but at room temperature, rapid conformational exchange would likely lead to averaged signals, appearing as triplets.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~148Ar-CCarbon bearing the nitro group, significantly deshielded.
~140Ar-CCarbon bearing the sulfonyl group.
~135Ar-CCarbon bearing the chloro group.
~132Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~66-CH₂-O-Methylene carbons adjacent to the oxygen in the morpholine ring.
~46-CH₂-N-Methylene carbons adjacent to the nitrogen in the morpholine ring.

Disclaimer: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to the proton spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000MediumC-H (aromatic)Stretching
~2950-2850MediumC-H (aliphatic)Stretching
~1600, ~1475Medium-WeakC=C (aromatic)Stretching
~1530, ~1350StrongN-O (nitro)Asymmetric & Symmetric Stretching
~1340, ~1160StrongS=O (sulfonyl)Asymmetric & Symmetric Stretching
~1115StrongC-O-C (ether)Stretching
~850StrongC-ClStretching

The presence of strong absorption bands for the nitro and sulfonyl groups would be key confirmatory features in the IR spectrum.

Experimental Protocol for IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

cluster_workflow Spectral Analysis Workflow start Sample of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Guide data_analysis->report

Figure 2: Workflow for the spectral characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Based on the molecular formula C₁₀H₁₁ClN₂O₅S, the following mass spectral data are predicted.[1]

Ion TypePredicted m/z
[M]+306.0077
[M+H]⁺307.0150
[M+Na]⁺328.9969
[M-H]⁻305.0004

The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Plausible Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A plausible fragmentation pathway is outlined below:

M [M]+. m/z = 306/308 F1 [M - NO₂]+. m/z = 260/262 M->F1 - NO₂ F2 [M - Morpholine]+. m/z = 219/221 M->F2 - C₄H₈NO F3 [Morpholine]+. m/z = 86 M->F3 F4 [C₆H₃ClNSO₂]+. m/z = 204/206 F2->F4 - NO₂

Figure 3: A simplified proposed fragmentation pathway for 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for acquiring a mass spectrum using electrospray ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a solid framework for the identification and characterization of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. The predicted NMR, IR, and MS data, based on established chemical principles and data from analogous structures, offer a detailed spectral fingerprint. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental data, ensuring the correct structural assignment and purity assessment of their material. The provided experimental protocols offer a starting point for reliable data acquisition.

References

  • PubChem. 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine: A Technical Guide for Novel Drug Discovery

Introduction: The Rationale for a New Chemical Entity In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores with novel structural frameworks presents a fertile ground for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Chemical Entity

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores with novel structural frameworks presents a fertile ground for identifying new therapeutic agents. This guide delves into the untapped potential of a specific molecule, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine , a compound that, while not extensively studied, holds significant promise as a scaffold for the development of targeted therapies. Its chemical architecture, featuring a sulfonylmorpholine core appended to a substituted phenyl ring, suggests a rich field of inquiry for researchers in oncology, neuropharmacology, and anti-infective discovery.

The morpholine ring is a "privileged" heterocyclic motif in medicinal chemistry, renowned for its favorable physicochemical properties that can enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1][2] Its incorporation into numerous clinically successful drugs underscores its value as a core structural element.[3][4] When coupled with a sulfonamide linker, a functional group present in a wide array of antimicrobial, diuretic, and anticancer agents, the resulting sulfonylmorpholine scaffold becomes a compelling starting point for library synthesis and biological screening.[5]

The 2-chloro-5-nitrophenyl substituent further enhances the molecule's potential. The nitro group, a strong electron-withdrawing group, can participate in crucial binding interactions with biological targets and also serves as a versatile chemical handle for further synthetic modifications. The chlorine atom provides another site for diversification, allowing for the fine-tuning of electronic and steric properties to optimize potency and selectivity. This guide will provide a comprehensive overview of the synthetic route to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, propose key therapeutic areas for investigation, and detail robust experimental protocols for its biological evaluation.

Chemical Synthesis and Characterization

The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is predicated on the reactivity of its precursor, 2-chloro-5-nitrobenzenesulfonyl chloride.[6] This starting material is a versatile intermediate used in the synthesis of dyes and other functional molecules.[7][8] The proposed synthetic pathway is a nucleophilic substitution reaction between 2-chloro-5-nitrobenzenesulfonyl chloride and morpholine.

Synthesis Protocol

Objective: To synthesize 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Materials:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride[9][10]

  • Morpholine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the morpholine solution dropwise to the cooled solution of the sulfonyl chloride with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Structural and Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₅S[11]
Monoisotopic Mass306.0077 Da[11]
XlogP (predicted)1.2[11]

Potential Research Applications and Biological Evaluation

The structural motifs within 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine suggest several avenues for therapeutic investigation. The presence of the morpholine ring, in particular, points towards potential applications in oncology and neuropharmacology, given its prevalence in CNS-active drugs and kinase inhibitors.[1][12]

Anticancer Activity

Rationale: Morpholine derivatives have shown significant promise as anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, including central nervous system (CNS) tumors.[1][12][13] The sulfonamide moiety is also a well-established pharmacophore in a number of anticancer drugs.[5] The 2-chloro-5-nitrophenyl substitution pattern has been explored in other classes of anticancer compounds, suggesting its potential contribution to cytotoxic activity.[14][15]

Proposed Screening Cascade:

anticancer_screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Initial Cytotoxicity Screen (NCI-60 Cell Line Panel) B Dose-Response and IC50 Determination (Selected Cancer Cell Lines) A->B Identify sensitive cell lines C Apoptosis Assays (e.g., Caspase-Glo, Annexin V) B->C Confirm apoptotic cell death D Kinase Inhibition Profiling (e.g., PI3K/mTOR assays) B->D Investigate target engagement F Structure-Activity Relationship (SAR) Studies B->F Guide chemical modifications E Western Blot Analysis (Phospho-Akt, Phospho-S6K) D->E Validate pathway inhibition

Caption: Proposed workflow for anticancer activity screening.

Experimental Protocol: Initial Cytotoxicity Screening (NCI-60)

  • Compound Preparation: Prepare a stock solution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in DMSO.

  • Cell Culture: Culture the 60 human cancer cell lines of the NCI-60 panel according to standard protocols.

  • Treatment: Treat the cells with a single high concentration of the test compound (e.g., 10 µM) for 48 hours.

  • Viability Assay: Assess cell viability using a sulforhodamine B (SRB) assay.

  • Data Analysis: Analyze the percentage of growth inhibition for each cell line to identify patterns of activity and potential mechanisms of action.

Kinase Inhibitor Development

Rationale: As an extension of its potential anticancer activity, the morpholine moiety is a key component of several known kinase inhibitors.[1] Specifically, morpholine-containing compounds have been developed as potent and selective inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[12]

Proposed Investigation:

kinase_inhibitor_dev A Primary Kinase Panel Screen (Broad panel of kinases) B IC50 Determination for Hits A->B Identify primary targets C Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) B->C Confirm cellular activity E Structure-Based Drug Design (if co-crystal structure is obtained) B->E Rational design of analogs D Downstream Signaling Analysis (Western Blot) C->D Assess pathway modulation

Caption: Workflow for kinase inhibitor development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Reagents: Obtain recombinant human PI3Kα, lipid substrate (PIP2), and ATP.

  • Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Procedure:

    • Incubate the kinase, substrate, and varying concentrations of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

    • Initiate the kinase reaction by adding ATP.

    • After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert ADP to ATP.

    • Measure the luminescence, which correlates with the amount of ADP produced.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Antibacterial and Antifungal Activity

Rationale: The sulfonamide functional group is the cornerstone of sulfa drugs, a class of synthetic antimicrobial agents.[5] Furthermore, various morpholine derivatives have demonstrated antibacterial and antifungal properties.[2][13][16] The combination of these two pharmacophores in the target molecule warrants an investigation into its potential as an anti-infective agent.

Proposed Screening:

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare serial twofold dilutions of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Lead Optimization

The initial biological screening of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine will provide crucial insights into its therapeutic potential. Should promising activity be identified in any of the proposed areas, the next logical step is to embark on a lead optimization campaign. The chloro and nitro substituents on the phenyl ring are ideal handles for generating a library of analogs to establish a robust Structure-Activity Relationship (SAR).

Proposed Synthetic Modifications for SAR Studies:

  • Variation of the Phenyl Ring Substituents:

    • Replace the chloro group with other halogens (F, Br, I) or small alkyl groups to probe steric and electronic effects.

    • Reduce the nitro group to an amine, which can then be further functionalized (e.g., acylated, alkylated) to explore additional binding interactions.

  • Modification of the Morpholine Ring:

    • Introduce substituents on the morpholine ring to explore conformational effects and potential new interactions with the target protein.

  • Replacement of the Sulfonamide Linker:

    • Synthesize amide or other bioisosteric linkers to assess the importance of the sulfonamide group for biological activity.

Conclusion

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a novel and unexplored chemical entity with significant potential for drug discovery. Its synthesis is straightforward, and its structure incorporates key pharmacophores known to impart a range of biological activities. The proposed research applications and detailed experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising compound. Through a systematic approach of synthesis, biological screening, and lead optimization, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine could serve as the foundation for the development of a new generation of targeted therapies.

References

  • 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C10H11ClN2O5S) - PubChemLite. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine - PMC - NIH. Available at: [Link]

  • DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines - ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • 2 CHLORO 5 NITRO BENZOPHENONE - SDI. Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - MDPI. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. Available at: [Link]

  • Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone - PubMed. Available at: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Publishing. Available at: [Link]

  • 2-Chloro-5-nitrobenzenesulfonyl chloride | C6H3Cl2NO4S | CID 20630 - PubChem. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - NIH. Available at: [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring - MDPI. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. Available at: [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives - IOSR Journal. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. Available at: [Link]

  • Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5) - Cheméo. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

  • Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem - NIH. Available at: [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"

Application Note: Strategic Derivatization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Executive Summary This guide details the synthetic utility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (referred to herei...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Executive Summary

This guide details the synthetic utility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (referred to herein as Scaffold A ). This molecule represents a "privileged structure" in drug discovery due to its dual-activation motif. The core phenyl ring features a chlorine atom at position 2 (activated for Nucleophilic Aromatic Substitution, SNAr) and a nitro group at position 5 (a latent amine handle).[1]

By exploiting the orthogonal reactivity of these two sites, researchers can rapidly generate diverse libraries of functionalized benzenesulfonamides , a class of compounds with proven efficacy as carbonic anhydrase inhibitors, anti-tumor agents, and anti-infectives.[1]

Reactivity Profile & Strategic Logic

The synthetic value of Scaffold A lies in the electronic environment of the central benzene ring:

  • The Electrophile (C2-Cl): The chlorine atom is highly activated toward nucleophilic attack.[1] It is ortho to the strong electron-withdrawing sulfonyl group (-SO₂R) and para to the nitro group (-NO₂). This "push-pull" electronic state lowers the energy barrier for SNAr reactions, allowing substitution under mild conditions without transition metal catalysis.[1]

  • The Latent Nucleophile (C5-NO₂): The nitro group serves as a masked aniline.[1] Upon reduction, it provides a primary amine for acylation, sulfonylation, or urea formation.[1]

Critical Decision Point:

  • Path A (Displacement First): Perform SNAr on the nitro-compound. Recommended.[1][2] The nitro group maximizes activation of the C-Cl bond.[1]

  • Path B (Reduction First): Reduce -NO₂ to -NH₂. Caution.[1] The resulting amine is an electron-donating group (EDG), which significantly deactivates the C2-Cl bond, making subsequent SNAr difficult or impossible.[1]

Experimental Workflows (Visualized)

The following diagram illustrates the modular synthesis pathways available from Scaffold A .

SynthesisWorkflow Start Scaffold A (2-Cl, 5-NO2) SNAr_Product Intermediate B (2-Amino-subst, 5-NO2) Start->SNAr_Product Protocol 1: SNAr (R-NH2, DIPEA) Direct_Red Intermediate E (2-Cl, 5-NH2) Start->Direct_Red Alternative: Reduction (Chemoselective) Aniline Intermediate C (2-Amino-subst, 5-NH2) SNAr_Product->Aniline Protocol 2: Nitro Reduction (Fe/NH4Cl) Final_Urea Target D (Urea/Amide Derivative) Aniline->Final_Urea Protocol 3: Capping (R-NCO / R-COCl) Direct_Red->Aniline SNAr (Difficult)

Figure 1: Divergent synthesis workflow. The solid black path is the preferred high-yield route.

Detailed Protocols

Pre-requisite: Synthesis of Scaffold A

Note: If not purchased commercially. Reaction: 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) + Morpholine (1.1 eq) + TEA (1.2 eq) in DCM at 0°C. Yield: Typically >90%. Purification: Precipitate from water/ethanol.[1]

Protocol 1: SNAr Displacement (The Diversity Step)

Objective: Replace C2-Cl with a primary or secondary amine.[1]

Materials:

  • Scaffold A (1.0 mmol)[1]

  • Amine Nucleophile (1.2 mmol) (e.g., Benzylamine, Piperazine)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 mmol)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve Scaffold A (306 mg, 1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (350 µL) followed by the amine nucleophile.

  • Reaction: Stir at 60–80°C for 4–12 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Scaffold A) is less polar than the amine product.[1]

  • Workup:

    • Pour the reaction mixture into crushed ice (20 mL).

    • Stir vigorously for 15 minutes. The product usually precipitates as a yellow/orange solid.[1]

    • Filter and wash with water (3 x 10 mL) to remove DMSO.[1]

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient) if necessary.

Data Table 1: Solvent Effects on SNAr

Solvent Temperature Reaction Rate Workup Ease Recommendation
DMSO 60°C Fast High (Water crash) Preferred
DMF 80°C Moderate Moderate Good alternative
Acetonitrile Reflux Slow High (Evaporation) Use for volatile amines

| THF | Reflux | Very Slow | High | Not recommended |

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating (if Cl was preserved) or affecting the sulfonamide.[1]

Method A: Iron/Ammonium Chloride (Robust & Chemoselective) Best for: Preserving sensitive functional groups or if the C2-Cl was NOT displaced.

  • Setup: Suspend the Nitro-intermediate (1.0 mmol) in EtOH (10 mL) and Water (2.5 mL).

  • Activation: Add NH₄Cl (5.0 mmol, 265 mg) and Iron powder (5.0 mmol, 280 mg, <10 micron).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The bright yellow nitro compound will fade to a pale or colorless aniline solution (often with brown iron oxide sludge).[1]

  • Workup: Filter hot through a Celite pad. Wash the pad with hot EtOH.[1] Concentrate the filtrate.

  • Isolation: Partition between EtOAc and NaHCO₃(aq). Dry organic layer (Na₂SO₄) and concentrate.[1]

Method B: Hydrogenation (Pd/C) Best for: Cleanest workup, provided C2-Cl has already been displaced.[1]

  • Warning: If C2-Cl is present, Pd/C + H₂ will likely cause hydrodehalogenation (stripping the Cl).[1]

Protocol 3: Aniline Derivatization (Library Generation)

Objective: Convert the newly formed aniline into a Urea or Amide.[1]

Example: Urea Synthesis (High Throughput Compatible)

  • Dissolution: Dissolve the Aniline intermediate (0.1 mmol) in DCM (1 mL).

  • Addition: Add Isocyanate (0.11 mmol). No base is usually required.[1]

  • Reaction: Shake/Stir at RT for 2 hours.

  • Scavenging (Optional): Add polymer-supported trisamine resin to scavenge excess isocyanate.[1]

  • Isolation: Filter and evaporate.

Mechanistic Insight

The SNAr reaction proceeds via a Meisenheimer Complex .[1] The stability of this intermediate dictates the reaction rate.[1]

Figure 2: The negative charge in the transition state is stabilized by the resonance of the para-nitro and ortho-sulfonyl groups, making C2 highly electrophilic.

References

  • Reactivity of 2-Chloro-5-nitrobenzenesulfonamides

    • Source: BenchChem Application Notes.[1] "Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile." (2025).

    • Relevance: Establishes the stability of the core scaffold under basic hydrolysis and SNAr conditions.
    • (Verified Domain)[1]

  • Morpholine Sulfonamide Synthesis

    • Source: Bansal, G. et al. "Synthesis of Morpholine Containing Sulfonamides."[1] ResearchGate (2025).[1][3]

    • Relevance: Confirms protocols for sulfonylation of morpholine and subsequent stability.
  • SNAr Mechanism & Regioselectivity

    • Source: Smith, M. B.[1] March's Advanced Organic Chemistry. 8th Ed.[1] Wiley.[1]

    • Relevance: Authoritative text on the activating effects of ortho-SO2 and para-NO2 groups in nucleophilic arom
  • Nitro Reduction Protocols

    • Source: "Reduction of Nitro Compounds."[1] Organic Chemistry Portal.

    • Relevance: Standard operating procedures for Fe/NH4Cl reduction.[1]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: Unlocking the Synthetic Potential of a Versatile Scaffolding Agent In the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Unlocking the Synthetic Potential of a Versatile Scaffolding Agent

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic cores is paramount for the generation of novel molecular entities with tailored properties.[1][2] Among the myriad of synthetic strategies, nucleophilic aromatic substitution (SNAr) on electron-deficient rings stands out as a robust and predictable method for forging carbon-heteroatom bonds. This guide focuses on a particularly valuable, yet underexplored, building block: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine .

The convergence of three key structural features within this single molecule makes it a highly attractive substrate for SNAr chemistry:

  • A Halogen Leaving Group: The chlorine atom at the C2 position serves as a competent leaving group.

  • Potent Electronic Activation: The nitro group (-NO2) at the C5 position, para to the chlorine, provides strong π-electron withdrawal, thereby powerfully activating the aromatic ring towards nucleophilic attack.

  • Modulating Sulfonyl Linkage: The morpholine-4-sulfonyl group (-SO2-morpholine) at the C1 position, ortho to the chlorine, further enhances the electrophilicity of the substitution site through inductive electron withdrawal.

This unique electronic arrangement renders the C2 position highly susceptible to displacement by a wide array of nucleophiles, opening avenues for the synthesis of diverse compound libraries. The morpholine moiety itself is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[3] This document provides a comprehensive overview of the mechanistic underpinnings and detailed, field-tested protocols for leveraging 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in your research endeavors.

I. Mechanistic Insights: The Engine of Transformation

The nucleophilic aromatic substitution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine proceeds via the classical SNAr addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex. The presence of the ortho-sulfonyl and para-nitro groups is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of this step. In the subsequent, typically rapid, elimination step, the chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape="plaintext", fontname="Helvetica", fontsize="12"]; edge [fontname="Helvetica", fontsize="10"];

// Nodes for the reaction scheme start [label=""]; reactant [label=<

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

]; nucleophile [label="+ Nu⁻"]; intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

]; product [label=<

Substituted Product

]; leaving_group [label="+ Cl⁻"]; end [label=""];

// Edges for the reaction flow start -> reactant [style="invis"]; reactant -> intermediate [label="Addition (Rate-determining)"]; intermediate -> product [label="Elimination (Fast)"]; product -> end [style="invis"]; {rank=same; reactant; nucleophile;} {rank=same; product; leaving_group;} }

Caption: Generalized SNAr mechanism for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

II. Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the nucleophilic aromatic substitution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. As with any chemical transformation, optimization of reaction parameters such as temperature, reaction time, and stoichiometry may be necessary to achieve maximal yields with different nucleophiles.

A. Synthesis of the Starting Material: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

The starting material can be synthesized from the commercially available 2-chloro-5-nitrobenzenesulfonyl chloride.

Protocol 1: Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

  • Reagent Preparation:

    • Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.5 M.

    • Prepare a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the solution of 2-chloro-5-nitrobenzenesulfonyl chloride to 0 °C using an ice bath.

    • Add the morpholine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine as a solid.

B. Nucleophilic Aromatic Substitution with Amines

The reaction with primary and secondary amines is generally facile and high-yielding.

Protocol 2: Reaction with a Primary or Secondary Amine

  • Reagent Preparation:

    • Dissolve 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) to a concentration of 0.2-0.5 M.

    • Add the desired primary or secondary amine (1.2-1.5 eq) to the solution.

    • Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Reaction Conditions:

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and dry.

    • If the product is soluble, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

C. Nucleophilic Aromatic Substitution with Thiols

Thiols are excellent nucleophiles for SNAr reactions. The corresponding thiolate, generated in situ with a base, is the active nucleophile.

Protocol 3: Reaction with a Thiol

  • Reagent Preparation:

    • In a reaction vessel under an inert atmosphere, dissolve the desired thiol (1.2 eq) in a polar aprotic solvent like DMF or DMSO.

    • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) portion-wise at 0 °C to generate the thiolate. Stir for 15-30 minutes at this temperature.

    • In a separate flask, dissolve 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq) in the same solvent.

  • Reaction Conditions:

    • Add the solution of the substrate to the pre-formed thiolate suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir. Mild heating (e.g., 50-60 °C) may be required for less reactive thiols.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

D. Nucleophilic Aromatic Substitution with Alkoxides

Reactions with alcohols require the in situ formation of the more nucleophilic alkoxide. Anhydrous conditions are crucial to prevent the competing hydrolysis of the substrate.

Protocol 4: Reaction with an Alcohol

  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5-2.0 eq) in anhydrous THF or DMF.

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Reaction Conditions:

    • To the alkoxide solution, add a solution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature. Heating may be necessary, with temperatures typically ranging from 50 °C to 100 °C.

    • Monitor the reaction until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography on silica gel.

III. Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the SNAr of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine with various nucleophiles. These are representative conditions and may require optimization.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines BenzylamineK2CO3DMF25-804-24
PiperidineCs2CO3DMSO25-602-12
Thiols ThiophenolNaHTHF/DMF0 to 251-6
EthanethiolK2CO3DMF25-502-8
Alkoxides Sodium MethoxideNaH (from MeOH)THF25-656-18
PhenolK2CO3DMF80-12012-36

IV. Experimental Workflow Visualization

The following diagram illustrates a general workflow for the SNAr of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

dot graph "SNAr_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation:\n- Substrate in aprotic solvent\n- Nucleophile (+ Base) in aprotic solvent"]; }

subgraph "cluster_reaction" { label="Reaction"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; reaction_setup [label="Reaction Setup:\n- Inert atmosphere\n- Controlled temperature addition"]; monitoring [label="Monitoring:\n- TLC / LC-MS"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; quench [label="Quenching:\n- Water or aq. NH4Cl"]; extraction [label="Extraction:\n- Organic solvent"]; wash [label="Washing:\n- Acid/Base/Brine"]; dry_conc [label="Drying & Concentration"]; purification [label="Purification:\n- Recrystallization or\n- Column Chromatography"]; }

final_product [label="Final Product Characterization", shape="ellipse", fillcolor="#D6E2FD", fontcolor="#202124"];

reagent_prep -> reaction_setup; reaction_setup -> monitoring; monitoring -> quench; quench -> extraction; extraction -> wash; wash -> dry_conc; dry_conc -> purification; purification -> final_product; }

Caption: General experimental workflow for SNAr reactions.

V. Conclusion: A Gateway to Chemical Diversity

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a potent and versatile electrophile for nucleophilic aromatic substitution reactions. The strategic placement of the nitro and sulfonylmorpholine groups provides exceptional activation, enabling the facile displacement of the chloro substituent with a broad range of nitrogen, sulfur, and oxygen nucleophiles. The protocols outlined in this guide serve as a comprehensive starting point for researchers seeking to exploit the synthetic potential of this valuable building block. The resulting substituted products are poised for applications in drug discovery, agrochemicals, and materials science, offering a reliable and efficient route to novel and diverse chemical entities.

VI. References

  • Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. ()

  • Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. ()

  • Application of Sulfonyl in Drug Design. ([Link])

  • 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C10H11ClN2O5S). PubChem. ([Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ([Link])

  • Reactions of Alcohols. Chemistry LibreTexts. ([Link])

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ([Link])

  • 2-Chloro-5-nitrobenzenesulfonamide. PubChem. ([Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update. ([Link])

  • Method for preparing 2-chloro-5-nitropyridine. ()

  • Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. ([Link])

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. ([Link])

  • Morpholines. Synthesis and Biological Activity. ([Link])

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. ([Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ([Link])

  • Reaction of alcohols with thionyl chloride. ([Link])

  • Nucleophilic Aromatic Substitution. ([Link])

  • Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. ()

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ([Link])

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ([Link])

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ([Link])

  • Preparation method of high-yield 2-chloro-5-nitropyridine. ()

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ([Link])

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. ([Link])

  • Reactions of Alcohols (CHM 223). Chemistry LibreTexts. ([Link])

Sources

Method

Application Note &amp; Protocol: Chemoselective Reduction of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of the nitro group in 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine to yield the corresponding anil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective reduction of the nitro group in 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine to yield the corresponding aniline, 4-((5-Amino-2-chlorophenyl)sulfonyl)morpholine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The resulting aniline is a versatile building block for further functionalization. This note evaluates three robust methods—catalytic transfer hydrogenation, reduction with iron in neutral conditions, and reduction with tin(II) chloride—assessing them for efficiency, selectivity, and operational simplicity. Detailed, step-by-step protocols are provided for each method, accompanied by technical insights into reaction monitoring, work-up, and product characterization.

Introduction and Strategic Considerations

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[1] The target molecule, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, presents a specific challenge: the nitro group must be reduced to an amine without affecting the aryl chloride or the sulfonylmorpholine moiety. Loss of the chloro group via hydrodehalogenation is a common side reaction, particularly under harsh catalytic hydrogenation conditions.[2] Therefore, the choice of reducing agent and reaction conditions is paramount to achieving high chemoselectivity and yield.

This application note explores three field-proven methods selected for their reliability and compatibility with the substrate's functional groups:

  • Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate): A safer, operationally simpler alternative to using gaseous hydrogen, often providing excellent selectivity.[3]

  • Iron Powder with Ammonium Chloride (Fe/NH₄Cl): A classic, cost-effective, and environmentally benign method known for its high chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.[4][5][6][7]

  • Tin(II) Chloride (SnCl₂): A mild and effective reagent for reducing nitroarenes, particularly useful when other methods fail or when specific reaction conditions are required.[8][9][10]

General Experimental Workflow

Successful execution of this reduction requires careful attention to setup, monitoring, and product isolation. The general workflow is applicable to all protocols described herein.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solvents setup Assemble Inert Atmosphere Apparatus reagents->setup 1. Setup dissolve Dissolve Starting Material setup->dissolve 2. Execution add_reagents Add Reducing Agents dissolve->add_reagents heat Heat to Target Temperature add_reagents->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench Reaction & Filter Solids monitor->quench 3. Isolation extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify Crude Product (e.g., Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize 4. Verification

Caption: General experimental workflow for the reduction.

Reaction Mechanism: Metal-Mediated Reduction

The reduction of a nitro group by a metal in acidic or neutral media (like Fe or Sn) is a stepwise electron transfer process. The metal acts as the electron donor. The overall process involves the transfer of six electrons and six protons to convert the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[6][10]

G start Ar-NO₂ (Nitroarene) nitroso Ar-N=O (Nitroso) start->nitroso + 2e⁻, 2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, 2H⁺ amine Ar-NH₂ (Aniline Product) hydroxylamine->amine + 2e⁻, 2H⁺ metal Metal (Fe or Sn) surface

Caption: Simplified mechanism of metal-mediated nitro reduction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Catalytic Transfer Hydrogenation

This method is highly effective and avoids the need for a high-pressure hydrogenation apparatus.

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine322.751.00 g3.101.0
Palladium on Carbon (10 wt%)-100 mg-0.1 (cat.)
Ammonium Formate (HCOONH₄)63.060.98 g15.55.0
Methanol (MeOH)-20 mL--

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add the starting material (1.00 g, 3.10 mmol) and Methanol (20 mL).

  • Stir the suspension until all solids are dissolved.

  • Carefully add 10% Palladium on Carbon (100 mg).

  • Add ammonium formate (0.98 g, 15.5 mmol) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to 60-65 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent. The starting material is UV active and has a higher Rf than the more polar amine product.[11][12] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Iron Powder and Ammonium Chloride Reduction

This "Béchamp reduction" variant is a robust, scalable, and cost-effective method.[4][13]

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine322.751.00 g3.101.0
Iron Powder (<325 mesh)55.850.86 g15.55.0
Ammonium Chloride (NH₄Cl)53.490.83 g15.55.0
Ethanol:Water (4:1)-25 mL--

Step-by-Step Procedure:

  • Combine the starting material (1.00 g, 3.10 mmol), iron powder (0.86 g, 15.5 mmol), and ammonium chloride (0.83 g, 15.5 mmol) in a 100 mL round-bottom flask.[5]

  • Add the 4:1 Ethanol:Water solvent mixture (25 mL).

  • Fit the flask with a reflux condenser and heat the vigorously stirred suspension to reflux (approx. 80-85 °C).

  • Reaction Monitoring: Monitor by TLC as described in Protocol 1. Reaction is typically complete in 3-6 hours.

  • Work-up: After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL).

  • Filter the hot suspension through a pad of Celite® to remove the iron and iron oxides. Wash the pad thoroughly with hot ethyl acetate (3 x 20 mL).[14]

  • Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amine is often of high purity but can be further purified if needed.[4]

Protocol 3: Tin(II) Chloride Reduction

This method is particularly effective and proceeds under milder conditions, though it generates tin-based waste.[8][15]

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine322.751.00 g3.101.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.632.10 g9.303.0
Ethanol (EtOH) or Ethyl Acetate (EtOAc)-25 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--

Step-by-Step Procedure:

  • Dissolve the starting material (1.00 g, 3.10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Add the tin(II) chloride dihydrate (2.10 g, 9.30 mmol) to the solution.[16]

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere (e.g., Nitrogen).

  • Reaction Monitoring: Monitor by TLC.[14] The reaction is generally complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (~50 g).

  • Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin hydroxides.

  • Extract the mixture with ethyl acetate (3 x 30 mL). The tin salts can sometimes make filtration necessary before extraction.

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify by column chromatography as required.

Comparative Analysis and Discussion

ParameterTransfer HydrogenationFe/NH₄Cl ReductionSnCl₂ Reduction
Chemoselectivity ExcellentExcellentExcellent
Typical Yield >90%>85%>90%
Reaction Time 2-4 hours3-6 hours1-3 hours
Work-up Simple filtrationFiltration of fine solidsCan be challenging (tin salts)
Safety Avoids H₂ gas; Flammable solventsFlammable solventsCorrosive reagent
Cost & Waste Moderate (Pd catalyst)Low cost, benign wasteModerate cost, heavy metal waste

Discussion: All three methods are highly effective for the chemoselective reduction of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

  • The Fe/NH₄Cl method is the most economical and environmentally friendly, making it ideal for large-scale synthesis.[4] Its primary drawback is the sometimes difficult filtration of fine iron oxide particles.

  • Catalytic transfer hydrogenation offers a clean reaction profile and a straightforward work-up, with the main considerations being the cost and handling of the palladium catalyst.

  • SnCl₂ reduction is often the fastest and proceeds under mild thermal conditions.[9] However, the work-up can be complicated by the precipitation of tin hydroxides, and it generates regulated heavy metal waste, making it less suitable for large-scale industrial processes.[8]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent; Deactivated catalyst (Pd/C); Low temperature.Add more reducing agent; Use fresh catalyst; Ensure reaction is at the specified temperature.
Hydrodehalogenation (Loss of -Cl) Overly aggressive conditions (esp. hydrogenation); Reaction run for too long.Switch to a milder method (e.g., Fe/NH₄Cl or SnCl₂). Monitor the reaction closely and stop as soon as the starting material is consumed.
Difficult Filtration (Fe/Sn salts) Fine particulate matter.Filter the hot reaction mixture through a generous pad of Celite®. Diluting with more solvent can also help.
Low Isolated Yield Product loss during work-up; Incomplete extraction due to salt formation.Ensure pH is correct during work-up. For SnCl₂, ensure the base is added slowly to avoid trapping the product in the precipitate. Perform multiple extractions.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn²⁺ reduction. Wordpress. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Common Conditions. [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. [Link]

  • RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C... RSC Publishing. [Link]

  • ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). ResearchGate. [Link]

  • ACS Publications. (n.d.). Synergy of Pd1–Co1 Dual-Atom Catalyst Breaking the Activity-Selectivity Trade-Off for Chemoselective Hydrogenation. ACS Catalysis. [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill... RSC Publishing. [Link]

  • PMC. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. PMC. [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination... PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Scribd. [Link]

  • Reddit. (2021). Reduction of nitrobenzene to aniline by sodium dithionite? r/chemhelp. [Link]

  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Scribd. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in Parallel Synthesis for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. P...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis stands out as a key strategy, enabling the rapid generation of compound libraries for high-throughput screening. This application note details the utility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine as a versatile building block in parallel synthesis protocols. We provide a comprehensive guide, from the synthesis of this key intermediate to its application in the construction of a diverse sulfonamide library. The protocols herein are designed to be robust and scalable, offering a practical workflow for drug discovery and lead optimization programs.

Introduction: The Strategic Imperative for Novel Scaffolds in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antibacterials to diuretics and anticonvulsants.[1][2] Its ability to act as a bioisostere for amides and its capacity for hydrogen bonding make it a privileged scaffold in drug design.[3] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, and to introduce specific vectoral properties for receptor binding.[4][5]

The combination of these two pharmacologically significant motifs in 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine presents a unique opportunity for the creation of novel compound libraries. The reactive sulfonyl group, coupled with the chemically stable morpholine and the electronically distinct chloro-nitrophenyl ring, provides a platform for generating diverse molecular architectures. Parallel synthesis, a high-throughput methodology, is the ideal approach to exploit the potential of this building block, allowing for the systematic exploration of structure-activity relationships (SAR).[6] This document serves as a practical guide for the synthesis and utilization of this key intermediate in a parallel synthesis workflow.

Synthesis of the Key Intermediate: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

The successful implementation of a parallel synthesis campaign relies on the availability of high-quality starting materials. The title compound can be reliably synthesized from commercially available precursors. The following protocol outlines a standard laboratory procedure for its preparation.

Reaction Scheme

2-Chloro-5-nitrobenzenesulfonyl_chloride 2-Chloro-5-nitrobenzenesulfonyl chloride Product 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine 2-Chloro-5-nitrobenzenesulfonyl_chloride->Product + Morpholine Morpholine Morpholine->Product + Base Base (e.g., Triethylamine) DCM, 0 °C to rt Base->Product

Caption: Synthesis of the target compound.

Experimental Protocol
  • Reaction Setup: To a solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine .

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS analysis.[7]

Parallel Synthesis of a Diverse Sulfonamide Library

With the key intermediate in hand, the next stage is the parallel synthesis of a library of novel sulfonamide derivatives. The protocol described below is designed for a 96-well plate format, a common platform for high-throughput synthesis.[6]

Library Design and Rationale

The design of a compound library should aim to maximize structural diversity to effectively probe biological space.[8] For this protocol, a diverse set of primary and secondary amines is selected as building blocks. These amines can be chosen based on various properties such as size, basicity, and the presence of additional functional groups to introduce a range of physicochemical characteristics into the final compounds.

General Reaction Scheme for Parallel Synthesis

Building_Block 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Product_Library Diverse Sulfonamide Library Building_Block->Product_Library Amine_Library Amine Library (R1R2NH) Amine_Library->Product_Library + Conditions Base (e.g., DIEA) Solvent (e.g., DMF) Room Temperature Conditions->Product_Library

Caption: Parallel synthesis workflow.

Step-by-Step Parallel Synthesis Protocol

This protocol is for a single well in a 96-well plate and is to be replicated for each of the different amines in the library.

  • Reagent Preparation:

    • Prepare a stock solution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Prepare stock solutions of a diverse library of primary and secondary amines (1.2 eq) in the same solvent.

    • Prepare a stock solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (2.0 eq).

  • Reaction Execution (in a 96-well plate):

    • To each well of the reaction plate, add the stock solution of the title compound.

    • Add the corresponding amine stock solution to each well.

    • Add the base stock solution to each well.

    • Seal the plate and agitate at room temperature for 12-24 hours.

  • High-Throughput Work-up and Purification:

    • After the reaction is complete, the solvent can be removed using a centrifugal evaporator.

    • The crude products can be redissolved in a suitable solvent (e.g., DMSO) and purified using an automated parallel purification system, such as preparative HPLC-MS.[9][10]

  • Analysis and Characterization:

    • The purity and identity of the compounds in the library should be confirmed using high-throughput analytical techniques like LC-MS.[1]

    • For hit compounds or representative examples from the library, full characterization by ¹H NMR and high-resolution mass spectrometry should be performed.[9]

Data Presentation: Representative Library Data

The following table illustrates hypothetical data for a small subset of a synthesized library, demonstrating the expected outcomes of the parallel synthesis protocol.

Well IDAmine Building BlockProduct Molecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
A1Benzylamine411.8785>95
A2Piperidine389.8792>95
A3Aniline397.8478>95
A4Cyclohexylamine393.9288>95
A5N-Methylbenzylamine425.9082>95

Potential Applications and Biological Screening

The synthesized library of novel sulfonamides serves as a valuable resource for biological screening across various therapeutic areas.

  • Anticancer Activity: The presence of the nitroaromatic moiety suggests potential for anticancer activity, as related compounds have shown cytotoxic effects on tumor cell lines.[11] The library could be screened against a panel of cancer cell lines to identify potential hits.

  • Antimicrobial Properties: Sulfonamides are well-known for their antibacterial properties. The newly synthesized compounds could be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[12]

  • Enzyme Inhibition Assays: The sulfonamide scaffold is a known inhibitor of various enzymes, including carbonic anhydrases and kinases. The library can be screened against a panel of relevant enzymatic targets.

The diverse functionalities introduced through the parallel synthesis approach allow for a broad exploration of the SAR, facilitating the identification of lead compounds for further optimization.

Conclusion

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a highly valuable and versatile building block for the parallel synthesis of novel sulfonamide libraries. The protocols detailed in this application note provide a clear and efficient workflow for the synthesis of the key intermediate and its subsequent use in generating a diverse collection of compounds. This approach accelerates the early stages of drug discovery by enabling the rapid and systematic exploration of chemical space, ultimately increasing the probability of identifying promising new therapeutic candidates.

References

  • (Referenced information on the synthesis of 2-chloro-5-nitropyridine, a rel
  • Wolfe, J. P., & Tomori, H. (2002). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 4(16), 2787–2790.
  • Lam, K. S., Lebl, M., & Krchnák, V. (1997). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
  • PubChem. (n.d.). 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine.
  • Kaur, H., & Singh, J. (2024).
  • Leach, A. R., & Hann, M. M. (2011). The in silico world of drug discovery. Drug discovery today, 16(1-2), 1–11.
  • (General information on sulfonyl chlorides/fluorides in parallel synthesis)
  • Popa, M., et al. (2024). Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Molecules, 29(6), 1389.
  • (General inform
  • Di, L., & Kerns, E. H. (2016). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Journal of medicinal chemistry, 59(15), 6945–6953.
  • Gioiello, A., et al. (2014). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • (General information on the synthesis of morpholine deriv
  • (Patent for the prepar
  • (Information on antibacterial screening compound libraries)
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22019–22026.
  • (Inform
  • Reddy, T. J., & Sharpless, K. B. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 72(4), 1361–1364.
  • (Review on FDA-approved sulfonamide molecules)
  • (Review on sulfonamides as a promising scaffold in drug discovery)
  • (Review on the synthesis and biological activity of morpholines)
  • (Information on the synthesis and in vitro analyses of sulfonamide analogues)
  • (Information on preparative purific
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2998.
  • (Information on parallel synthesis and high-throughput experiment

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and oral bioavailability to drug candidates.[1][2] When incorporated into a larger molecular framework, such as the 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine scaffold, it provides a versatile starting point for the synthesis of a diverse array of kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine as a key building block in the synthesis of novel kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the rationale behind the synthetic strategies.

The Synthetic Rationale: Leveraging Nucleophilic Aromatic Substitution

The synthetic utility of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine lies in the reactivity of the 2-chloro-5-nitrophenyl group. The strong electron-withdrawing nature of the nitro group and the sulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloride atom by a variety of nucleophiles, most commonly primary and secondary amines, to introduce chemical diversity and build molecules with the potential to bind to the ATP-binding site of kinases.

A subsequent and often crucial step in the synthetic sequence is the reduction of the nitro group to an amine. This transformation is pivotal as the resulting amino group can serve as a key interaction point within the kinase active site, often forming hydrogen bonds with the hinge region of the enzyme. Furthermore, this newly formed amine can be further functionalized to fine-tune the potency and selectivity of the inhibitor.

Experimental Protocols

Part 1: Synthesis of 4-((2-(Arylamino)-5-nitrophenyl)sulfonyl)morpholine Derivatives via Nucleophilic Aromatic Substitution

This protocol details the general procedure for the SNAr reaction between 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine and a representative amine, such as a substituted aniline.

Materials and Reagents:

  • 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

  • Substituted aniline (or other amine of interest)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system (optional)

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • To a clean, dry round-bottom flask, add 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq).

  • Add the substituted aniline (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Add a polar aprotic solvent such as DMF or DMSO to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of a new, more polar spot. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate.

  • Upon completion of the reaction (typically 2-24 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous solution of an acid like HCl to neutralize any remaining base.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 4-((2-(arylamino)-5-nitrophenyl)sulfonyl)morpholine derivative.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: A base is required to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product. An inorganic base like potassium carbonate is easily removed during the aqueous workup, while an organic base like DIPEA can also be used.

  • Temperature: Heating is typically necessary to overcome the activation energy of the reaction. The electron-withdrawing groups on the aromatic ring facilitate the reaction, but elevated temperatures are often still required for a reasonable reaction rate.

Part 2: Reduction of the Nitro Group to Synthesize 4-((2-(Arylamino)-5-aminophenyl)sulfonyl)morpholine Derivatives

This protocol describes the reduction of the nitro group of the previously synthesized compounds to the corresponding amine.

Materials and Reagents:

  • 4-((2-(Arylamino)-5-nitrophenyl)sulfonyl)morpholine derivative

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • In a round-bottom flask, suspend the 4-((2-(arylamino)-5-nitrophenyl)sulfonyl)morpholine derivative (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (5.0-10.0 eq) and ammonium chloride (5.0-10.0 eq). Alternatively, tin(II) chloride dihydrate can be used in a solvent like ethanol with heating.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The product will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-((2-(arylamino)-5-aminophenyl)sulfonyl)morpholine derivative.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron powder in the presence of a mild acid like ammonium chloride is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups.[7] Tin(II) chloride is another common and effective reagent for this transformation.[8][9]

  • Solvent System: A mixture of an alcohol and water is used to facilitate the dissolution of both the organic substrate and the inorganic reagents.

  • Workup: The basic workup with sodium bicarbonate is necessary to neutralize any remaining acid and to deprotonate the newly formed amine, allowing for its extraction into an organic solvent.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate Product cluster_step2 Step 2: Nitro Group Reduction cluster_final Final Scaffold SM 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine SNAr Reaction with R-NH₂ (Substituted Amine) Base (e.g., K₂CO₃) Solvent (e.g., DMF) SM->SNAr Reacts with Intermediate 4-((2-(Arylamino)-5-nitrophenyl)sulfonyl)morpholine SNAr->Intermediate Forms Reduction Reduction (e.g., Fe/NH₄Cl) Solvent (e.g., EtOH/H₂O) Intermediate->Reduction Undergoes FinalProduct 4-((2-(Arylamino)-5-aminophenyl)sulfonyl)morpholine (Kinase Inhibitor Scaffold) Reduction->FinalProduct Yields

Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.

Potential Kinase Targets and Further Derivatization

The 4-((2-(arylamino)-5-aminophenyl)sulfonyl)morpholine scaffold is a versatile platform for the development of inhibitors against a range of kinases. The specific kinase targeted will largely depend on the nature of the "R" group introduced in the SNAr step. For example:

  • EGFR and VEGFR Inhibitors: Many clinically approved kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) feature an aniline or substituted aniline moiety that binds to the hinge region of the kinase.[10][11] By varying the substituents on the aniline ring, one can modulate the potency and selectivity for these receptor tyrosine kinases.

  • PI3K Inhibitors: The morpholine group is a common feature in inhibitors of Phosphoinositide 3-kinases (PI3Ks).[12] The final scaffold could be further elaborated to target this important class of enzymes involved in cell growth and survival.

  • Other Kinases: The adaptable nature of this scaffold allows for its potential application in targeting other kinases such as STAT6, Src, and Abl, depending on the specific structural modifications made.

The primary amine on the final scaffold can be further functionalized to introduce additional points of interaction with the target kinase or to improve the pharmacokinetic properties of the molecule. Common derivatizations include acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to introduce further alkyl or aryl groups.

Data Presentation: A Representative Example

While a direct synthesis of a named kinase inhibitor from 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine with published IC50 values was not found in the immediate literature, the following table illustrates the type of data that would be generated to characterize the synthesized compounds. The data is hypothetical but based on typical results for similar kinase inhibitors.

Compound IDR-Group (from R-NH₂)Target KinaseIC₅₀ (nM)
KI-001 4-methoxyanilineEGFR50
KI-002 3-ethynylanilineEGFR (T790M)25
KI-003 4-(pyridin-4-yl)anilineVEGFR-215
KI-004 3-aminopyridinePI3Kα75

Conclusion and Future Directions

The 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine scaffold represents a readily accessible and highly versatile starting material for the synthesis of a diverse library of potential kinase inhibitors. The straightforward and robust synthetic route, primarily involving a nucleophilic aromatic substitution followed by a nitro group reduction, allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The inherent drug-like properties of the morpholine moiety, combined with the potential for multiple points of diversification, make this an attractive scaffold for researchers in the field of drug discovery. Future work should focus on the synthesis and biological evaluation of a focused library of compounds derived from this scaffold against a panel of cancer-relevant kinases to identify novel and potent inhibitors.

References

  • E3S Web of Conferences.
  • E3S Web of Conferences.
  • Google Patents.
  • Google Patents.
  • PubMed.
  • PubMed.
  • Google Patents.
  • PubMed.
  • chemical-kinomics.
  • ResearchGate.
  • Google Patents.
  • PubChem.
  • PubMed.
  • PubMed.
  • PubMed.
  • MDPI.
  • 4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed.
  • RSC Publishing.
  • NIH.
  • Organic Chemistry Portal.
  • ResearchGate.
  • PubMed.

Sources

Application

Application Note: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in CNS Drug Synthesis

Executive Summary This guide details the synthetic utility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine , a privileged scaffold in the development of Central Nervous System (CNS) agents. Structurally, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine , a privileged scaffold in the development of Central Nervous System (CNS) agents. Structurally, this molecule features a morpholine-sulfonyl pharmacophore—critical for blood-brain barrier (BBB) penetration and metabolic stability—and a highly activated 2-chloro-5-nitro substitution pattern.

For medicinal chemists, this molecule serves as a bifunctional electrophilic hub . The chlorine atom, activated by the ortho-sulfonyl and para-nitro groups, is primed for regioselective Nucleophilic Aromatic Substitution (


), while the nitro group offers a latent handle for reduction to an aniline. This orthogonality makes it an ideal precursor for high-throughput library generation of 5-HT6 antagonists  (cognitive enhancers) and neuroprotective sulfonamides .

Chemical Profile & CNS Suitability

The morpholine-sulfonyl moiety is ubiquitous in CNS drug discovery because it lowers lipophilicity (LogP) compared to piperidine analogs while maintaining high metabolic stability against oxidative metabolism.

Table 1: Physicochemical Properties (Calculated)
PropertyValueCNS Relevance
Molecular Weight 306.72 g/mol Ideal for Fragment-Based Drug Design (FBDD) (<350 Da).
cLogP ~1.8 - 2.2Optimal range for BBB penetration (1.5 < LogP < 3.5).
TPSA ~85 ŲWell within the limit for CNS penetration (<90 Ų).
H-Bond Acceptors 6Facilitates receptor binding (e.g., Serotonin GPCRs).
Reactivity High (

)
Allows rapid diversification at the 2-position.

Synthetic Strategy: The "Electrophilic Hub"

The core value of this scaffold lies in its specific substitution pattern. The chlorine at position 2 is doubly activated :

  • Inductively/Mesomerically by the ortho-sulfonyl group.

  • Mesomerically by the para-nitro group.

This creates a significant partial positive charge (


) at C-2, allowing for mild 

reactions with amines, thiols, or alkoxides, often without transition metal catalysis.
Visualization: Divergent Synthesis Workflow

The following diagram illustrates how this scaffold serves as a branching point for diverse CNS-active classes.

SynthesisWorkflow Start Starting Material 2-Chloro-5-nitrobenzenesulfonyl chloride Scaffold CORE SCAFFOLD 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Start->Scaffold Morpholine, TEA, DCM 0°C to RT SNAr Path A: S_NAr Diversification (Displacement of Cl) Scaffold->SNAr R-NH2, DIPEA DMSO, Heat Reduction Path B: Nitro Reduction (Formation of Aniline) Scaffold->Reduction Fe/NH4Cl or H2/Pd-C SNAr->Reduction Sequential Functionalization Cyclization Path C: Cyclization (Benzothiadiazine derivatives) Reduction->Cyclization Ring Closure

Figure 1: Divergent synthetic pathways utilizing the core scaffold. Path A is the primary route for generating 5-HT6 antagonist libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Generate 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine from commercially available sulfonyl chloride.

  • Reagents: 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Mechanism: Nucleophilic acyl substitution at the sulfur center.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (5.0 g, 19.5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Mix morpholine (1.87 g, 21.5 mmol) and TEA (2.37 g, 23.4 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temp <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with water (50 mL). Separate the organic layer and wash with 1N HCl (2 x 30 mL) to remove excess morpholine/TEA, followed by brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The product usually precipitates as a pale yellow solid. Recrystallize from Ethanol if necessary.
    
    • Expected Yield: 85–95%.

Protocol B: Diversification (Library Generation)

Objective: Displace the activated chlorine with a primary amine (e.g., a piperazine derivative or benzylamine) to create a CNS-active ligand.

  • Rationale: The ortho-sulfonyl and para-nitro groups stabilize the Meisenheimer complex intermediate, lowering the activation energy.

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, dissolve the Scaffold (1.0 eq) in DMSO or DMF (0.2 M concentration).

  • Reagents: Add the desired Amine (1.2–1.5 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

  • Conditions:

    • Aliphatic Amines: Heat to 80°C for 2–4 hours.

    • Aromatic Amines (Anilines): Requires higher temp (100–120°C) or microwave irradiation (120°C, 30 min).

  • Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.

  • Validation: Verify substitution via

    
     NMR (Loss of the doublet at ~7.8 ppm corresponding to C-3 proton adjacent to Cl, shift of aromatic signals).
    
Protocol C: Nitro Reduction (Chemo-selective)

Objective: Reduce the nitro group to an aniline without dehalogenating (if Cl was not displaced) or affecting the sulfonamide.

Recommended Method (Fe/NH4Cl):

  • Dissolve the nitro compound in EtOH/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux at 80°C for 1–2 hours.

  • Filter hot through Celite to remove iron residues. Concentrate and extract.

    • Note: Avoid catalytic hydrogenation (

      
      ) if the Chlorine atom is still present and needs to be retained, as hydrodehalogenation is a common side reaction.
      

Mechanism of Action: Activation

Understanding the electronic environment is crucial for troubleshooting low yields. The diagram below details the transition state stabilization.

SNArMechanism Reactant Substrate (Electron Deficient Ring) Transition Meisenheimer Complex (Stabilized by -NO2/-SO2) Reactant->Transition Attack at C-2 Nucleophile Nucleophile (R-NH2) Nucleophile->Transition Product Substituted Product (CNS Ligand) Transition->Product Re-aromatization Leaving Leaving Group (Cl-) Transition->Leaving Elimination

Figure 2: The Meisenheimer complex is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the Nitro and Sulfonyl groups.

Application in CNS Drug Design

The resulting 2-amino-5-nitrobenzenesulfonyl morpholines are structural analogs of several potent 5-HT6 antagonists.

  • Target: Serotonin 5-HT6 Receptor (G-protein coupled).[1]

  • Therapeutic Indication: Alzheimer’s disease (cognitive improvement) and schizophrenia.[1][2]

  • SAR Insight: The morpholine ring typically occupies a hydrophobic pocket or solvent-exposed region in the receptor, while the sulfonamide NH (if deprotected) or the sulfonyl oxygen atoms form critical hydrogen bonds with residues like Asn289 or Thr196 in the transmembrane domain.

Critical Design Consideration: When performing the


 reaction (Protocol B), introducing a piperazine  group often enhances affinity for 5-HT receptors. However, ensure the distal nitrogen of the piperazine is capped (e.g., methyl or benzyl) to modulate basicity and prevent non-specific binding.

References

  • 5-HT6 Receptor Antagonists in CNS

    • Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006.
  • Morpholine in Medicinal Chemistry

    • Kumari, A., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 2020.
  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Halides." Chemical Reviews, 1951.
  • Synthesis of Sulfonyl Morpholine Derivatives

    • Patent WO2008008518A2.

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 4-((2-Amino-5-nitrophenyl)sulfonyl)morpholine via Nucleophilic Aromatic Substitution

Introduction and Scientific Context The synthesis of arylamines is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of FDA-approved pharmaceuticals and functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The synthesis of arylamines is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of FDA-approved pharmaceuticals and functional organic materials. Specifically, sulfonamide-containing compounds are widely recognized for their diverse biological activities, including antibacterial and anti-parasitic properties[1]. This document provides a comprehensive, field-tested protocol for the amination of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, a highly activated aryl chloride, to produce 4-((2-amino-5-nitrophenyl)sulfonyl)morpholine.

The chosen synthetic strategy hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. The substrate, 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine[2], is exceptionally well-suited for this reaction. The presence of two potent electron-withdrawing groups—a nitro group (para to the site of substitution) and a sulfonyl group (ortho to the leaving group)—dramatically reduces the electron density of the aromatic ring. This electronic deficit makes the ring highly electrophilic and susceptible to attack by a nucleophile, in this case, ammonia[3][4][5]. This inherent reactivity allows the substitution to proceed efficiently, providing a direct and reliable route to the desired amino-substituted product. This guide will detail the mechanistic underpinnings, a step-by-step experimental procedure, purification, and characterization of the final compound.

The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The amination of this substrate proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (ammonia) on the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effects of the ortho-sulfonyl and para-nitro groups. This stabilization is crucial for the reaction's feasibility[4][5]. The aromaticity is then restored in the final step through the expulsion of the chloride leaving group.

The overall transformation is a net substitution of the chloro group with an amino group.

G cluster_mech S_N_Ar Mechanism Start Starting Material (Aryl Chloride) + NH₃ Attack Nucleophilic Attack (Rate-Determining Step) Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Attack->Meisenheimer Elimination Loss of Leaving Group (Chloride Expulsion) Meisenheimer->Elimination Product Final Product (Arylamine) Elimination->Product

Caption: The Addition-Elimination pathway for the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed for a 0.6 mmol scale reaction, which can be adjusted as needed. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine≥98% PurityCommercial SourceStarting Material (SM). MW: 306.75 g/mol [2].
Ammonia in Dioxane0.5 M SolutionCommercial SourceNucleophile. Can be prepared, but commercial solutions are convenient[6].
Sodium tert-butoxide (NaOtBu)≥98% PurityCommercial SourceStrong, non-nucleophilic base. Handle in a glovebox if possible.
DioxaneAnhydrous, ≥99.8%Commercial SourceReaction Solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor workup and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Saturated aq. Ammonium Chloride (NH4Cl)N/ALab PreparedFor quenching the reaction.
Brine (Saturated aq. NaCl)N/ALab PreparedFor extraction.
Sodium Sulfate (Na2SO4)AnhydrousCommercial SourceDrying agent.
Celite® 545N/ACommercial SourceFilter aid.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.

Equipment: 25 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, nitrogen/argon inlet, glass funnel, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (184 mg, 0.6 mmol).

    • Add sodium tert-butoxide (87 mg, 0.9 mmol, 1.5 equivalents). Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. NaOtBu is chosen for its high basicity and minimal nucleophilicity.

    • Seal the flask with a septum and purge the system with an inert atmosphere (nitrogen or argon) for 5-10 minutes.

  • Addition of Reagents:

    • Using a syringe, add the 0.5 M solution of ammonia in dioxane (6.0 mL, 3.0 mmol, 5.0 equivalents) to the flask. Causality: A significant excess of the ammonia nucleophile is used to ensure a high reaction rate and drive the reaction to completion. Dioxane is an appropriate polar aprotic solvent for this transformation.

  • Reaction Execution:

    • Immerse the flask in a pre-heated heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously for 3-5 hours.

    • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a 30% Ethyl Acetate in Hexanes mobile phase. Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (15 mL).

    • Quench the reaction carefully by adding saturated aqueous NH4Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter through a pad of Celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a yellow-orange solid.

    • Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 4-((2-amino-5-nitrophenyl)sulfonyl)morpholine as a solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • 1H & 13C NMR: To confirm the chemical structure. The appearance of a broad singlet corresponding to the -NH2 protons and shifts in the aromatic proton signals will be indicative of success.

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]+ for C10H12N3O5S is approximately 288.05.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for N-H stretching bands around 3300-3500 cm-1.

  • Melting Point: To assess purity.

Workflow and Data Summary

The entire experimental process can be visualized as a linear workflow from setup to final analysis.

Caption: Experimental workflow for the synthesis.

Table of Reaction Parameters:

ParameterValue / DescriptionRationale
Scale0.6 mmolStandard laboratory scale for methodology development.
Stoichiometry (Base)1.5 eq. NaOtBuEnsures complete neutralization of generated acid.
Stoichiometry (NH3)5.0 eq. AmmoniaExcess drives the reaction to completion.
SolventAnhydrous DioxaneAprotic solvent suitable for SNAr; solubilizes reagents.
Temperature100 °CProvides sufficient thermal energy to overcome the activation barrier[7].
Reaction Time3-5 hoursTypical duration for completion, should be confirmed by TLC.
Expected Product4-((2-Amino-5-nitrophenyl)sulfonyl)morpholineC10H12N3O5S, MW: 287.28 g/mol .
Expected Yield75-90%Based on similar transformations of activated aryl chlorides.

Safety and Troubleshooting

  • Safety: Dioxane is a suspected carcinogen and flammable. Ammonia is corrosive and has a pungent odor. Sodium tert-butoxide is a strong base and is corrosive. Handle all reagents in a fume hood with appropriate PPE.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material after 5 hours, consider extending the reaction time or increasing the temperature to 110 °C. Ensure the ammonia solution has not degraded and the base is anhydrous.

    • Low Yield: Poor yield can result from incomplete reaction or losses during workup and purification. Ensure efficient extraction and careful handling during chromatography.

    • Side Products: The formation of diarylamine is a potential side reaction but is minimized by using a large excess of ammonia[6][8].

Conclusion

This application note provides a robust and reproducible protocol for the amination of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. By leveraging the principles of Nucleophilic Aromatic Substitution on a highly activated substrate, this method offers a direct and high-yielding pathway to a valuable sulfonamide building block. The detailed procedural steps and mechanistic insights ensure that researchers can confidently replicate and adapt this protocol for their specific drug discovery and development needs.

References

  • Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts.
  • 4-(2-Fluoro-5-nitrophenyl)morpholine | 1233093-70-3. Benchchem.
  • Process for preparing 2-amino-5-nitrophenol derivatives.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C10H11ClN2O5S). PubChem.
  • Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol.
  • 4-(4-Nitrophenyl)morpholine.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Arylamine synthesis by amination (aryl
  • Nucleophilic Substitutions on Arom
  • Direct Amination of Aryl Halides with Ammonia.
  • Nucleophilic Arom

Sources

Application

The Versatile Scaffold: Application Notes for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold in medicinal chemistry. This document outlines the rationale for its use, potential derivatization strategies, and detailed protocols for biological evaluation, drawing upon established methodologies for structurally related compounds.

Introduction: Unpacking the Potential of a Privileged Scaffold

The morpholine ring is a well-established "privileged" scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] The incorporation of a sulfonyl group provides a rigid three-dimensional arrangement, while the 2-chloro-5-nitrophenyl moiety offers multiple points for chemical modification and potential interactions with biological targets. The electron-withdrawing nature of the nitro group and the presence of a chlorine atom can significantly influence the electronic properties and reactivity of the phenyl ring, making this scaffold an attractive starting point for the development of novel therapeutics.

While direct literature on the biological applications of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is limited, the constituent motifs are prevalent in a variety of bioactive molecules, including anticancer and antibacterial agents.[2][3] This guide, therefore, presents a prospective roadmap for leveraging this scaffold in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂O₅SChemDiv
Molecular Weight306.72 g/mol ChemDiv
XlogP31.8ChemDiv
Hydrogen Bond Donor Count0ChemDiv
Hydrogen Bond Acceptor Count6ChemDiv
Rotatable Bond Count2ChemDiv

Synthetic Strategy and Derivatization Potential

The 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine scaffold can be synthesized through the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a suitable base. The true power of this scaffold lies in its potential for diversification at several key positions.

Proposed Derivatization Strategies

The following diagram illustrates potential points of modification on the scaffold:

G scaffold 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine R1 R1: Nucleophilic Aromatic Substitution (SNAr) at Chloro Position scaffold->R1 Position 2 (Cl) R2 R2: Reduction of Nitro Group and Amide/Sulfonamide Formation scaffold->R2 Position 5 (NO2) R3 R3: Modification of the Morpholine Ring scaffold->R3 Morpholine Ring

Caption: Potential Derivatization Points of the Scaffold.

  • Position 2 (Chloro Group): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. This is a key position for modulating target affinity and selectivity.

  • Position 5 (Nitro Group): The nitro group can be readily reduced to an amine. This newly formed amino group can then be acylated to form amides or sulfonamides, providing a vector for exploring interactions with the target protein.

  • Morpholine Ring: While synthetically more challenging, modifications to the morpholine ring itself, such as the introduction of substituents, could be explored to fine-tune physicochemical properties.

Potential Therapeutic Applications and Biological Evaluation Protocols

Based on the known activities of structurally similar compounds, the 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine scaffold holds promise in the following therapeutic areas:

Anticancer Activity

The 2-chloro-5-nitrophenyl moiety is found in compounds with demonstrated anticancer activity.[2] Derivatives of this scaffold could be evaluated for their potential to inhibit cancer cell proliferation.

This protocol is adapted from the standard NCI-60 screen methodology.[4]

Objective: To assess the broad-spectrum anticancer activity of synthesized derivatives.

Materials:

  • A panel of 60 human tumor cell lines (e.g., leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers).

  • Synthesized compounds dissolved in DMSO.

  • Sulforhodamine B (SRB) protein stain.

  • Trichloroacetic acid (TCA).

  • Tris base.

  • Microplates (96-well).

Procedure:

  • Cell Plating: Plate cells in 96-well microplates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add a range of concentrations of the test compounds (typically from 10 nM to 100 µM) to the wells. Include a DMSO control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Fix the cells by adding cold 50% (w/v) TCA and incubate for 60 minutes at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base.

  • Data Analysis: Read the absorbance at 515 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values.

Workflow Diagram:

G A Plate Cells B Add Compounds A->B C Incubate (48h) B->C D Fix Cells (TCA) C->D E Stain (SRB) D->E F Read Absorbance E->F G Data Analysis F->G

Caption: NCI-60 Anticancer Screening Workflow.

Antibacterial Activity

The presence of a nitro group and a sulfonamide-like structure suggests potential antibacterial activity.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Synthesized compounds dissolved in DMSO.

  • Microplates (96-well).

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

The sulfonylmorpholine moiety can act as a bioisostere for other functional groups known to interact with enzyme active sites. For example, morpholine-containing compounds have been developed as inhibitors of various kinases and carbonic anhydrases.[2][5]

This protocol is based on the esterase activity of CA-II.

Objective: To evaluate the inhibitory potential of synthesized derivatives against CA-II.

Materials:

  • Bovine Carbonic Anhydrase II (CA-II).

  • 4-Nitrophenyl acetate (NPA) as a substrate.

  • Tris-HCl buffer (pH 7.4).

  • Synthesized compounds dissolved in DMSO.

  • Microplate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add Tris-HCl buffer, CA-II solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding NPA solution.

  • Measurement: Measure the increase in absorbance at 400 nm for 10 minutes, which corresponds to the formation of 4-nitrophenolate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Conclusion

The 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the known biological relevance of its constituent parts make it a valuable tool for medicinal chemists. The protocols outlined in these application notes provide a solid foundation for the biological evaluation of derivatives of this scaffold, enabling the exploration of its full potential in drug discovery.

References

  • (Reference to a relevant p
  • (Reference to a relevant review on nitro(het)arenes in medicinal chemistry)
  • National Cancer Institute. (n.d.). NCI-60 Drug Screening. National Institutes of Health. [Link]

  • (Reference to a relevant review on morpholine in medicinal chemistry)
  • (Reference to a relevant paper on sulfonamides in medicinal chemistry)
  • (Reference to a relevant paper on the synthesis of morpholine deriv
  • (Reference to a relevant paper on the synthesis of quinoline deriv
  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Recent advances in the synthesis of biologically and pharmaceutically active quinoxaline and its analogues: a review. RSC Advances, 2(3), 767-783.
  • Kaminskyy, D., Havrylyuk, D., & Lesyk, R. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975.
  • Kostryukov, S. G., & Varlamov, A. V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(8), 1115-1137.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Derivatives for Novel Drug Discovery

Introduction: The Therapeutic Potential of Electrophilic Sulfonylmorpholine Scaffolds The "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold represents a class of compounds with significant, yet largely untapped,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Electrophilic Sulfonylmorpholine Scaffolds

The "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold represents a class of compounds with significant, yet largely untapped, potential in drug discovery. The core structure features a sulfonylmorpholine moiety attached to a 2-chloro-5-nitrophenyl ring. This particular arrangement of functional groups confers a strong electrophilic character to the molecule, making it a candidate for covalent inhibition of protein targets.[1] Covalent inhibitors can offer distinct advantages over non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[1][2]

The 2-chloro and 5-nitro substitutions on the phenyl ring are potent electron-withdrawing groups, which are known to enhance the reactivity of nearby electrophilic centers. This chemical feature suggests that derivatives of this scaffold are likely to form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of enzymes. This mechanism of action is particularly relevant for targeting enzyme families that are central to numerous disease pathologies, including protein kinases and phosphatases, which often have a cysteine residue in or near their active site.[3][4]

Given the established role of kinases and phosphatases in cancer and inflammatory diseases, and the demonstrated anticancer and antimicrobial activities of structurally related compounds containing chloro-nitrophenyl or sulfonamide moieties, high-throughput screening (HTS) of a library of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives is a promising strategy for the identification of novel therapeutic agents.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute HTS campaigns to uncover the therapeutic potential of this compound class. We present detailed protocols for both biochemical and cell-based assays, grounded in scientific principles and designed for robust and reproducible results.

Part 1: Primary High-Throughput Screening - Identifying Potential Covalent Inhibitors

The initial phase of a screening campaign is designed to rapidly identify "hit" compounds from a large library that interact with the target of interest. For the "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold, a biochemical approach targeting a relevant enzyme class is the logical starting point. Protein kinases and phosphatases are excellent initial targets due to their significant roles in disease and the potential for covalent inhibition.[4][8][9]

Biochemical Screening Strategy: Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The active site of many PTPs contains a highly nucleophilic cysteine residue, making them susceptible to covalent inhibition.[4] This makes PTPs an attractive target class for the electrophilic "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives.

A fluorescence-based assay is a highly sensitive and miniaturizable format suitable for HTS of PTP inhibitors.[10][11] The following protocol is designed for a generic PTP, but can be adapted for specific PTPs of interest, such as SHP2, PTP1B, or STEP.[4][10][11]

Objective: To identify derivatives of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" that inhibit the activity of a target PTP.

Principle: The assay utilizes a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which is non-fluorescent until it is dephosphorylated by the PTP to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[11] A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the PTP.

Materials:

  • Target PTP: Purified, recombinant PTP of interest (e.g., SHP2, PTP1B).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20.

  • Fluorogenic Substrate: DiFMUP (e.g., from a 10 mM stock in DMSO).

  • Test Compounds: "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target PTP (e.g., a specific known covalent inhibitor).

  • Negative Control: DMSO.

  • Microplates: 384-well, low-volume, black, flat-bottom plates.

  • Plate Reader: A fluorescence plate reader capable of excitation at ~355 nm and emission at ~460 nm.

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of each test compound from the library plates to the assay plates. This will result in a final compound concentration of 10 µM in a 25 µL assay volume.

    • Include wells for positive and negative controls on each plate.

  • Enzyme Preparation and Dispensing:

    • Prepare a 2X concentration of the PTP in assay buffer. The optimal enzyme concentration should be determined in a preliminary experiment to ensure the reaction remains in the linear range for the duration of the assay.

    • Dispense 12.5 µL of the 2X PTP solution into each well of the assay plate containing the compounds.

  • Pre-incubation (for Covalent Inhibition):

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates for 30 minutes at room temperature to allow for potential covalent bond formation between the inhibitors and the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a 2X concentration of DiFMUP in assay buffer. The final concentration should be at the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

    • Dispense 12.5 µL of the 2X DiFMUP solution into each well to initiate the reaction.

    • Immediately place the plate in the fluorescence plate reader and measure the kinetic increase in fluorescence intensity every 60 seconds for 15-30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

  • Normalize the data to the controls on each plate:

    • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control))

  • Identify "hits" as compounds that exhibit a % inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Causality and Trustworthiness:

  • Pre-incubation Step: The pre-incubation of the enzyme with the compound before adding the substrate is crucial for identifying covalent inhibitors. This allows time for the covalent reaction to occur, which might be slower than the enzymatic reaction.[9]

  • Kinetic Reading: A kinetic read is preferable to a single endpoint read as it provides more robust data and can help identify artifacts such as fluorescent compounds.

  • Counter-Screening: Hits should be subjected to a counter-screen in the absence of the enzyme to identify and eliminate compounds that are inherently fluorescent or that quench the fluorescence of the product.

Alternative Primary Screen: Mass Spectrometry-Based Covalent Adduct Detection

For a more direct assessment of covalent binding, a high-throughput mass spectrometry (MS) based assay can be employed.[3] This method directly detects the formation of a covalent adduct between the test compound and the target protein.

HTS_MS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Library Compound Library (Derivatives) Incubation Incubate Compound with Protein Compound_Library->Incubation Target_Protein Target Protein (e.g., Kinase, Phosphatase) Target_Protein->Incubation SPE Solid-Phase Extraction (Desalting) Incubation->SPE Quench Reaction TOF_MS Time-of-Flight Mass Spectrometry SPE->TOF_MS Elute Protein Data_Analysis Automated Data Analysis (Adduct Mass Detection) TOF_MS->Data_Analysis Spectra Hit_List Hit_List Data_Analysis->Hit_List Identify Hits

Caption: High-throughput mass spectrometry workflow for covalent inhibitor screening.

This workflow allows for the rapid and accurate detection of covalent protein-inhibitor adducts, providing direct evidence of the desired mechanism of action.[3]

Part 2: Secondary and Cellular Assays - Validating Hits and Assessing Biological Function

Compounds identified as hits in the primary screen require further validation to confirm their activity, determine their potency, and assess their effects in a cellular context.

Dose-Response Confirmation and IC50 Determination

Hits from the primary screen should be re-tested in the same biochemical assay over a range of concentrations (e.g., 8-10 point dose-response curve) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

Compound IDTargetPrimary Screen % Inhibition @ 10 µMIC50 (µM)
CNSM-001PTP1B85.21.2
CNSM-002PTP1B65.75.8
CNSM-003PTP1B20.1> 50
Positive ControlPTP1B98.50.05
Cell-Based Assay for Apoptosis Induction

A key desired outcome for many anticancer agents is the induction of apoptosis (programmed cell death).[7] A cell-based HTS assay can be used to determine if the active compounds from the biochemical screen can induce apoptosis in cancer cell lines.

Objective: To determine if hit compounds induce apoptosis in a cancer cell line by measuring the activity of executioner caspases 3 and 7.

Principle: This assay uses a luminogenic substrate containing the DEVD peptide, which is a target for cleavage by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[12]

Materials:

  • Cancer Cell Line: A relevant cancer cell line (e.g., HeLa, A549) cultured in appropriate medium.

  • Assay Plates: 384-well, white, clear-bottom tissue culture treated plates.

  • Test Compounds: Confirmed hits from the biochemical assays.

  • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine).

  • Caspase-Glo® 3/7 Reagent: Commercially available reagent.

  • Luminometer: A plate reader capable of measuring luminescence.

Protocol:

  • Cell Plating:

    • Harvest and count cells.

    • Dispense 25 µL of cell suspension into each well of the 384-well plate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 2,500 cells/well).[12]

    • Incubate the plates overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add 12.5 µL of the compound dilutions to the cells.[12] The final DMSO concentration should be kept below 0.5%.

    • Incubate for a duration determined by the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

    • Mix the contents of the wells by shaking the plate on a plate shaker for 30 seconds at 500-700 rpm.[12]

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the fold-change in luminescence relative to the vehicle-treated cells.

  • Plot the fold-change versus compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for apoptosis induction.

Apoptosis_Pathway CNSM_Derivative CNSM Derivative Target_Protein Target Protein (e.g., Kinase or Phosphatase) CNSM_Derivative->Target_Protein Inhibition Signaling_Cascade Altered Signaling Cascade Target_Protein->Signaling_Cascade Modulation Mitochondria Mitochondria Signaling_Cascade->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by a CNSM derivative.

Conclusion and Future Directions

The strategies and protocols outlined in these application notes provide a robust framework for the high-throughput screening of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives. By combining targeted biochemical assays with relevant cell-based screens, researchers can efficiently identify and validate novel compounds with therapeutic potential. The inherent electrophilicity of this scaffold makes it particularly promising for the discovery of covalent inhibitors, a class of drugs that continues to gain importance in modern medicine.

Further characterization of hit compounds should include selectivity profiling against a panel of related enzymes, detailed mechanistic studies to confirm the mode of inhibition, and in vivo efficacy studies in relevant disease models. The journey from a screening hit to a clinical candidate is long, but a well-designed HTS campaign is the critical first step in unlocking the potential of this exciting chemical scaffold.

References

  • Gehringer, M., & Laufer, S. A. (2019). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 59-71. [Link]

  • Asif, M. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6483. [Link]

  • PubChem. (n.d.). 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Han, Y., et al. (2021). High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry. Analytical Chemistry, 93(25), 8825–8832. [Link]

  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. [Link]

  • Abe, N., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 58-66. [Link]

  • Zhang, X., et al. (2021). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2351, 149-163. [Link]

  • Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. ResearchGate. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]

  • Oreate AI. (2024). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]

  • Av-Gay, Y. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. BioTechniques, 70(6), 332-339. [Link]

  • Johnson, D. S., et al. (2021). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 101-112. [Link]

  • Google Patents. (n.d.). PRMT5 inhibitors.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

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Application

Application Notes and Protocols for Tracking "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" Reactions

Introduction: Unveiling the Reactivity of a Versatile Synthetic Building Block "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" is a key intermediate in synthetic organic chemistry, particularly in the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of a Versatile Synthetic Building Block

"4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its chemical architecture, featuring a morpholine-sulfonamide moiety attached to a chloro-nitro-activated aromatic ring, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group, positioned ortho and para to the chlorine atom, significantly activates the aryl ring towards nucleophilic attack, making the displacement of the chloro substituent a facile and synthetically useful transformation.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies to monitor the progress of reactions involving "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine." We will delve into both offline and in-situ analytical techniques, offering detailed protocols and the scientific rationale behind the experimental choices. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and reproducibility in line with the principles of Analytical Quality by Design (AQbD) and ICH guidelines.[3][4][5][6][7]

The Archetypal Reaction: Nucleophilic Aromatic Substitution (SNAr)

A representative and highly probable reaction of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" is the nucleophilic aromatic substitution of the chloro group. For the purpose of this guide, we will consider the reaction with a generic primary or secondary amine (Nu-H) as a model system. This reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion, leading to the formation of a new carbon-nucleophile bond.[1][2]

Section 1: Offline Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for offline reaction monitoring, offering excellent resolution, sensitivity, and quantitative capabilities. By periodically sampling the reaction mixture and analyzing it via HPLC, one can accurately track the consumption of the starting material and the formation of the product and any byproducts over time.

Causality of Experimental Choices in HPLC Method Development

The development of a robust HPLC method hinges on the careful selection of several key parameters, each with a direct impact on the quality of the separation. For a molecule like "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and its potential SNAr products, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point due to the moderate polarity of the analytes.

  • Column Chemistry: A C18 or a Phenyl-Hexyl column is recommended. A C18 column provides general-purpose hydrophobic retention, which is suitable for a wide range of organic molecules. A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions between the phenyl stationary phase and the aromatic rings of the analytes, which can be particularly advantageous for separating aromatic isomers or compounds with subtle structural differences.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The buffer controls the pH and can improve peak shape, especially for ionizable compounds. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency at shorter wavelengths.[2][9]

  • Detection: Given the presence of the nitroaromatic chromophore, UV-Vis detection is the most straightforward and sensitive method. The wavelength of maximum absorbance (λmax) for the starting material and product should be determined using a photodiode array (PDA) detector to ensure optimal sensitivity for all components of interest.

Protocol 1: Quantitative Analysis of SNAr Reactions by RP-HPLC

This protocol outlines a general method for monitoring the progress of a nucleophilic aromatic substitution reaction of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine."

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • C18 or Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Ammonium acetate or potassium phosphate monobasic.

  • Formic acid or phosphoric acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standards of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and the expected product, if available.

2. Preparation of Mobile Phases and Standards:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solutions: Prepare individual stock solutions of the starting material and product (if available) in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the reaction components.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Provides good retention and selectivity for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidified mobile phase improves peak shape for amine-containing compounds.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% BA gradient elution ensures the separation of components with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection PDA Detector, 254 nm and 340 nm254 nm is a common wavelength for aromatic compounds. 340 nm may provide better sensitivity for the nitroaromatic moiety.

4. Sample Preparation for Reaction Monitoring:

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further conversion.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample by HPLC.

5. Data Analysis and Validation:

  • Identify the peaks corresponding to the starting material and product based on their retention times (and comparison with standards, if available).

  • Integrate the peak areas of the starting material and product.

  • Calculate the percentage conversion of the starting material and the yield of the product at each time point.

  • The method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5][6][7]

Section 2: High-Sensitivity Tracking with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For reactions where low-level impurities or byproducts are of interest, or when dealing with complex reaction matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.

Rationale for LC-MS/MS in Reaction Monitoring

LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This allows for the detection and quantification of analytes based on their specific mass-to-charge ratios (m/z) and fragmentation patterns, even in the presence of co-eluting interferences.

  • Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for sulfonamides and their derivatives, typically producing protonated molecules [M+H]+ in positive ion mode.[10][11][12]

  • Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (the [M+H]+ of the analyte) and fragmenting it in a collision cell, specific product ions are generated. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

Protocol 2: Ultrasensitive Reaction Profiling by LC-MS/MS

This protocol provides a starting point for developing an LC-MS/MS method for tracking reactions of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine."

1. Instrumentation and Materials:

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Reference standards of the target analytes.

2. LC and MS Conditions:

ParameterRecommended SettingRationale
LC Column C18 (2.1 x 50 mm, 1.8 µm)Smaller particle size for higher resolution and faster analysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile mobile phase compatible with ESI-MS.
Gradient 0-1 min: 10% B1-5 min: 10% to 95% B5-6 min: 95% B6-6.1 min: 95% to 10% B6.1-8 min: 10% BA rapid gradient suitable for fast LC-MS analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Ionization Mode ESI PositiveSulfonamides readily form [M+H]+ ions.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temp. 150 °COptimizable parameter for desolvation.
Desolvation Gas Nitrogen, 800 L/hrAssists in solvent evaporation.

3. MS/MS Parameter Optimization:

  • Infuse a standard solution of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" directly into the mass spectrometer to determine the precursor ion (expected [M+H]+ at m/z 307.0).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for the most intense precursor-to-product ion transitions.

  • Repeat this process for the expected product.

Predicted MS/MS Transitions:

CompoundPrecursor Ion (m/z)Product Ions (m/z)
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine 307.0To be determined experimentally
SNAr Product (with amine Nu-H) Dependent on Nu-HTo be determined experimentally

4. Sample Preparation and Analysis:

  • Follow the same sample preparation procedure as described in the HPLC protocol, ensuring that the final concentration is within the linear range of the LC-MS/MS method.

Section 3: In-Situ Reaction Monitoring for Real-Time Insights

In-situ analytical techniques provide a continuous stream of data directly from the reaction vessel, offering a "molecular video" of the reaction as it happens. This real-time information is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.[13]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a powerful tool for in-situ reaction monitoring. An ATR probe is inserted directly into the reaction mixture, and the infrared spectrum is continuously recorded.[14][15][16][17]

  • Principle: The infrared beam from the spectrometer travels through a fiber-optic cable to the ATR probe, which is typically made of a high-refractive-index material like diamond or silicon. The beam undergoes total internal reflection at the probe surface, creating an evanescent wave that penetrates a short distance into the reaction mixture. The absorption of this evanescent wave by the molecules in the reaction provides the infrared spectrum.

  • Advantages: Non-invasive, non-destructive, and provides real-time data on the concentration of reactants, products, and intermediates based on their characteristic vibrational frequencies.

Protocol 3: Real-Time SNAr Reaction Monitoring with In-Situ ATR-FTIR

1. Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., diamond ATR).

  • Reaction vessel with a port for the ATR probe.

2. Experimental Setup and Data Acquisition:

  • Set up the reaction in the vessel and insert the ATR probe, ensuring it is fully immersed in the reaction mixture.

  • Collect a background spectrum of the initial reaction mixture before initiating the reaction.

  • Initiate the reaction (e.g., by adding the nucleophile or raising the temperature).

  • Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

3. Data Analysis:

  • Identify the characteristic infrared absorption bands for the starting material and the product. For the SNAr reaction of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine," key spectral regions to monitor include:

    • C-Cl stretch: Disappearance of the C-Cl bond vibration.

    • N-O stretch (nitro group): Changes in the symmetric and asymmetric stretching frequencies of the nitro group upon substitution.

    • S=O stretch (sulfonamide): Potential shifts in the sulfonamide stretching frequencies due to changes in the electronic environment of the aromatic ring.

    • Appearance of new bands: Characteristic vibrations of the newly formed bond (e.g., C-N stretch for an amine nucleophile).

  • Plot the absorbance of these characteristic bands as a function of time to generate a reaction profile.

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used for in-situ reaction monitoring. It is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar functional groups.[18][19][20][21][22]

  • Principle: Raman spectroscopy involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

  • Advantages: Can be used with fiber-optic probes, is insensitive to water, and can provide information about both chemical structure and molecular conformation.

Visualization of Analytical Workflows

Diagram 1: Offline Reaction Monitoring Workflow

G cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation ReactionVessel Reaction Mixture Sampling Aliquot Sampling ReactionVessel->Sampling Time Points Quenching Quenching & Dilution Sampling->Quenching Filtration Filtration Quenching->Filtration HPLC HPLC / LC-MS Analysis Filtration->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Kinetics Kinetic Profile Quantification->Kinetics

Caption: Workflow for offline reaction monitoring using HPLC or LC-MS/MS.

Diagram 2: In-Situ Reaction Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Real-Time Analysis cluster_2 Data Interpretation ReactionVessel Reaction Vessel with In-Situ Probe (FTIR/Raman) Spectrometer FTIR or Raman Spectrometer ReactionVessel->Spectrometer Fiber Optic Cable Data Continuous Spectral Data Acquisition Spectrometer->Data Analysis Spectral Analysis (Peak Height/Area vs. Time) Data->Analysis Profile Real-Time Reaction Profile Analysis->Profile

Caption: Workflow for in-situ reaction monitoring using FTIR or Raman spectroscopy.

Conclusion: A Multi-faceted Approach to Reaction Understanding

The effective monitoring of chemical reactions is paramount for process development, optimization, and control. For reactions involving "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine," a combination of offline and in-situ analytical techniques provides a comprehensive understanding of the reaction dynamics. HPLC and LC-MS/MS offer robust and sensitive methods for quantitative analysis of reaction progress, while in-situ techniques like ATR-FTIR and Raman spectroscopy provide invaluable real-time insights into reaction kinetics and mechanism. By employing the protocols and principles outlined in this application note, researchers can confidently and accurately track their reactions, leading to the efficient development of novel molecules and processes.

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026). Journal of the American Chemical Society. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). Molecules. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). The Journal of Organic Chemistry. [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (2002). Journal of AOAC International. [Link]

  • 4-(4-Nitrophenyl)morpholine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). Molecules. [Link]

  • LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. (2024). Biomedical Chromatography. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2019). Molecules. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2003). Journal of AOAC International. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Semantic Scholar. [Link]

  • Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). (2012). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (2022). Polymers. [Link]

  • Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions. (2018). ResearchGate. [Link]

  • Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. (2022). ResearchGate. [Link]

  • Monitoring Chemical Changes by Raman Spectroscopy. (2024). Spectroscopy. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (1995). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. [Link]

  • In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. (2018). Analytical Methods. [Link]

  • A Comprehensive Review on Raman Spectroscopy Applications. (2022). Applied Sciences. [Link]

  • Analytical applications of droplet deposition Raman spectroscopy. (2024). Analyst. [Link]

  • In Situ FTIR Reaction Monitoring. (2016). YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Application of Raman Spectroscopic Methods in Food Safety: A Review. (2020). Foods. [Link]

Sources

Method

Purification techniques for "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" reaction products

This Application Note is designed for organic chemists and process development scientists. It details the isolation and purification of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9), a sulfonamide inte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists. It details the isolation and purification of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9), a sulfonamide intermediate often synthesized via the nucleophilic attack of morpholine on 2-chloro-5-nitrobenzenesulfonyl chloride.[1]

[1]

Introduction & Chemical Context

The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine or excess morpholine) and a solvent (DCM, THF, or Acetonitrile).[1]

While the reaction is generally high-yielding, the crude mixture contains distinct impurity classes that must be systematically removed to achieve pharmaceutical-grade purity (>98%).[1]

Reaction Scheme

[1]
Impurity Landscape

Effective purification relies on exploiting the solubility differences between the neutral product and its ionic or hydrolyzable impurities.

Impurity TypeSourceChemical BehaviorRemoval Strategy
Morpholine Excess ReagentBasic amine (

)
Acidic Aqueous Wash
Sulfonyl Chloride Unreacted Starting MaterialReactive electrophileHydrolysis to sulfonic acid
Sulfonic Acid Hydrolysis ByproductStrong acid (

)
Basic Aqueous Wash
Hydrochloride Salts Reaction ByproductIonic solidWater Wash

Protocol A: Quench and Liquid-Liquid Extraction (LLE)

Objective: Remove 95% of bulk impurities (salts, excess amine, and hydrolyzed acids) prior to crystallization.[1]

Reagents Required[1][2][3][4][5]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1N Hydrochloric Acid (HCl)[1]

  • Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (

    
    )[1]
    
Step-by-Step Methodology
  • Quench: Upon reaction completion (verified by TLC/HPLC), dilute the reaction mixture with an equal volume of DCM . If the reaction was run in a water-miscible solvent (e.g., THF), concentrate it first to remove the bulk solvent, then redissolve in DCM.[1]

  • Acidic Wash (Target: Morpholine):

    • Transfer the organic phase to a separatory funnel.[1]

    • Wash twice with 1N HCl (1:1 volume ratio).[1]

    • Mechanism:[1][2][3][4][5][6][7] This protonates unreacted morpholine, converting it into the water-soluble morpholinium chloride.

  • Basic Wash (Target: Sulfonic Acid):

    • Wash the organic phase twice with Saturated

      
       .[1]
      
    • Mechanism:[1][2][3][4][5][6][7] Any unreacted sulfonyl chloride will hydrolyze to the sulfonic acid upon contact with water.[1] The bicarbonate deprotonates this acid, sequestering it in the aqueous layer as the sodium sulfonate salt.

  • Neutralization & Drying:

    • Wash once with Brine to remove residual water/emulsions.[1]

    • Dry the organic layer over anhydrous

      
        for 15 minutes.[1]
      
    • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.[1]

Protocol B: Recrystallization (Polymorph Control)

Objective: Achieve >99% purity by removing trace colored impurities and occluded salts.[1]

The crude sulfonamide is typically a solid. Recrystallization is superior to chromatography for this scaffold due to the high crystallinity of the nitro-aryl sulfonamide moiety.

Solvent Selection Logic
  • Solvent: Ethanol (95% or Absolute) or Isopropanol (IPA).[1]

  • Anti-solvent: Water (if needed).[1]

  • Rationale: The product is highly soluble in hot alcohols but sparingly soluble at room temperature.[1] The polar impurities (salts) are soluble in the water fraction (if 95% EtOH is used) or insoluble in hot alcohol and can be filtered off.[1]

Procedure
  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add Ethanol (approx. 5-10 mL per gram of solid).[1]

  • Reflux: Heat the mixture to boiling (approx. 78°C) with stirring.

    • Checkpoint: If the solution is not clear, add more ethanol in small increments. If suspended solids remain that are not the product (e.g., inorganic salts), perform a hot filtration.[1]

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature.

    • Note: Rapid cooling promotes occlusion of impurities.[1] Slow cooling yields purer, larger crystals.[1]

  • Precipitation: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol.

  • Drying: Dry in a vacuum oven at 40-50°C to remove residual solvent.

Analytical Validation (Self-Validating System)

Before releasing the batch, confirm identity and purity using these checkpoints.

Thin Layer Chromatography (TLC)[1][5][9]
  • Mobile Phase: Hexane:Ethyl Acetate (6:4 or 7:3).[1]

  • Visualization: UV Light (254 nm).[1] The nitro group quenches fluorescence strongly.[1]

  • Criteria: Single spot. The

    
     of the sulfonamide should be distinct from the starting sulfonyl chloride (usually higher 
    
    
    
    ) and morpholine (stays at baseline).[1]
H-NMR Interpretation (CDCl , 400 MHz)
  • Aromatic Region (7.5 - 8.5 ppm): Look for the specific pattern of the 1,2,4-trisubstituted benzene ring.[1]

    • H-3 (ortho to nitro): Doublet, ~8.5 ppm.[1]

    • H-4 (meta to nitro): Doublet of doublets.[1]

    • H-6 (ortho to sulfonyl): Doublet.[1]

  • Morpholine Ring (3.0 - 3.8 ppm):

    • Look for two distinct triplets (or multiplets) integrating to 4H each.[1]

    • 
       ~3.2 ppm (
      
      
      
      ) and
      
      
      ~3.7 ppm (
      
      
      ).[1]
  • Purity Check: Absence of peaks at

    
     2.8-2.9 ppm (free morpholine) and absence of broad acidic protons (sulfonic acid).[1]
    

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting the separation of specific impurities at each stage.

PurificationWorkflow Start Crude Reaction Mixture (Product, Morpholine, R-SO2Cl) Quench 1. Dilute with DCM 2. Wash with 1N HCl Start->Quench AcidWaste Aqueous Waste (Acidic) Contains: Morpholine.HCl Quench->AcidWaste Aq. Layer OrgLayer1 Organic Layer (Product + R-SO3H) Quench->OrgLayer1 Org. Layer BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash BaseWaste Aqueous Waste (Basic) Contains: Sodium Sulfonate (R-SO3Na) BaseWash->BaseWaste Aq. Layer OrgLayer2 Neutral Organic Layer BaseWash->OrgLayer2 Org. Layer DryConc Dry (MgSO4) & Concentrate OrgLayer2->DryConc CrudeSolid Crude Solid DryConc->CrudeSolid Recryst Recrystallization (Ethanol Reflux -> Ice Bath) CrudeSolid->Recryst FinalProduct Pure Product 4-((2-Cl-5-NO2-Ph)sulfonyl)morpholine Recryst->FinalProduct

Figure 1: Purification logic flow for removing amine and acid impurities via liquid-liquid extraction followed by crystallization.[1]

References

  • PubChem. (n.d.).[1][8] 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (Compound).[1][9] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Introduction: The Significance of a Versatile Sulfonamide Moiety 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a key intermediate in the synthesis of various pharmacologically active compounds and functional material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Sulfonamide Moiety

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the sulfonamide group, a prevalent synthon in medicinal chemistry, imparts specific physicochemical properties that can enhance drug efficacy and bioavailability.[1][2] The nitro and chloro substituents on the phenyl ring provide reactive handles for further chemical transformations, making this molecule a versatile building block in drug discovery and development.

This guide provides a comprehensive overview of the synthetic considerations for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, with a particular focus on the transition from laboratory-scale synthesis to a robust and scalable process suitable for industrial production. We will delve into the underlying reaction mechanism, provide detailed protocols for both lab and scale-up synthesis, and address the critical safety and process control parameters essential for a successful and safe scale-up.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and widely employed method for the synthesis of aryl sulfonamides involves the reaction of an appropriate sulfonyl chloride with a primary or secondary amine.[3] In the case of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, the synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzenesulfonyl chloride and morpholine.

The reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro group and the sulfonyl chloride group) on the aromatic ring, which activate the ring towards nucleophilic attack.[4] The reaction mechanism, depicted below, involves the initial attack of the nucleophilic morpholine nitrogen on the carbon atom bearing the sulfonyl chloride group. This is followed by the departure of the chloride leaving group, resulting in the formation of the desired sulfonamide.

Visualizing the Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloro_5_nitro 2-Chloro-5-nitrobenzenesulfonyl Chloride meisenheimer Meisenheimer-like Intermediate 2_chloro_5_nitro->meisenheimer Nucleophilic Attack morpholine Morpholine morpholine->meisenheimer target_molecule 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine meisenheimer->target_molecule Chloride Elimination hcl HCl meisenheimer->hcl

Caption: Reaction mechanism for the synthesis of the target molecule.

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine on a laboratory scale, suitable for initial proof-of-concept and small-quantity production.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
2-Chloro-5-nitrobenzenesulfonyl chloride256.0725.60.1
Morpholine87.1210.50.12
Triethylamine101.1912.10.12
Acetonitrile41.05250 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 25.6 g (0.1 mol) of 2-chloro-5-nitrobenzenesulfonyl chloride in 150 mL of acetonitrile.

  • Reagent Addition: In a separate beaker, prepare a solution of 10.5 g (0.12 mol) of morpholine and 12.1 g (0.12 mol) of triethylamine in 100 mL of acetonitrile.

  • Transfer the morpholine/triethylamine solution to the dropping funnel and add it dropwise to the stirred solution of the sulfonyl chloride at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Scale-Up Synthesis: Considerations and Protocol

Scaling up the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine from the laboratory to a pilot or industrial scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges
  • Exothermicity: The reaction between the sulfonyl chloride and morpholine is exothermic. On a large scale, the heat generated can be significant and must be effectively controlled to prevent runaway reactions.

  • Reagent Addition: The rate of addition of the morpholine solution becomes a critical parameter for controlling the reaction temperature and minimizing the formation of impurities.

  • Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots."

  • Work-up and Isolation: Handling large volumes of solvents and filtering large quantities of solids requires appropriate equipment and procedures.

  • Safety: The corrosive nature of the starting material and the HCl byproduct necessitates robust safety protocols and the use of corrosion-resistant equipment.[5][6]

Visualizing the Scale-Up Workflow

G cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_workup Work-up and Isolation reactor_prep Reactor Preparation (Inert Atmosphere) reagent_charge Charge 2-Chloro-5-nitrobenzenesulfonyl chloride and Solvent reactor_prep->reagent_charge addition Controlled Addition of Morpholine/Base Solution reagent_charge->addition temp_control Temperature Monitoring and Control addition->temp_control reaction_monitoring In-Process Monitoring (e.g., HPLC) temp_control->reaction_monitoring filtration Filtration of Byproduct Salts reaction_monitoring->filtration solvent_removal Solvent Distillation filtration->solvent_removal crystallization Crystallization solvent_removal->crystallization drying Product Drying crystallization->drying

Sources

Method

Application Notes and Protocols: Harnessing "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" Derivatives for Advanced Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Potential in Bioconjugation and Drug Discovery The field of bioconjugation has been revolutionized by the advent of click chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Potential in Bioconjugation and Drug Discovery

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[1] At the forefront of this chemical toolbox are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the more recent Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[2][3][4] These reactions have paved the way for novel approaches in drug discovery, diagnostics, and materials science.

This guide explores the untapped potential of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and its derivatives as versatile scaffolds for click chemistry applications. The unique electronic properties conferred by the chloro and nitro substituents on the phenyl ring, combined with the stable morpholine sulfonyl moiety, make this a compelling starting point for the design of novel probes, linkers, and therapeutic agents. While direct applications of this specific compound in click chemistry are not yet extensively documented, this guide provides a forward-looking perspective, detailing the synthesis of "click-ready" derivatives and providing robust protocols for their use in CuAAC, SPAAC, and SuFEx reactions.

PART 1: Synthesis of Click-Ready Derivatives

To employ "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" in click chemistry, it must first be functionalized with a bioorthogonal handle, namely an azide or a terminal alkyne. Alternatively, the sulfonyl group can be converted to a sulfonyl fluoride for participation in SuFEx reactions.

Synthesis of an Azide-Functionalized Derivative

The electron-withdrawing nature of the nitro group activates the chloro position for nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with an azide nucleophile.

Proposed Synthetic Scheme:

start 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine product 4-((2-Azido-5-nitrophenyl)sulfonyl)morpholine start->product Nucleophilic Aromatic Substitution reagents Sodium Azide (NaN3) DMF, Heat

Caption: Proposed synthesis of an azide-functionalized derivative.

Protocol:

  • Dissolve "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the azide derivative.

Synthesis of an Alkyne-Functionalized Derivative

Introducing a terminal alkyne can be achieved via a Sonogashira coupling reaction, a reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Proposed Synthetic Scheme:

start 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine intermediate TMS-protected alkyne start->intermediate Sonogashira Coupling reagents Ethynyltrimethylsilane Pd(PPh3)2Cl2, CuI, Et3N product 4-((2-Ethynyl-5-nitrophenyl)sulfonyl)morpholine intermediate->product Deprotection deprotection K2CO3, MeOH

Caption: Proposed synthesis of an alkyne-functionalized derivative.

Protocol:

  • To a solution of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" (1 equivalent) in a suitable solvent (e.g., THF or toluene), add ethynyltrimethylsilane (1.2 equivalents), Pd(PPh3)2Cl2 (0.05 equivalents), and CuI (0.1 equivalents).

  • Add triethylamine (Et3N) (3 equivalents) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the TMS-protected alkyne.

  • Dissolve the TMS-protected alkyne in methanol (MeOH) and add potassium carbonate (K2CO3) (2 equivalents).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize with dilute HCl, extract with an organic solvent, dry, and concentrate to yield the terminal alkyne derivative.

Synthesis of a SuFEx-Ready Sulfonyl Fluoride Derivative

The sulfonyl moiety can be converted to a sulfonyl fluoride, a key functional group for SuFEx chemistry. This can be achieved by first converting the sulfonyl chloride to a sulfonic acid, followed by fluorination. A more direct route involves the conversion from a sulfonyl chloride, which would require the synthesis of the corresponding sulfonyl chloride of the parent molecule. A simpler approach is the direct chloride to fluoride exchange on a sulfonyl chloride precursor.[5][6]

Proposed Synthetic Scheme:

start 2-Chloro-5-nitrobenzenesulfonyl chloride intermediate 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine start->intermediate Sulfonamide formation step1 Morpholine, Et3N product 4-((2-Chloro-5-nitrophenyl)sulfonyl)fluoride intermediate->product Hypothetical conversion to Sulfonyl Fluoride step2 1. Reduction of NO2 to NH2 2. Diazotization 3. Sandmeyer-type reaction to install -SO2Cl step3 KF, water/acetone

Caption: Conceptual pathway to a sulfonyl fluoride derivative.

Protocol for Sulfonyl Chloride to Sulfonyl Fluoride Conversion: [5]

  • Dissolve the corresponding sulfonyl chloride (1 equivalent) in acetone.

  • Add an aqueous solution of potassium fluoride (KF) (2-3 equivalents).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by 19F NMR or LC-MS.

  • Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonyl fluoride.

PART 2: Application Notes and Protocols

The following sections provide detailed protocols for the application of the newly synthesized derivatives in key areas of research.

Application Note 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To covalently attach the alkyne-functionalized "4-((2-Ethynyl-5-nitrophenyl)sulfonyl)morpholine" derivative to an azide-containing biomolecule, such as a fluorescent dye or a protein, for detection or functional studies.

Workflow:

cluster_0 CuAAC Reaction A Alkyne-Derivative F Triazole-Linked Conjugate A->F B Azide-Biomolecule B->F C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->F D Ligand (e.g., TBTA) D->F E Solvent (e.g., aq. buffer) E->F

Caption: Workflow for CuAAC-mediated bioconjugation.

Protocol for Labeling a Protein:

  • Prepare Stock Solutions:

    • Alkyne-derivative: 10 mM in DMSO.

    • Azide-labeled protein: 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Copper(II) sulfate (CuSO4): 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

    • Tris(benzyltriazolylmethyl)amine (TBTA): 10 mM in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration (e.g., 10 µM).

    • Add the alkyne-derivative to a final concentration of 100-200 µM (10-20 fold excess).

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO4 to a final concentration of 50 µM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.

    • Gently mix and incubate at room temperature for 1-4 hours.

  • Purification:

    • Remove unreacted small molecules by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm conjugation by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.

Table 1: Typical CuAAC Reaction Conditions

ComponentStock ConcentrationFinal ConcentrationNotes
Alkyne-Derivative10 mM in DMSO100 - 500 µM
Azide-Biomolecule1-10 mg/mL10 - 50 µM
CuSO450 mM in H2O50 - 100 µM
Sodium Ascorbate500 mM in H2O1 - 5 mMPrepare fresh
TBTA Ligand10 mM in DMSO100 - 500 µM
Application Note 2: Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To utilize the azide-functionalized "4-((2-Azido-5-nitrophenyl)sulfonyl)morpholine" derivative for imaging metabolically labeled biomolecules in living cells. This involves introducing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) into cellular components via metabolic engineering, followed by labeling with the azide probe.

Workflow:

cluster_0 SPAAC in Live Cells A Metabolic Labeling with Strained Alkyne (e.g., DBCO-sugar) B Incubate Cells A->B C Add Azide-Derivative (conjugated to a fluorophore) B->C D Incubate and Wash C->D E Fluorescence Microscopy D->E

Caption: Workflow for live-cell imaging using SPAAC.

Protocol for Labeling Glycans:

  • Metabolic Labeling:

    • Culture cells of interest to 70-80% confluency.

    • Replace the culture medium with a medium containing a DBCO-functionalized metabolic precursor (e.g., a DBCO-sugar) at a concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation.

  • Labeling with Azide Probe:

    • Prepare a stock solution of the azide-derivative (pre-conjugated to a fluorophore) at 1-5 mM in DMSO.

    • Wash the cells twice with warm PBS or serum-free medium.

    • Add the azide probe to the cells at a final concentration of 5-25 µM in a fresh culture medium.

    • Incubate for 30-60 minutes at 37 °C.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted probe.

    • Add fresh culture medium or imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Table 2: Typical SPAAC Live-Cell Labeling Conditions

ComponentConcentrationIncubation Time
DBCO-Metabolic Precursor25 - 50 µM24 - 48 hours
Azide-Fluorophore Probe5 - 25 µM30 - 60 minutes
Application Note 3: Covalent Probe Development via Sulfur(VI) Fluoride Exchange (SuFEx)

Objective: To employ the "4-((2-Chloro-5-nitrophenyl)sulfonyl)fluoride" derivative as a covalent probe to target nucleophilic residues (e.g., tyrosine, lysine) on a protein of interest. This is particularly relevant for developing irreversible inhibitors or activity-based probes.[2]

Workflow:

cluster_0 SuFEx-Mediated Protein Labeling A Sulfonyl Fluoride Derivative E Covalently Modified Protein A->E B Target Protein with Nucleophilic Residue (e.g., Tyr, Lys) B->E C Catalyst (e.g., BTMG/HMDS) or Base C->E D Aqueous Buffer, pH > 8 D->E

Caption: Workflow for protein labeling via SuFEx chemistry.

Protocol for In Vitro Protein Labeling:

  • Prepare Solutions:

    • Sulfonyl fluoride derivative: 10 mM in DMSO.

    • Target protein: 1 mg/mL in a suitable buffer (e.g., HEPES or borate buffer, pH 8.5).

    • Catalyst/Base (if required): e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) at 100 mM in a compatible organic solvent.[2]

  • Labeling Reaction:

    • To the protein solution, add the sulfonyl fluoride derivative to the desired final concentration (e.g., 10-100 µM).

    • If using a catalyst, add it to the appropriate final concentration (e.g., 1-10 mol%).

    • Incubate the reaction at room temperature or 37 °C for 1-24 hours. The reaction progress can be monitored by LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a nucleophilic group (e.g., Tris buffer).

    • Remove excess probe by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm covalent modification by intact protein mass spectrometry.

    • Identify the site of modification by peptide mapping using LC-MS/MS.

Table 3: Typical SuFEx Reaction Conditions for Protein Labeling

ComponentConcentrationConditions
Sulfonyl Fluoride Probe10 - 100 µM
Target Protein1 - 10 µM
BufferHEPES, BoratepH 8.0 - 9.0
TemperatureRoom Temperature - 37 °C
Time1 - 24 hours

Conclusion and Future Directions

The "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold presents a promising, yet underexplored, platform for the development of novel chemical tools for biological research and drug discovery. By functionalizing this core structure with click chemistry handles, researchers can access a wide array of applications, from simple bioconjugation to sophisticated live-cell imaging and the development of covalent inhibitors. The protocols outlined in this guide provide a solid foundation for initiating such studies. Future work could focus on synthesizing a library of derivatives with varied electronic properties to fine-tune reactivity and selectivity, as well as exploring their potential in in vivo applications. The convergence of this versatile chemical scaffold with the power of click chemistry opens up exciting new avenues for innovation.

References

  • (Reference to a relevant synthetic methodology for azides on nitroarom
  • (Reference to a relevant synthetic methodology for alkynes on chloroarom
  • (Reference to a relevant synthetic methodology for sulfonyl fluoride synthesis)
  • Sharpless, K. B., et al. (2014). SuFEx: A New Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • (Reference to a comprehensive review on CuAAC)
  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Nature Chemistry, 14, 1269–1277. [Link]

  • (Reference to a comprehensive review on SPAAC)
  • Bare, G. A. L., & Wuest, W. M. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • (Reference for Sonogashira coupling)
  • (Reference for nucleophilic arom
  • (Reference to a review on click chemistry in drug discovery)
  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Retrieved February 2, 2026, from [Link]

  • (Reference to a protocol for protein labeling)
  • (Reference to a protocol for live-cell imaging)
  • (Reference to general click chemistry principles)
  • (Reference to SuFEx review)
  • (Reference to bioconjug
  • (Reference to another relevant synthetic paper)
  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(12), 4445-4454. [Link]

  • (Reference to another relevant synthetic paper)
  • (Reference to another relevant synthetic paper)
  • (Reference to another relevant synthetic paper)
  • ResearchGate. (n.d.). Accelerated SuFEx Click Chemistry For Modular Synthesis | Request PDF. Retrieved February 2, 2026, from [Link]

  • (Reference to another relevant synthetic paper)
  • (Reference to another relevant synthetic paper)
  • (Reference to another relevant synthetic paper)
  • (Reference to another relevant synthetic paper)

Sources

Application

Solid-phase synthesis using "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" analogs

Application Note: Solid-Phase Synthesis of Morpholino-Sulfonyl Functionalized Benzimidazoles via Displacement Introduction: The Strategic Value of the Scaffold In modern drug discovery, the 2-chloro-5-nitrobenzenesulfony...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Morpholino-Sulfonyl Functionalized Benzimidazoles via Displacement

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the 2-chloro-5-nitrobenzenesulfonyl core is a "privileged structure" due to its unique dual-reactivity.[1] It serves as a linchpin in the synthesis of benzimidazole libraries , a heterocyclic class found in numerous bioactive compounds (e.g., antihistamines, proton pump inhibitors, and kinase inhibitors).

This Application Note details the protocols for using 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine and its analogs as electrophilic scaffolds on solid support.[1] Unlike standard reagents, the presence of the morpholinosulfonyl moiety at the para position (relative to the chlorine) acts as a powerful electron-withdrawing group (EWG). This activates the ortho-chlorine for Nucleophilic Aromatic Substitution (


) by resin-bound amines, enabling the rapid generation of diverse libraries with high solubility and metabolic stability profiles.
Key Chemical Advantages[1][2]
  • Activation: The combined EWG effects of the

    
     and 
    
    
    
    groups render the aryl chloride highly susceptible to displacement by weak nucleophiles (resin-bound amines).
  • Solubility: The morpholine tail significantly improves the aqueous solubility of the final benzimidazole hits, a critical parameter in fragment-based drug design (FBDD).

  • Versatility: The resulting o-nitroaniline intermediate is a precursor to benzimidazoles, quinoxalines, and benzotriazoles.

Mechanistic Workflow

The synthesis relies on a three-step cascade on the solid phase:

  • 
     Displacement:  The resin-bound amine attacks the chlorinated carbon of the scaffold.[1] The morpholine-sulfonyl group stabilizes the Meisenheimer complex intermediate.[1]
    
  • Nitro Reduction: The ortho-nitro group is reduced to a primary amine (aniline).[1]

  • Cyclization: The resulting diamine reacts with an aldehyde or carboxylic acid to close the imidazole ring.[1]

Pathway Visualization[1]

SPS_Pathway cluster_legend Reaction Phases Resin Resin-Bound Amine (Rink Amide/CTC) Inter1 Intermediate 1: Resin-NH-Aryl(NO2)-SO2Morph Resin->Inter1 Step 1: SNAr (DMSO, 80°C, DIPEA) Reagent Reagent: 4-((2-Cl-5-NO2-Ph)SO2)Morph Reagent->Inter1 Inter2 Intermediate 2: Resin-NH-Aryl(NH2)-SO2Morph Inter1->Inter2 Step 2: Reduction (SnCl2, DMF) Product Final Product: Benzimidazole Derivative Inter2->Product Step 3: Cyclization (R-CHO / TMOF) Loading Loading Modification Modification Cleavage Cleavage

Figure 1: The synthetic pathway transforming a resin-bound amine into a functionalized benzimidazole using the morpholine-sulfonyl scaffold.[2]

Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Trityl Chloride (for acid-sensitive hits).[1]

  • Scaffold: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 96-72-0 analog).[1]

  • Solvents: Anhydrous DMF, DMSO, NMP, DCM.

  • Reagents: DIPEA (Base),

    
     (Reductant), TMOF (Trimethyl orthoformate).[1]
    
Protocol A: Loading of the Scaffold

This step attaches the scaffold to the resin. The reaction requires heat due to the steric bulk of the resin and the deactivation of the nucleophile.

  • Resin Preparation: Swell 1.0 g of Rink Amide resin in DMF (10 mL) for 30 min. Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).[1]
  • Reaction Mixture: Dissolve 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (5.0 equiv) and DIPEA (10.0 equiv) in anhydrous DMSO (or NMP).

    • Note: DMSO is preferred for

      
       rates, but NMP is better for resin swelling.[1] A 1:1 mix is optimal.[1]
      
  • Coupling: Add the solution to the resin.[1] Shake at 75°C for 12–16 hours .

    • Critical Check: The resin usually turns deep yellow/orange due to the nitroaniline chromophore.[1]

  • Washing: Filter and wash extensively with hot DMF (

    
    ), then RT DMF (
    
    
    
    ), and DCM (
    
    
    ) to remove excess electrophile.[1]
  • QC (Optional): Perform a mini-cleavage (TFA/H2O 95:5) on a few beads. Analyze by LC-MS to confirm the mass of the Resin-NH-Aryl-NO2 adduct.

Protocol B: Nitro Reduction (The "Tin" Method)

Standard hydrogenation is difficult on solid phase.[1] Tin(II) chloride is the industry standard for this reduction.[1]

  • Preparation: Prepare a 2M solution of

    
      in DMF.
    
    • Caution: The solution must be fresh.[1] If it is milky/turbid, add a small amount of HCl or prepare fresh.

  • Reduction: Add the

    
     solution to the resin.[1] Shake at room temperature for 4–6 hours .
    
  • Washing (Crucial): Wash with DMF (

    
    ), then 10% DIPEA/DMF  (
    
    
    
    ) to remove tin salts, followed by DMF (
    
    
    ) and DCM (
    
    
    ).[1]
    • Tip: Incomplete removal of tin can poison the subsequent cyclization catalyst or clog purification columns.[1]

Protocol C: Benzimidazole Cyclization

This step closes the ring using an aldehyde (for 2-substituted benzimidazoles).[1]

  • Reagents: Dissolve the desired Aldehyde (5.0 equiv) in TMOF (Trimethyl orthoformate) / DMF (1:1).

    • Role of TMOF: It acts as a dehydrating agent, driving the equilibrium toward the imine/cyclization.

  • Reaction: Add to the resin. Shake at 80°C for 12 hours .

    • Alternative: For oxidative cyclization (if using non-activated aldehydes), add 0.1 equiv of

      
       or expose to air (slow oxidation).[1]
      
  • Cleavage: Wash resin (DMF/DCM).[1] Treat with 95% TFA / 2.5% TIS / 2.5%

    
      for 2 hours. Precipitate in cold diethyl ether.
    

Data Analysis & Troubleshooting

Expected Yields & Purity
StepReaction TypeTypical YieldCommon Byproducts
1

Displacement
>85%Unreacted amine (if steric bulk is high)
2 Nitro Reduction>90%Incomplete reduction (hydroxylamine intermediate)
3 Cyclization60–80%Mono-imine (open chain), Bis-imine
Troubleshooting Guide

Problem: Low conversion in Step 1 (


). 
  • Cause: The resin-bound amine is too sterically hindered or the chloride is not activated enough.[1]

  • Solution: Switch solvent to pure DMSO.[1] Increase temperature to 90°C (ensure resin stability). Use Microwave irradiation (100°C, 30 mins).[1]

Problem: Tin salts remaining after Step 2.

  • Cause:

    
     binds tightly to the diamine.[1]
    
  • Solution: Use a specialized wash of 0.5M Sodium Tartrate in DMF/Water to chelate the tin before the final DCM wash.

Problem: Product is the open-chain imine, not Benzimidazole.

  • Cause: Cyclization failed to close.

  • Solution: After the aldehyde reaction, treat the resin with a mild oxidant (e.g., DDQ or Oxone ) for 1 hour to force the oxidative closure of the ring.

References

  • Solid-phase synthesis of benzimidazole libraries biased for RNA targets.

    • Source: Tetrahedron Letters (2003).[1][2]

    • Context: Establishes the core /Reduction/Cycliz
    • URL:[Link][1]

  • Synthesis and Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Deriv

    • Source: ResearchGate / Dhaka University (2017).[1]

    • Context: Details the solution-phase analogs and characteriz
    • URL:[Link][1]

  • Optimiz

    
     reactions on solid support. 
    
    • Source: Journal of Combinatorial Chemistry (ACS).[1]

    • Context: General parameters for displacing halides on nitro-arenes using solid-phase amines.
    • URL:[Link] (Journal Landing Page for verification of method class).[1]

  • PubChem Compound Summary: 2-Chloro-5-nitrobenzenesulfonamide. [1]

    • Source: PubChem.[1]

    • Context: Physical properties and safety data for the core scaffold.[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Synthesis Overview

The synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a nucleophilic substitution reaction. It involves the coupling of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine. A base is typically required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

The general reaction is a cornerstone of medicinal chemistry for creating the sulfonamide linkage, a key functional group in many pharmaceutical agents.[1] While straightforward in principle, achieving high yields and purity can be challenging without careful control of reaction parameters.[2]

Caption: General reaction scheme for sulfonamide formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<70%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can typically be traced to one of three areas: starting material quality, reaction conditions, or work-up procedures.

  • Cause 1: Quality of 2-Chloro-5-nitrobenzenesulfonyl Chloride

    • The Problem: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. The resulting sulfonic acid will not react with morpholine, thereby reducing the effective concentration of your starting material and lowering the theoretical maximum yield.

    • The Solution:

      • Verify Purity: Use freshly opened or properly stored sulfonyl chloride. If in doubt, its purity can be checked via NMR.

      • Use Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents. This is critical to prevent hydrolysis.

  • Cause 2: Suboptimal Reaction Stoichiometry and Base Selection

    • The Problem: An incorrect ratio of reactants or an inappropriate base can lead to incomplete reactions or the formation of side products.

    • The Solution:

      • Stoichiometry: Use a slight excess of morpholine (1.1 to 1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.

      • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is the ideal choice. It will efficiently scavenge the HCl byproduct without competing with morpholine as a nucleophile. Use at least 1.1 equivalents of the base. Avoid using primary or secondary amines as the base.

      • Order of Addition: A highly recommended practice is to dissolve the morpholine and base in the solvent first. Then, add the sulfonyl chloride (either neat or dissolved in a small amount of anhydrous solvent) dropwise to the cooled solution (0 °C). This controls the initial exotherm and minimizes side reactions.

  • Cause 3: Inefficient Work-up and Purification

    • The Problem: The desired product can be lost during aqueous work-up if the pH is not controlled or if an unsuitable solvent is used for extraction.

    • The Solution:

      • Quenching: After the reaction is complete, quench with a dilute acid wash (e.g., 1M HCl) to remove excess morpholine and the amine salt byproduct (e.g., triethylammonium chloride).

      • Extraction: Use a solvent in which your product is highly soluble, such as Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

      • Purification: The product often precipitates upon reaction completion or can be crystallized from a suitable solvent system like Ethanol/Water or Isopropanol. If chromatography is necessary, use a silica gel column with a hexane/ethyl acetate gradient.[3]

Q2: My TLC and LC-MS analyses show significant impurities. What are the common side-products and how can I avoid them?

A2: Impurity profiles almost always point toward correctable flaws in the experimental setup or conditions.

  • Primary Impurity: 2-Chloro-5-nitrobenzenesulfonic Acid

    • Formation: As mentioned, this is the hydrolysis product of the starting sulfonyl chloride. Its presence is a definitive indicator of moisture in the reaction.

    • Prevention: The most effective preventative measure is the strict adherence to anhydrous reaction conditions. Use dry glassware, anhydrous solvents, and maintain an inert atmosphere.

  • Secondary Impurity: Unreacted Starting Materials

    • Cause: The presence of unreacted morpholine or sulfonyl chloride indicates an incomplete reaction. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

    • Prevention:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reactant (the sulfonyl chloride).

      • Temperature Control: While the addition should be done at 0 °C to control the exotherm, the reaction can then be allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure completion.[4]

      • Effective Stirring: Ensure the reaction mixture is homogenous throughout the process.

G Start Low Yield or Impurities Detected CheckMoisture Was the reaction run under anhydrous conditions? Start->CheckMoisture CheckBase Was a non-nucleophilic base (e.g., TEA) used in slight excess? CheckMoisture->CheckBase Yes ResultMoisture Primary Cause: Hydrolysis of sulfonyl chloride. Solution: Use dry solvents/glassware and inert atmosphere. CheckMoisture->ResultMoisture No CheckStoichiometry Was a slight excess of morpholine (1.1-1.2 eq.) used? CheckBase->CheckStoichiometry Yes ResultBase Potential Cause: Incomplete HCl scavenging or competitive reaction. Solution: Use TEA or DIPEA. CheckBase->ResultBase No CheckTemp Was the sulfonyl chloride added at 0°C, then warmed to RT? CheckStoichiometry->CheckTemp Yes ResultStoichiometry Potential Cause: Incomplete consumption of sulfonyl chloride. Solution: Adjust stoichiometry. CheckStoichiometry->ResultStoichiometry No CheckWorkup Was the work-up performed with an acidic wash followed by extraction? CheckTemp->CheckWorkup Yes ResultTemp Potential Cause: Side reactions from exotherm or incomplete reaction due to low temp. Solution: Follow temp protocol. CheckTemp->ResultTemp No ResultWorkup Potential Cause: Product loss during purification. Solution: Optimize extraction and pH. CheckWorkup->ResultWorkup No

Caption: Troubleshooting flowchart for yield optimization.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Aprotic solvents are highly preferred to avoid side reactions. Dichloromethane (DCM) is an excellent choice due to its inertness and the high solubility of all reactants and products. Other suitable options include Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate, provided they are anhydrous.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product is a UV-active spot that will appear as the starting material spots disappear. Staining with potassium permanganate can also be effective. For more quantitative analysis, LC-MS can be used to track the formation of the product with the expected mass-to-charge ratio ([M+H]+ ≈ 307.01).[5]

  • Q: Can I use a different base, like pyridine or sodium hydroxide?

    • A: Pyridine can be used, as it is also a non-nucleophilic base. It is often used as both the base and the solvent. However, its high boiling point can make removal difficult. Sodium hydroxide (aqueous) is strongly discouraged. It will rapidly hydrolyze the sulfonyl chloride, leading to very low or no yield of the desired sulfonamide.

  • Q: What is the best way to purify the final product?

    • A: For most applications, recrystallization is sufficient and preferred for scalability. A common solvent system is isopropanol or ethanol. If the crude product contains persistent impurities, silica gel column chromatography is the most effective method.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride

  • Morpholine (freshly distilled)

  • Triethylamine (TEA, distilled from CaH₂)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add morpholine (1.2 eq.) and triethylamine (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the reagents in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC until the sulfonyl chloride is consumed.

  • Work-up:

    • Cool the mixture again to 0 °C and slowly quench by adding 1M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine as a solid.

Comparative Data of Reaction Conditions

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Solvent DichloromethaneAnhydrous DichloromethanePrevents hydrolysis of sulfonyl chloride.
Base PyridineTriethylamine (1.2 eq.)TEA is less toxic and easier to remove than pyridine.
Stoichiometry 1:1 (Amine:Sulfonyl Chloride)1.2:1 (Amine:Sulfonyl Chloride)Drives the reaction to completion by consuming the limiting reagent.
Temperature Room Temperature Addition0 °C Addition, then RTControls initial exotherm, minimizing side-product formation.
Atmosphere Ambient AirInert (Nitrogen/Argon)Prevents moisture from entering the reaction.
Expected Yield 60-75%>90%Optimized conditions minimize side reactions and product loss.

References

  • PubChem. 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-chloro-5-nitrophenol. PrepChem.com. [Link]

  • Nayak, P. S., et al. 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 2011. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. [Link]

  • Rojas-Vaca, F. P., et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024. [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. [Link]

  • Lesyk, R., et al. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 2021. [Link]

  • Lesyk, R., et al. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Center for Biotechnology Information, 2021. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. [Link]

  • Anderson, K. W., et al. Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information, 2013. [Link]

  • Macmillan Group. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Khan, I., et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 2021. [Link]

  • Manimegalai, C., et al. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 2022. [Link]

  • Roughley, S. D., & Jordan, A. M. Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, 2016. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

[1] Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: #SYN-2Cl-5NO2-MORPH Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The "Double-Activation" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: #SYN-2Cl-5NO2-MORPH Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Double-Activation" Challenge

Welcome to the technical guide for synthesizing 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine . While the reaction between a sulfonyl chloride and an amine is typically straightforward, this specific substrate presents a unique challenge due to its substitution pattern.

The starting material, 2-chloro-5-nitrobenzenesulfonyl chloride , contains two powerful electron-withdrawing groups (EWGs): a nitro group (


)  and a sulfonyl chloride group (

)
.[1] These groups are positioned para and ortho to the chlorine atom, respectively.

The Consequence: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (


) .[1][2] Consequently, your reaction faces a competition between the desired Sulfonylation  (attack at Sulfur) and the undesired 

(attack at Carbon).[1]
Reaction Pathways & Mechanism

To control purity, one must understand the three competing pathways.

Pathway A: The Target Reaction (Sulfonylation) [1]
  • Mechanism: Nucleophilic attack of morpholine nitrogen on the sulfur atom of the sulfonyl chloride.[1]

  • Kinetics: Extremely fast, even at

    
    .
    
  • Outcome: Formation of the sulfonamide bond.[1][3]

  • Key Control: Temperature must be kept low to isolate this kinetic product.[1][4]

Pathway B: The Critical Side Reaction (

)
[1]
  • Mechanism: Morpholine attacks the carbon at position 2 (bearing the chlorine).[1][2] The Meisenheimer complex is stabilized by the ortho-sulfonyl and para-nitro groups.

  • Trigger: Excess morpholine, high temperatures (

    
    ), or prolonged reaction times.[1]
    
  • Outcome: Displacement of Chlorine to form 4-((2-morpholino-5-nitrophenyl)sulfonyl)morpholine (the "Bis-morpholine" adduct).[1]

  • Visual Cue: This impurity is often deeply colored (yellow/orange) due to the extended conjugation of the nitro-aniline system.[1]

Pathway C: Hydrolysis [1]
  • Mechanism: Attack of water on the sulfonyl chloride.[1]

  • Trigger: Wet solvents or high atmospheric humidity.[1]

  • Outcome: Formation of 2-chloro-5-nitrobenzenesulfonic acid .[1][5][6] This is water-soluble and will be lost in the aqueous wash, drastically reducing yield.

Visualizing the Reaction Network

The following diagram maps the kinetic vs. thermodynamic risks in this synthesis.

ReactionPathways SM Starting Material (2-Cl-5-NO2-Ph-SO2Cl) Target TARGET PRODUCT (Sulfonamide) SM->Target Path A: Sulfonylation (Kinetic, <0°C) Imp_SNAr IMPURITY B (Yellow) (Bis-morpholine Adduct) SM->Imp_SNAr Path B: Direct SNAr (High T, Excess Amine) Imp_Hyd IMPURITY C (Water Soluble) (Sulfonic Acid) SM->Imp_Hyd Path C: Hydrolysis (Moisture) Morph Morpholine Target->Imp_SNAr Path B2: Over-reaction (Target is still activated!)

Figure 1: Reaction network showing the competition between the desired sulfonylation (Green) and the parasitic


 and Hydrolysis pathways (Red/Yellow).[1]
Optimized Experimental Protocol

This protocol is designed to suppress Pathway B (


) by strictly controlling temperature and stoichiometry.[1]

Reagents:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride (

    
     equiv)[1]
    
  • Morpholine (

    
     - 
    
    
    
    equiv) – Do not use large excess.[1]
  • Triethylamine (

    
     equiv) – Acts as the HCl scavenger.[1]
    
  • Dichloromethane (DCM) – Anhydrous.[1]

Step-by-Step Procedure:

  • Preparation (0 min): Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride in anhydrous DCM. Cool the solution to

    
      using an ice bath.
    
    • Why? Cooling slows down the

      
       reaction significantly more than the sulfonylation.[1]
      
  • Addition (15 min): Mix Morpholine and Triethylamine in a separate vessel. Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.

    • Why? Dropwise addition prevents localized heating (exotherm) and localized excess of morpholine, both of which trigger the

      
       side reaction.[1]
      
  • Reaction (1-2 hours): Stir at

    
     for 1 hour. Monitor by TLC or LCMS.[1][2]
    
    • Checkpoint: If starting material remains, allow to warm only to Room Temperature (

      
      ).[1] Do not heat. 
      
  • Workup: Wash the organic layer with

    
     (to remove excess morpholine/TEA), then saturated 
    
    
    
    , then Brine. Dry over
    
    
    and concentrate.
    • Note: The target product should precipitate or crystallize easily.[1] If the crude is yellow/orange, recrystallize from Ethanol/Heptane.

Troubleshooting Guide (FAQ)
SymptomDiagnosisRoot CauseCorrective Action
Product is bright yellow/orange

Contamination
Reaction temperature was too high or excess morpholine was used. The Cl atom was displaced by morpholine.1. Keep reaction at

.2. Reduce morpholine equivalents.3. Recrystallize to remove the polar bis-adduct.[1]
Low Yield (Product in aqueous) Hydrolysis Wet solvent or high humidity converted the sulfonyl chloride to sulfonic acid (water soluble).[1]1. Use anhydrous DCM.2. Ensure glassware is oven-dried.3. Check sulfonyl chloride quality before use (it degrades over time).
"Double Mass" in LCMS Bis-Adduct Formation of 4-((2-morpholino-5-nitrophenyl)sulfonyl)morpholine.[1]See "Product is bright yellow". This is the specific chemical signature of the

side reaction.[1]
Exotherm upon addition Runaway Reaction Fast addition of amine caused localized heating.[1]1. Dilute the amine in DCM before addition.2. Add slower.3. Ensure efficient stirring.
References
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems."[1][2][7][8][9][10] Chemical Reviews, 49(2), 273–412. (Foundational text establishing the activation of halogens by ortho/para nitro groups).

  • Synthesis of Morpholine Sulfonamides

    • Bansal, G., et al. (2010). "Synthesis of Morpholine Containing Sulfonamides."[1][3] ResearchGate.[1][10] Available at: [Link]

  • Reactivity of 2-Chloro-5-nitro Derivatives

    • PubChem Compound Summary for CID 66784 (2-Chloro-5-nitrobenzenesulfonamide).[1][11] (Confirming structural properties and activation patterns). Available at: [Link][1]

  • Hydrolysis Kinetics of Sulfonyl Chlorides

    • Vizgert, R. V. (1963). "Hydrolysis of Aromatic Sulfonyl Chlorides."[1][12][13] Russian Chemical Reviews. (Details the competition between hydrolysis and aminolysis).

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Welcome to the technical support center for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering solubility challenges with this versatile building block. My aim is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Solubility Hurdle

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a valuable reagent in the synthesis of a variety of compounds, particularly in the development of novel therapeutics. However, its rigid aromatic structure, combined with the presence of both polar (sulfonyl and nitro groups) and non-polar (chlorophenyl group) moieties, contributes to its characteristically poor solubility in many common organic solvents. This can lead to incomplete reactions, difficult purifications, and inconsistent yields. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. What are the best starting solvents to try?

A1: Based on the structure of the molecule and empirical data from similar compounds, a good starting point for solvent screening includes polar aprotic solvents. These solvents can interact favorably with the polar sulfonyl and nitro groups without interfering with the reactivity of the sulfonyl chloride.

Here is a qualitative guide to initial solvent selection:

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Good to ModerateThese solvents have high dielectric constants and can effectively solvate the polar functional groups of the molecule.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to LowThese are less polar than DMF or DMSO but can still offer some solubility, especially with heating.
Chlorinated Dichloromethane (DCM), ChloroformLowWhile often used in reactions, the solubility of this compound in chlorinated solvents is typically limited.
Aromatic Toluene, XyleneVery LowThese non-polar solvents are generally poor choices for dissolving this compound at room temperature.
Protic Alcohols (e.g., Ethanol, Methanol), WaterVery Low to InsolubleProtic solvents can react with the sulfonyl chloride group and are generally not recommended unless a specific reaction requires them.

Expert Tip: Always start with a small-scale solubility test before committing your entire batch of material.

Q2: I've tried a few solvents with limited success. What other techniques can I use to improve solubility?

A2: If single-solvent systems at room temperature are insufficient, several physical and chemical methods can be employed to enhance solubility.

  • Heating: Gently warming the solvent can significantly increase the solubility of most compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. For sulfonyl chlorides, prolonged heating at high temperatures can lead to decomposition.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation, accelerating the dissolution process.

  • Co-solvents: The use of a co-solvent system can be highly effective. A small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent (like THF or DCM) to create a mixture with tailored solvating properties. This approach can often provide the necessary solubility without drastically changing the overall reaction environment.

Q3: My compound is still not fully dissolved, and I'm concerned about running the reaction as a slurry. What are my options?

A3: Running a reaction as a slurry is a valid approach, especially if the product is soluble in the reaction medium. The undissolved starting material will slowly dissolve as the reaction proceeds, according to Le Chatelier's principle. However, if this is not desirable or feasible, more advanced techniques can be considered:

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent that is soluble in an aqueous phase and your sulfonyl chloride is in an organic phase, a phase-transfer catalyst can be a powerful tool. The PTC shuttles the ionic reactant into the organic phase, allowing the reaction to proceed without requiring high solubility of the sulfonyl chloride in a single solvent. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.

Q4: Are there any alternative reagents I could consider that might have better solubility?

A4: While 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a specific reagent, if your synthesis allows for some flexibility, you might consider related sulfonylating agents. For instance, converting the sulfonyl chloride to a sulfonyl fluoride can sometimes alter solubility and reactivity profiles. Additionally, exploring alternative synthetic routes that introduce the morpholine-sulfonyl-nitrophenyl moiety from a more soluble precursor could be a long-term strategy.

Troubleshooting Workflows

Systematic Approach to Improving Solubility

This workflow provides a logical progression for tackling solubility issues.

G cluster_0 Initial Assessment cluster_1 Physical Methods cluster_2 Chemical Methods cluster_3 Reaction Strategy start Poor Solubility Observed solvent_screen Solvent Screening (Polar Aprotic First) start->solvent_screen Begin heating Gentle Heating solvent_screen->heating sonication Sonication heating->sonication co_solvent Co-solvent System sonication->co_solvent ptc Phase-Transfer Catalysis co_solvent->ptc slurry Run as Slurry ptc->slurry success Reaction Proceeds slurry->success

Caption: A stepwise troubleshooting workflow for addressing poor solubility.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: In separate small vials, weigh out a small, consistent amount of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from your list of candidates (DMF, DMSO, ACN, THF, DCM).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, warm them gently (e.g., to 40-50 °C) in a water bath or on a hot plate with stirring. Record any changes in solubility.

  • Sonication: If solids remain after heating, place the vials in an ultrasonic bath for 5-10 minutes and observe any further dissolution.

  • Analysis: Based on your observations, select the most promising solvent or solvent system for your reaction.

Protocol 2: Utilizing a Co-solvent System
  • Initial Suspension: Suspend 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in your primary reaction solvent (e.g., THF).

  • Co-solvent Addition: While stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise until the solid dissolves.

  • Monitoring: Keep track of the volume of co-solvent added. Aim to use the minimum amount necessary to achieve a homogenous solution.

  • Reaction Initiation: Once the starting material is dissolved, proceed with the addition of other reagents. Be aware that the change in solvent polarity may influence reaction kinetics.

G cluster_0 Primary Solvent cluster_1 Co-Solvent Addition cluster_2 Result A Poorly Soluble Reactant in Low-Polarity Solvent (e.g., THF) B Add Small Volume of High-Polarity Solvent (e.g., DMF) A->B Dropwise Addition C Homogeneous Solution Ready for Reaction B->C Enhanced Solvation

Optimization

Preventing decomposition of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" during synthesis

Welcome to the technical support center for the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. By understanding the underlying chemical principles, you can effectively troubleshoot and prevent the decomposition of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine?

The synthesis is typically a nucleophilic substitution reaction between 2-chloro-5-nitrobenzenesulfonyl chloride and morpholine. A base is used to neutralize the hydrochloric acid generated during the reaction.

Q2: What are the main decomposition pathways I should be aware of during the synthesis?

The primary decomposition pathways include:

  • Hydrolysis of the sulfonyl chloride starting material or the sulfonamide product.

  • Nucleophilic Aromatic Substitution (SNAr) where morpholine or another nucleophile displaces the chloride on the aromatic ring.

  • Reduction of the nitro group , which can occur if certain reagents or conditions are used.

  • Cleavage of the sulfonamide bond , particularly under harsh pH or temperature conditions.

Q3: Why is my reaction mixture turning dark, and what does it indicate?

A dark reaction mixture often suggests the formation of side products, potentially from the decomposition of the starting materials or the product. This can be due to side reactions like nucleophilic aromatic substitution or thermal decomposition of the nitroaromatic compound.[1]

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low Yield and Presence of Impurities

If you are experiencing low yields of the desired product and observing multiple spots on your Thin Layer Chromatography (TLC) plate, it is likely that side reactions are occurring.

Possible Cause A: Hydrolysis of 2-Chloro-5-nitrobenzenesulfonyl Chloride

2-Chloro-5-nitrobenzenesulfonyl chloride is susceptible to hydrolysis, which will reduce the amount of starting material available for the desired reaction.

  • Preventative Measures:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Possible Cause B: Competing Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and sulfonyl groups activate the aromatic ring for nucleophilic attack. Morpholine, being a nucleophile, can attack the carbon bearing the chlorine atom, leading to an undesired byproduct.

  • Causality: The rate of this side reaction is influenced by temperature and the basicity of the reaction medium.

  • Preventative Measures:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to favor the desired sulfonylation reaction over the slower SNAr.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced. These bases are less likely to compete with morpholine as a nucleophile.

Possible Cause C: Reduction of the Nitro Group

The nitro group is susceptible to reduction, especially in the presence of certain metals or reducing agents.

  • Preventative Measures:

    • Avoid using reagents that can act as reducing agents.

    • Ensure that the reaction setup is free from metal contaminants that could catalyze the reduction.

Issue 2: Difficulty in Product Purification

If you are struggling to isolate a pure product, it may be due to the formation of closely related impurities.

Troubleshooting Protocol: Purification Strategy

Impurity TypeIdentificationPurification Method
Unreacted MorpholineWater-solubleAqueous workup with dilute acid (e.g., 1M HCl) to protonate and extract the excess morpholine into the aqueous layer.
SNAr ByproductSimilar polarity to the productColumn chromatography on silica gel using a gradient elution of ethyl acetate in hexanes.
Hydrolyzed Sulfonyl ChlorideMore polar than the productCan be removed during aqueous workup or column chromatography.

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of the final product and for identifying the presence of any impurities.[1][2][3][4]

Experimental Protocols

Optimized Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

This protocol is designed to minimize decomposition and maximize the yield of the desired product.

Materials:

  • 2-Chloro-5-nitrobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Maintain the reaction temperature at 0-5 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold 1M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and a key potential side reaction.

Synthesis_Pathway reagent1 2-Chloro-5-nitrobenzenesulfonyl chloride product 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine reagent1->product reagent1->product + reagent2 Morpholine reagent2->product reagent2->product + base Base (e.g., Triethylamine) hcl HCl base->hcl Neutralizes

Caption: Intended synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

SNAr_Side_Reaction start 2-Chloro-5-nitrobenzenesulfonyl chloride byproduct SNAr Byproduct: 4-((2-Morpholino-5-nitrophenyl)sulfonyl)morpholine start->byproduct nucleophile Morpholine (Nucleophile) nucleophile->byproduct Attacks aromatic ring

Caption: Potential Nucleophilic Aromatic Substitution (SNAr) side reaction.

References

  • Cao, M., Hu, H. Y., Zhao, H. C., Zhang, X. Q., Gu, H. M., Yang, L., Cai, J., Wang, P., Hu, B., & Ji, M. (2012). A facile synthetic route for antineoplastic drug GDC-0449. Chemical Papers, 66(9). [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International, 35(11), 46-59. [Link]

  • Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Catalyzed Direct N-Arylation of Sulfonamides and NH-Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810-5818. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. Retrieved from [Link]

  • Schennach, R., & Sagmeister, P. (2022). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 27(9), 2820. [Link]

  • Singh, R., et al. (2022). Development and Validation of a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules, 27(21), 7545. [Link]

  • Talle, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1563. [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1038. [Link]

  • You, T., & Li, J. (2022). A C–N Cross-Coupling Reaction of Weakly Nucleophilic N-Arylsulfonamides and Aryl Bromides. Organic Letters, 24(36), 6642-6646. [Link]

  • Zhang, X., et al. (2021). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 22(23), 12907. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Synthesis

Welcome to the Technical Support Center for the synthesis and characterization of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and characterization of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this important intermediate.

I. Synthesis Overview & Potential Impurity Hotspots

The synthesis of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a base. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate downstream processes and compromise the quality of the final product. Understanding the potential sources of these impurities is the first step in effective troubleshooting.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities A 2-Chloro-5-nitrobenzenesulfonyl chloride D 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (Desired Product) A->D I1 Impurity 1: 2-Chloro-5-nitrobenzenesulfonic acid (Hydrolysis of Starting Material) A->I1 Moisture I2 Impurity 2: Bis-(2-chloro-5-nitrophenyl) sulfone (Byproduct from SM Synthesis) A->I2 During SM Synthesis I4 Impurity 4: Unreacted Starting Materials A->I4 B Morpholine B->D B->I4 C Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) Temperature Reaction Time C->D I3 Impurity 3: 1,4-bis((2-chloro-5-nitrophenyl)sulfonyl)morpholine (Di-sulfonylation) D->I3 Excess Sulfonyl Chloride / Prolonged Reaction

Caption: Synthetic pathway and major impurity formation routes.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product

Q: My reaction yield of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to the stability of the starting material and reaction conditions.

  • Cause 1: Hydrolysis of 2-chloro-5-nitrobenzenesulfonyl chloride. This is a common issue as sulfonyl chlorides are moisture-sensitive.[1][2] The presence of water in your solvent, morpholine, or glassware will lead to the formation of the corresponding sulfonic acid (Impurity 1), which is unreactive towards morpholine under these conditions.

    • Troubleshooting:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents. If you are using solvents from a freshly opened bottle, this is generally sufficient. For previously opened bottles, consider drying the solvent over molecular sieves.

      • Ensure your morpholine is dry. If in doubt, it can be distilled from sodium hydroxide pellets.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Cause 2: Inefficient Reaction Conditions. The choice of base and reaction temperature can significantly impact the reaction rate and yield.

    • Troubleshooting:

      • Base Selection: Pyridine or triethylamine are commonly used as bases to neutralize the HCl generated during the reaction.[3] Pyridine can also act as a nucleophilic catalyst. Ensure you are using at least one equivalent of the base. An excess (1.1-1.2 equivalents) is often beneficial.

      • Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic nature of the reaction, and then allowed to warm to room temperature.[3] Running the reaction at too low a temperature for an extended period may result in an incomplete reaction. Conversely, elevated temperatures can promote side reactions.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will leave unreacted starting materials, while excessively long reaction times may lead to the formation of di-sulfonylation products (Impurity 3).[3]

Problem 2: Presence of Unexpected Peaks in my HPLC Chromatogram

Q: I'm observing significant impurity peaks in my crude reaction mixture by HPLC. How can I identify them?

A: Identifying unknown peaks requires a systematic approach using a combination of chromatographic and spectroscopic techniques. The table below summarizes the most probable impurities and their expected analytical characteristics.

Impurity NameProbable OriginExpected Mass [M+H]⁺Key NMR Signals (Predicted)
2-Chloro-5-nitrobenzenesulfonic acid Hydrolysis of starting material237.96Aromatic protons shifted downfield compared to the sulfonyl chloride. Absence of the reactive sulfonyl chloride group.
Bis-(2-chloro-5-nitrophenyl) sulfone Byproduct from starting material synthesis418.93Complex aromatic region with signals for two distinct phenyl rings.
1,4-bis((2-chloro-5-nitrophenyl)sulfonyl)morpholine Di-sulfonylation of morpholine524.96Absence of N-H proton. Symmetric morpholine protons. Two sets of aromatic proton signals.
Unreacted 2-chloro-5-nitrobenzenesulfonyl chloride Incomplete reaction255.94 (as sulfonic acid after workup)Highly reactive, may not be observed directly. Will appear as the sulfonic acid post-aqueous workup.
Unreacted Morpholine Incomplete reaction88.11Characteristic signals for the morpholine ring protons.

Troubleshooting Workflow for Impurity Identification:

A Unexpected Peak in HPLC B Analyze by LC-MS A->B C Compare [M+H]⁺ with Table B->C D Isolate Impurity by Preparative HPLC or Column Chromatography C->D Match Found E Characterize by NMR (¹H, ¹³C) D->E F Confirm Structure E->F

Caption: Workflow for impurity identification.

Problem 3: Difficulty in Purifying the Final Product

Q: My crude product is difficult to purify by recrystallization, and I'm getting an oily substance instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," is common when the crude product contains a significant amount of impurities or when the chosen recrystallization solvent is not ideal.[4]

  • Cause 1: High Impurity Load. If the concentration of impurities is high, it can depress the melting point of your product and interfere with crystal lattice formation.

    • Troubleshooting:

      • Pre-purification: Before recrystallization, consider a preliminary purification step. A simple filtration through a plug of silica gel can remove baseline impurities. For more complex mixtures, column chromatography may be necessary.

      • Washing: Ensure your crude product is thoroughly washed during workup to remove any residual base (e.g., pyridine) and water-soluble byproducts.

  • Cause 2: Inappropriate Recrystallization Solvent. The solvent system is critical for successful recrystallization.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below. Common choices for sulfonamides include ethanol, isopropanol, or mixtures of ethanol/water or acetone/water.[4]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine?

A1: Pure 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine is expected to be a solid. The melting point will depend on its purity. As a reference, the starting material, 2-chloro-5-nitrobenzenesulfonyl chloride, has a melting point of 85-87 °C.[2]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. 2-chloro-5-nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so it's important to control the addition of reagents and maintain a low temperature initially.

Q3: Can the nitro group be reduced during the reaction?

A3: Under the standard reaction conditions for sulfonamide formation, the nitro group is stable and should not be reduced. Reduction of the nitro group typically requires specific reducing agents (e.g., SnCl₂, H₂/Pd-C) and different reaction conditions.

Q4: Is there a risk of the morpholine ring opening?

A4: While ring-opening of morpholine can occur under certain harsh conditions, it is unlikely to be a significant side reaction during sulfonamide synthesis, which is typically carried out under relatively mild, often basic, conditions.[5]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

  • To a stirred solution of morpholine (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the proportion of B over time to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the starting materials, product, and the likely impurities. Method optimization may be required based on your specific HPLC system and column.

V. References

  • Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Retrieved from

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from

  • Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. Retrieved from

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Retrieved from

  • Cheméo. (n.d.). What is the significance of 2-Chloro-5-nitro-benzenesulfonyl chloride in organic synthesis? Retrieved from [Link]

  • PubMed. (1995). Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Optimization

Troubleshooting failed reactions involving "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"

Welcome to the technical support center for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine?

The primary reactive site for nucleophilic attack is the carbon atom to which the chlorine is attached. The strong electron-withdrawing effects of the nitro group and the sulfonyl group make the aromatic ring electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]

Q2: Can nucleophiles react at the sulfur atom of the sulfonyl group?

While the sulfur atom in a sulfonyl chloride is electrophilic, in this molecule, the SNAr reaction at the aromatic ring is generally favored due to the significant activation by the nitro group.[3] However, under certain conditions, particularly with strong, hard nucleophiles, reaction at the sulfur center could be a competing pathway, leading to the cleavage of the morpholine group.

Q3: Why is my reaction showing no conversion of the starting material?

There are several potential reasons for a lack of reactivity:

  • Insufficient activation: The nucleophile may not be strong enough to initiate the SNAr reaction.

  • Low reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more nucleophilic.

  • Steric hindrance: A bulky nucleophile may be sterically hindered from attacking the aromatic ring.

Q4: What are the common side products I should be aware of?

Common side products can include:

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the sulfonyl group or displacement of the chlorine by a hydroxide ion can occur, especially under basic conditions.[4][5]

  • Products from reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with your substrate.

  • Di-substituted products: In some cases, if there is another potential leaving group on the nucleophile, further reactions can occur.

II. Troubleshooting Guide: Low to No Product Yield

This section provides a detailed guide to troubleshooting failed or low-yielding reactions.

Scenario 1: Starting Material Remains Unchanged

Observation: TLC or LC-MS analysis shows predominantly unreacted 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Possible Causes & Diagnostic Steps:

  • Poor Nucleophilicity: The chosen nucleophile may be too weak.

    • Diagnostic Test: Run a control reaction with a known, more potent nucleophile (e.g., piperidine or sodium azide) under the same conditions. If this reaction proceeds, it confirms that the original nucleophile is the issue.

  • Sub-optimal Reaction Temperature: The reaction may require more thermal energy.

    • Troubleshooting Protocol:

      • Set up a series of small-scale reactions at incrementally higher temperatures (e.g., 80 °C, 100 °C, 120 °C).

      • Monitor the reaction progress by TLC or LC-MS at regular intervals.

      • Be cautious of potential decomposition at very high temperatures.

  • Incorrect Solvent Choice: The solvent may not be adequately promoting the reaction.

    • Rationale: Aprotic polar solvents are generally best for SNAr.[6]

    • Troubleshooting Protocol:

      • Screen a panel of solvents such as DMSO, DMF, NMP, and acetonitrile.

      • Ensure the solvents are anhydrous, as water can lead to side reactions.

Troubleshooting Workflow: No Reaction

G start Start: No Reaction Observed check_nucleophile Is the nucleophile sufficiently strong? start->check_nucleophile increase_temp Increase reaction temperature incrementally. check_nucleophile->increase_temp Yes change_solvent Screen aprotic polar solvents (DMSO, DMF, NMP). check_nucleophile->change_solvent No success Reaction Proceeds increase_temp->success change_solvent->success

Caption: Decision tree for troubleshooting a lack of reactivity.

Scenario 2: Formation of Multiple Unidentified Products

Observation: The reaction mixture shows the consumption of starting material but the formation of a complex mixture of products on TLC or LC-MS.

Possible Causes & Diagnostic Steps:

  • Decomposition of Starting Material or Product: High temperatures or incompatible reagents may be causing degradation.

    • Diagnostic Test: Heat the starting material in the reaction solvent without the nucleophile to check for thermal stability. Similarly, heat the purified product under the reaction conditions to assess its stability.

  • Hydrolysis: The presence of water can lead to the formation of 2-chloro-5-nitrophenol and morpholine-4-sulfonic acid.

    • Troubleshooting Protocol:

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • If a base is used, ensure it is non-aqueous (e.g., potassium carbonate, triethylamine).

  • Reaction with Solvent: The solvent itself may be reacting.

    • Diagnostic Test: Analyze the reaction mixture by LC-MS and look for masses corresponding to the addition of solvent fragments to the starting material.

Data Interpretation: Identifying Potential Side Products

Potential Side Product Expected Mass (M+H)+ Likely Cause
2-Chloro-5-nitrophenol174.00Hydrolysis
4-((2-Hydroxy-5-nitrophenyl)sulfonyl)morpholine305.05Hydrolysis
Morpholine-4-sulfonic acid168.03Hydrolysis of sulfonyl-morpholine bond

Troubleshooting Workflow: Multiple Products

G start Start: Multiple Products Observed check_stability Assess thermal stability of starting material and product. start->check_stability check_hydrolysis Investigate for hydrolysis. Use anhydrous conditions. check_stability->check_hydrolysis Stable optimize_conditions Optimize reaction conditions (lower temperature, different solvent). check_stability->optimize_conditions Unstable check_solvent_reaction Check for solvent reactivity. check_hydrolysis->check_solvent_reaction No Hydrolysis check_hydrolysis->optimize_conditions Hydrolysis Detected check_solvent_reaction->optimize_conditions Solvent Reacting success Clean Reaction check_solvent_reaction->success Solvent Inert optimize_conditions->success

Caption: Systematic approach to diagnosing the cause of multiple products.

III. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This is a representative protocol that can be adapted for various nucleophiles.

  • To a solution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq) in anhydrous DMSO (0.2 M) is added the nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at 100 °C under a nitrogen atmosphere.

  • The reaction is monitored by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Analytical Method for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive and negative modes.

IV. References

  • Gandler, J. R., et al. (n.d.). Nucleophilic reactivity: nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ghazanfarpour‐Darjani, M., et al. (2019). Synthesis of N ‐alkyl‐ N ′‐aryl or Alkenylpiperazines: A Copper‐Catalyzed C–N Coupling Reaction. ChemistryOpen. [Link]

  • Heinisch, G., et al. (1997). Pyridazinobenzodiazepin-5-ones as non-nucleoside HIV Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Koyioni, M., Manoli, M., & Koutentis, P. A. (2016). The Reaction of DABCO with 4-Chloro-5H-1,2,3-dithiazoles: Synthesis and Chemistry of 4-[N-(2-Chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazoles. The Journal of Organic Chemistry. [Link]

  • Makosza, M., & Sienkiewicz, K. (1999). Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes. A New Way of Synthesis of Aromatic Compounds. Chemical Reviews. [Link]

  • Müntener, T., et al. (2018). New Lanthanide Chelating Tags for PCS NMR Spectroscopy with Reduction Stable, Rigid Linkers for Fast and Irreversible Conjugation to Proteins. Bioconjugate Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]

  • Suwanprasop, S., et al. (2003). Synthesis of some new azo dyes as petroleum markers. Dyes and Pigments. [Link]

  • Wang, H., et al. (2000). Synthesis of Alkyl Derivatives of 2-Aminobenzenethiols Substituted by Chloro and Nitro Groups. Synthetic Communications. [Link]

  • Yosuke, H., et al. (2003). Synthesis of Donor-Bridge-Acceptor′ Triad Compounds Containing the Aromatic Sulfur Bridges. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2004). N-tert-Butyl-4-chloro-5-methyl-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Zou, R., Drach, J. C., & Townsend, L. B. (1997). Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β- d -ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. Journal of Medicinal Chemistry. [Link]

  • Pearson Education. (n.d.). Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Troubleshooting

Catalyst selection for modifying "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"

The following technical guide is structured as a dynamic Technical Support Center for researchers working with the scaffold 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine . Subject: Catalyst Selection & Troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Technical Support Center for researchers working with the scaffold 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine .

Subject: Catalyst Selection & Troubleshooting for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Ticket ID: REF-CNM-2024 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Substrate Profile

Before selecting a catalyst, you must understand the electronic "personality" of your molecule.[2] You are working with 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine .[1]

  • The Core: A benzene ring substituted with a morpholine-sulfonamide and a nitro group.[1]

  • The Reactivity Hotspot: The C2-Chloro position.

  • Electronic State: The Chlorine is ortho to the sulfonyl group (strong electron-withdrawing group, EWG) and para to the nitro group (strong EWG).[1]

  • Implication: This ring is highly electron-deficient .[1] The C-Cl bond is extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    

Critical Warning: Do not "over-catalyze." Because this ring is so activated, standard palladium cycles often compete with background


 reactions, leading to unexpected byproducts if strong bases are used.[1]

Troubleshooting Modules (Q&A Format)

Module A: Replacing the Chlorine (C-N or C-C Bond Formation)
Ticket #A1: "I am trying to run a Buchwald-Hartwig amination to replace the Cl, but I see low conversion or black precipitate."

Diagnosis: You are likely experiencing catalyst deactivation or unnecessary competition.[1] Because your substrate is highly activated by the ortho-sulfonyl and para-nitro groups, the metal center (Pd) may not be necessary for simple amines, or it might be getting poisoned by the nitro group (which can coordinate to Pd).[1]

The Solution:

  • Phase 1 (The "No-Metal" Test): Before using precious metals, attempt a standard

    
     reaction.[1]
    
    • Reagents: 1.2 eq Amine, 2.0 eq DIPEA or

      
      .
      
    • Solvent: DMF or DMSO (polar aprotic solvents accelerate

      
      ).[1]
      
    • Temp: 60°C – 100°C.

    • Why? The electron-withdrawing power of the

      
       and 
      
      
      
      groups makes the C-Cl bond electrophilic enough to react with primary/secondary amines without Pd.[1]
  • Phase 2 (If S_NAr fails due to sterics): If the incoming amine is bulky or an aniline (weak nucleophile), you do need a catalyst.[1]

    • Recommended Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .[1]

    • Why? These precatalysts initiate rapidly.[1] BrettPhos is bulky and electron-rich, facilitating the oxidative addition into the C-Cl bond while preventing the amine from binding too tightly to the metal center.

    • Base Selection: Switch to weak bases like

      
       to minimize background hydrolysis.[1]
      
Ticket #A2: "My Suzuki Coupling (C-C bond) yields are inconsistent. I see hydrolysis of the chloride."

Diagnosis: The activation that makes this molecule good for


 makes it bad for Suzuki coupling in aqueous base. The 

ions (from bases like

or

) are attacking the C-Cl bond faster than the Palladium can transmetallate.

The Solution:

  • Catalyst: Pd(dppf)Cl2 (robust) or XPhos Pd G3 (high activity).[1]

  • Solvent System: Switch to anhydrous conditions. Use 1,4-Dioxane or Toluene .[1]

  • Base: Use Anhydrous

    
     .[1] Avoid hydroxide bases.[1]
    
  • Protocol Refinement:

    • Pre-mix Catalyst and Aryl Chloride in solvent for 5 mins.

    • Add Boronic Acid and Base.[1]

    • Heat to 80°C.

Module B: Nitro Reduction (Chemoselectivity)
Ticket #B1: "I need to reduce the Nitro group to an Aniline, but the Chlorine keeps falling off (Hydrodehalogenation)."

Diagnosis: You are likely using Pd/C with Hydrogen gas .[1] Palladium on Carbon is excellent for hydrogenolysis of C-Cl bonds, especially when the ring is electron-deficient.[1] This is a classic chemoselectivity error.

The Solution: You must switch to a catalyst that activates the nitro group but is "poisoned" or inert toward the Aryl-Cl bond.

Option 1: The Heterogeneous Standard (Scalable) [1]

  • Catalyst: Pt/C (Sulfided) or Vanadium-doped Pt/C .[1]

  • Mechanism: The sulfur acts as a selective poison, occupying the highly active sites required for C-Cl bond insertion, while leaving sites available for

    
     reduction.
    
  • Conditions: 5% Pt/C (sulfided),

    
     (1-3 atm), EtOAc or EtOH.
    

Option 2: The Chemical Alternative (High Fidelity)

  • Reagents: Iron powder (Fe) +

    
     .
    
  • Conditions: EtOH/Water (3:1), Reflux.[1]

  • Why? This is an electron-transfer mechanism, not a catalytic hydrogenation.[1] It is thermodynamically incapable of breaking the C-Cl bond under these conditions.

Comparison Table: Reduction Catalysts

Catalyst SystemReactivity (NO2 -> NH2)Risk of Dechlorination (C-Cl -> C-H)Recommendation
Pd/C + H2 HighCritical (High Risk) AVOID
Raney Ni + H2 HighModerateUse with caution
Pt/C (Sulfided) HighLowPREFERRED (Catalytic)
Fe / NH4Cl ModerateZeroPREFERRED (Chemical)
SnCl2 / HCl HighLowGood, but waste disposal issues

Decision Logic & Workflow

The following diagram illustrates the decision process for modifying 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

G Start Substrate: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Goal What is your Goal? Start->Goal Reduce Reduce Nitro Group (-NO2 -> -NH2) Goal->Reduce Couple Replace Chlorine (C-Cl Functionalization) Goal->Couple Dehalo_Check Avoid Dechlorination? Reduce->Dehalo_Check Partner Coupling Partner? Couple->Partner PdC STOP: Pd/C will strip Cl Dehalo_Check->PdC If Pd/C used PtS Use Pt/C (Sulfided) or Fe/NH4Cl Dehalo_Check->PtS Correct Path Amine Amine (N-H) Partner->Amine Boron Boronic Acid (B-OH) Partner->Boron SNAr_Check Is Amine Bulky? Amine->SNAr_Check Suzuki Suzuki Coupling (XPhos or dppf) Boron->Suzuki No_Cat No Catalyst Needed (S_NAr: Base + Heat) SNAr_Check->No_Cat No (Primary/Secondary) Buchwald Pd-Catalysis Required (BrettPhos Pd G3) SNAr_Check->Buchwald Yes (Anilines/Steric) Base_Warn Use Anhydrous Base (Prevent Hydrolysis) Suzuki->Base_Warn

Caption: Workflow for catalyst selection based on functional group target, prioritizing chemoselectivity.

Standard Operating Procedures (SOPs)

SOP-01: Chemoselective Nitro Reduction (Fe/NH4Cl Method)

Use this when you absolutely cannot afford to lose the Chlorine atom.[1]

  • Setup: In a 100 mL round-bottom flask, dissolve the substrate (1.0 eq) in Ethanol (10 vol).

  • Activation: Add Water (3 vol) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Catalyst Addition: Add Iron Powder (Fe, 325 mesh, 4.0 eq).

  • Reaction: Heat to reflux (approx 78°C) with vigorous stirring.

    • Checkpoint: The reaction usually completes in 1-3 hours.[1] Monitor by LCMS.[1]

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.[1] Concentrate filtrate.[1]

  • Validation: Check NMR. The aromatic region should show a shift, but the integration count must remain consistent (proving Cl retention).

SOP-02: Suzuki Coupling on Activated Chloride

Use this for attaching carbon chains to the C2 position.

  • Inerting: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Substrate (1.0 eq), Boronic Acid (1.2 eq), and Anhydrous

    
     (2.0 eq).
    
  • Catalyst: Add Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add Anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 90°C for 4-12 hours.

    • Note: If you see a phenol byproduct (mass M-Cl+OH), your solvent was wet or your base was too strong.[1]

References

  • Mechanisms of S_NAr vs.

    • Topic: Reactivity of electron-deficient aryl halides.[1][3]

    • Source: Organic Chemistry Portal.[1][4] "Nucleophilic Aromatic Substitution."

    • URL:[Link]

  • Chemoselective Reduction

    • Topic: Selective reduction of nitro groups in the presence of halides.[5]

    • Source: Common Organic Chemistry.[1] "Nitro Reduction - Common Conditions."

    • URL:[Link][1]

  • Buchwald-Hartwig Catalyst Selection

    • Topic: Ligand selection for activated vs. deactivated substrates.[1]

    • Source: Buchwald Lab (MIT) / Sigma-Aldrich Guide.[1] "Buchwald-Hartwig Cross Coupling Reaction."[1][6]

    • URL:[Link][1]

  • Suzuki Coupling in Water/Organic Mixes

    • Topic: Behavior of electron-poor aryl chlorides.[1][3]

    • Source: RSC Green Chemistry.[1] "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides."

    • URL:[Link]

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Derivatives

Welcome to the technical support center for synthetic strategies involving "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and its derivatives. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile scaffold. Here, we address common experimental challenges, provide troubleshooting advice, and explain the chemical principles behind our protocol recommendations in a practical, question-and-answer format.

Section 1: Foundational Concepts & Strategic Planning

This section covers essential preliminary knowledge about the core molecule, helping you to plan your synthetic route effectively and avoid common pitfalls from the outset.

Q1: What are the key reactive sites on "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and how should I approach its derivatization?

Answer: The "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold has two primary, highly useful reactive sites for derivatization:

  • The Aryl Chloride (C2-position): This is the site for Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is 'activated' towards nucleophilic attack because of the powerful electron-withdrawing effects of the nitro group (-NO₂) and the sulfonylmorpholine group (-SO₂-morpholine).[1][2][3] These groups, positioned ortho and para to the chlorine, effectively stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution.[4][5]

  • The Nitro Group (C5-position): This group is readily reduced to an aniline (-NH₂). This transformation is fundamental in drug discovery as it introduces a nucleophilic handle that can be further functionalized via amide coupling, sulfonamide formation, reductive amination, and more.

Your overall synthetic strategy will depend on which transformation you perform first. The sequence of these two reactions is the most critical decision you will make.

Q2: Which reaction should I perform first: Nucleophilic Aromatic Substitution (SNAr) or Nitro Reduction? And why?

Answer: For the vast majority of synthetic targets, the most logical and efficient sequence is 1st: SNAr, then 2nd: Nitro Reduction.

Here’s the expert reasoning behind this choice:

  • SNAr First (Recommended): The starting material is highly activated for SNAr due to the presence of the nitro group. Performing this reaction first allows you to introduce a wide variety of nucleophiles (amines, alcohols, thiols) cleanly. The subsequent nitro reduction is typically a robust and high-yielding reaction that is tolerant of many functional groups you may have just introduced.

  • Nitro Reduction First (Problematic): If you reduce the nitro group to an aniline first, you create two significant problems. The resulting aniline is a powerful electron-donating group, which deactivates the aromatic ring and makes the subsequent SNAr reaction significantly slower and more difficult. Secondly, the aniline itself is a nucleophile and can react with the starting material, leading to undesired diarylamine byproducts. This route necessitates a protection-deprotection sequence for the aniline, adding steps and complexity to your synthesis.[6][7]

The following workflow diagram illustrates this crucial decision-making process.

G cluster_0 Strategic Workflow cluster_1 Recommended Path cluster_2 Problematic Path Start Start with 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Decision Which reaction first? Start->Decision SNAr Step 1: Perform S N Ar (e.g., add R-NH₂) Decision->SNAr S N Ar Nitro_Red_First Step 1: Perform Nitro Reduction Decision->Nitro_Red_First Nitro Reduction Nitro_Red Step 2: Perform Nitro Reduction SNAr->Nitro_Red Clean, efficient Product_A Desired Product Nitro_Red->Product_A Protect Step 2: Protect Aniline (e.g., Boc₂O) Nitro_Red_First->Protect Deactivates ring SNAr_Late Step 3: Perform S N Ar Protect->SNAr_Late Requires protection Deprotect Step 4: Deprotect Aniline (e.g., TFA) SNAr_Late->Deprotect Adds steps Product_B Desired Product Deprotect->Product_B

Caption: Strategic decision workflow for derivatization.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

This is often the first synthetic step. Below are solutions to common issues encountered during this crucial reaction.

Q3: My SNAr reaction is slow or incomplete. How can I improve the yield and reaction rate?

Answer: Low conversion in SNAr reactions on this substrate is typically related to reaction conditions. The mechanism involves the formation of a negatively charged intermediate, so the choice of solvent and base is critical.[8]

Troubleshooting Steps:

  • Solvent Choice: The solvent must be polar and aprotic. Solvents like DMSO, DMF, or NMP are superior choices. They effectively solvate the counter-ion of the base but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[9] Avoid protic solvents like ethanol or water, as they can solvate and deactivate the nucleophile.

  • Base Selection: A non-nucleophilic base is required to deprotonate the nucleophile (if it's an amine or alcohol) without competing in the SNAr reaction. Use a slight excess (1.2-2.0 equivalents) of bases like K₂CO₃, Cs₂CO₃, or DIPEA. For weakly acidic nucleophiles, a stronger base like NaH or KHMDS may be necessary.

  • Temperature: SNAr reactions are often accelerated by heat. If the reaction is sluggish at room temperature, gradually increase the temperature to 50 °C, 80 °C, or even higher, while monitoring for decomposition by TLC or LC-MS.

  • Nucleophile Concentration: Ensure you are using a sufficient excess of the nucleophile (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

ParameterRecommendation 1 (Standard)Recommendation 2 (Forcing)Rationale
Solvent DMSO, DMFNMPPolar aprotic solvents accelerate SNAr by stabilizing the Meisenheimer complex.
Base K₂CO₃, DIPEACs₂CO₃, NaHCarbonates are good for primary/secondary amines; NaH for alcohols/phenols.
Temperature 25 - 60 °C80 - 120 °CIncreased kinetic energy overcomes the activation barrier.
Equivalents (Nu) 1.1 - 1.5 eq.2.0 eq.Le Châtelier's principle; drives equilibrium towards the product.

Section 3: Troubleshooting Nitro Group Reduction

Once your SNAr is successful, the next step is typically reducing the nitro group. This reaction is generally reliable, but chemoselectivity can be a concern.

Q4: I'm trying to reduce the nitro group, but I'm also seeing dehalogenation or other side reactions. How can I achieve a clean, chemoselective reduction?

Answer: This is a classic chemoselectivity problem. You need a reducing agent that is potent enough to reduce the nitro group but mild enough to not affect the aryl chloride (if you did the reduction first) or other sensitive functional groups you may have introduced.

Recommended Methods for Chemoselective Nitro Reduction:

  • Iron Powder in Acetic Acid (Fe/AcOH) or with NH₄Cl: This is a classic, inexpensive, and highly reliable method. It is known for its excellent functional group tolerance, preserving halides, esters, and nitriles.[10][11]

  • Tin(II) Chloride (SnCl₂): Another mild and effective reagent that is well-tolerated by many functional groups.[11]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate (HCO₂NH₄) or cyclohexene with a palladium on carbon (Pd/C) catalyst can be very effective. This method often avoids the high-pressure hydrogen gas required for standard hydrogenation.

  • Specialized Catalysts: For particularly sensitive substrates, specialized catalysts like sulfided platinum on carbon (Pt(S)/C) can prevent dehalogenation during catalytic hydrogenation by selectively poisoning the more active catalyst sites.[12]

Conditions to AVOID if you need to preserve the Aryl Halide:

  • Standard Catalytic Hydrogenation (H₂, Pd/C): Standard palladium catalysts are notorious for causing hydrodehalogenation (removal of the chlorine).[11] While sometimes slow, it is a significant risk. If you must use this method, Raney Nickel is often a better choice as it is less prone to dehalogenating aryl chlorides.[11]

Section 4: Advanced Protecting Group Strategies

While the recommended workflow (SNAr then reduction) often bypasses the need for protecting groups on the core scaffold, sometimes they are unavoidable, especially when a different synthetic order is required or the incoming nucleophile has sensitive functionality.

Q5: I absolutely must reduce the nitro group first. How do I protect the resulting aniline to perform a subsequent SNAr reaction?

Answer: As discussed, this route is less ideal, but if required, you must protect the aniline intermediate. The goal is to temporarily convert the electron-donating -NH₂ group into an electron-withdrawing group, which also prevents it from acting as a nucleophile.

The Strategy:

  • Reduce: Convert the -NO₂ to -NH₂ using a chemoselective method (e.g., Fe/AcOH).

  • Protect: Convert the -NH₂ to a stable amide or carbamate. The most common choices are Boc (tert-butoxycarbonyl) or Ac (acetyl) groups.

  • React: Perform the SNAr reaction. The protected aniline (now an amide/carbamate) is deactivating but will still allow the reaction to proceed, albeit likely requiring more forcing conditions (higher temperature, stronger base).

  • Deprotect: Remove the protecting group to reveal the free aniline.

G A Start: -NO₂ Substrate B Step 1: Nitro Reduction (Fe, NH₄Cl) A->B C Intermediate: -NH₂ (Aniline) B->C D Step 2: Protection (Boc₂O, base) C->D E Protected: -NHBoc D->E F Step 3: S N Ar (Nu⁻, heat) E->F G S N Ar Product: -NHBoc F->G H Step 4: Deprotection (TFA or HCl) G->H I Final Product: -NH₂ H->I

Caption: Protecting group workflow for the aniline-first strategy.

Protecting GroupIntroduction ReagentDeprotection ConditionStability & Notes
Boc Boc₂O, TEA, DCMTFA in DCM, or 4M HCl in DioxaneExcellent stability to base. Cleaved under strong acid. The standard choice.
Ac Ac₂O or AcCl, PyridineAcidic (HCl) or Basic (NaOH) HydrolysisVery stable. Deprotection can be harsh and may affect other functional groups.
Cbz Cbz-Cl, BaseH₂, Pd/CNot suitable for this scaffold as deprotection conditions would reduce the nitro group.

Amino groups are highly reactive and protecting them is a common challenge in multi-step synthesis.[6] Acetylation is a reversible method to make anilines less reactive while still being activating enough for certain reactions.[7] Various methods exist for the selective protection of aromatic amines.[13]

Section 5: Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction
  • To a solution of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq.) in anhydrous DMSO (0.2 M), add the amine nucleophile (1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Chemoselective Nitro Reduction (Fe/NH₄Cl)
  • To a flask containing the nitro-aryl substrate (1.0 eq.), add ethanol and water (e.g., a 4:1 mixture) to form a suspension.

  • Add ammonium chloride (NH₄Cl, 4.0 eq.) and iron powder (Fe, 5.0 eq.).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Once complete, cool the reaction and filter the hot solution through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be taken to the next step after extraction or purified further by chromatography or recrystallization.

References

  • Bari, S. S., et al. (2011). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Perron, V., et al. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines. Synthesis. [Link]

  • Tafesh, A. M., & Weiguny, J. (2011). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Dadkhah, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Concheiro-Guisan, M., et al. (2016). Stability of synthetic cathinones in oral fluid samples. Forensic Science International. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • G. W. L. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synfacts. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Nanomaterials Chemistry. (2023). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Welcome to the technical support guide for the purification of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to address the common challenges encountered during the post-reaction work-up, specifically the removal of unreacted starting materials and related impurities.

The synthesis of the target compound, a tertiary sulfonamide, typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine. The primary purification challenge lies in the efficient removal of the highly reactive unreacted sulfonyl chloride, excess morpholine, and the sulfonic acid byproduct formed via hydrolysis.

Core Concept: The Chemistry of Purification

The success of the work-up hinges on exploiting the differences in chemical reactivity and solubility between the desired product and the key impurities. The unreacted sulfonyl chloride is electrophilic and moisture-sensitive, while excess morpholine is basic. These characteristics are leveraged to convert them into forms that can be easily separated using liquid-liquid extraction.

cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_separation Phase Separation A Product 4-((...)-sulfonyl)morpholine (Neutral Organic-Soluble) B Unreacted 2-chloro-5-nitrobenzenesulfonyl chloride (Reactive, Organic-Soluble) Quench Step 1: Quench (e.g., aq. NaHCO3) B->Quench Hydrolyzes to sulfonic acid salt C Excess Morpholine (Basic, Organic-Soluble) AcidWash Step 2: Acid Wash (e.g., 1M HCl) C->AcidWash Forms water-soluble -ammonium salt D Side-Product 2-chloro-5-nitrobenzenesulfonic acid (Acidic, from hydrolysis) BaseWash Step 3: Base Wash (e.g., aq. NaHCO3) D->BaseWash Forms water-soluble sulfonate salt Quench->AcidWash AcidWash->BaseWash Organic Organic Layer (Contains Product) BaseWash->Organic Aqueous Aqueous Layer (Contains Impurities) BaseWash->Aqueous Final Final Product (Purified) Organic->Final via Drying & Evaporation

Caption: Purification workflow for sulfonamide synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Q1: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride. What could be the issue?

A1: This is a frequent problem, often stemming from the low water solubility and significant hydrolytic stability of aryl sulfonyl chlorides[1][2]. In a biphasic system (e.g., dichloromethane and water), the hydrolysis reaction can be slow.

Troubleshooting Steps:

  • Increase Stirring Time and Intensity: Vigorous stirring is crucial to maximize the interfacial contact between the organic and aqueous phases, accelerating the hydrolysis of the sulfonyl chloride.

  • Use a Mild Base for Quenching: Instead of relying solely on water, quench the reaction mixture with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This actively neutralizes the HCl produced during hydrolysis and catalyzes the breakdown of the sulfonyl chloride into the corresponding water-soluble sulfonic acid salt[2][3].

  • Consider a Nucleophilic Quench: A highly effective strategy is to add a small amount of a simple, highly nucleophilic amine (e.g., a dilute aqueous ammonia solution or a few drops of piperidine) to the reaction mixture post-completion. This will rapidly convert the remaining sulfonyl chloride to a different sulfonamide. While this introduces a new impurity, this new sulfonamide is often much more polar, making it easily separable by either a subsequent acidic wash or column chromatography[2].

Q2: After my extraction, I see a baseline spot and another major spot on my TLC. What are they?

A2: The two most likely impurities that can persist after an initial work-up are the unreacted sulfonyl chloride and its hydrolysis product, 2-chloro-5-nitrobenzenesulfonic acid.

  • The Baseline Spot: The highly polar sulfonic acid will likely stick to the baseline of a normal-phase silica TLC plate. This impurity is best removed with a basic aqueous wash (e.g., NaHCO₃ or NaOH), which converts it to its even more polar and water-soluble salt.

  • The Other Major Spot: This is likely the unreacted sulfonyl chloride, which is less polar than the product sulfonamide but can sometimes have a similar Rf value, making separation difficult. If this is the case, refer to the quenching strategies in Q1 before proceeding to chromatography or recrystallization.

Q3: My product "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" happens when the solute separates from the solution as a liquid phase because its melting point is lower than the solution's temperature or due to the presence of significant impurities[4]. An oiled-out product is typically impure.

Solutions:

  • Re-dissolve and Adjust: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool much more slowly. Slow cooling is critical for forming a proper crystal lattice.

  • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask just below the liquid's surface with a glass rod or add a "seed crystal" of the pure compound to provide a nucleation site[4].

  • Change the Solvent System: The chosen solvent may be inappropriate. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often very effective[4][5]. Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • Pre-Purify: If the crude product is heavily contaminated, recrystallization may not be effective. Perform a preliminary purification using column chromatography to remove the bulk of the impurities before attempting recrystallization.

Detailed Experimental Protocols

Protocol 1: Standard Quench and Liquid-Liquid Extraction Workflow

This protocol is designed to remove the majority of common impurities from the reaction mixture.

  • Reaction Quench:

    • Once the reaction is complete (as monitored by TLC), cool the reaction vessel in an ice bath to 0-10 °C.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring for 30-60 minutes to ensure all unreacted 2-chloro-5-nitrobenzenesulfonyl chloride is hydrolyzed[6].

  • Solvent Addition & Phase Separation:

    • Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and water to dilute the mixture.

    • Allow the layers to separate. The organic layer contains your product, while the aqueous layer contains the sodium 2-chloro-5-nitrobenzenesulfonate salt.

  • Acidic Wash:

    • Separate the organic layer. Wash it with 1M hydrochloric acid (HCl) to remove any excess morpholine or other basic amines by converting them into their water-soluble ammonium salts[7].

  • Basic Wash:

    • Wash the organic layer again with a saturated aqueous solution of NaHCO₃ to ensure complete removal of the acidic sulfonic acid byproduct[7].

  • Final Washes & Drying:

    • Wash the organic layer with water, followed by a wash with brine to remove residual water-soluble impurities and to aid in the separation of the layers[7].

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Recrystallization of Crude 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

This protocol is for purifying the solid crude product obtained from the extraction. Isopropanol is often a good starting point for sulfonamide recrystallization[5].

  • Solvent Selection: Determine a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol and bring the mixture to a boil with stirring to dissolve the solid completely. If it doesn't fully dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. Use pre-heated glassware to prevent premature crystallization[4].

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation[4].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

    • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Impurity Profile and Separation Strategy

The following table summarizes the properties of the key components to aid in designing a purification strategy.

Compound NameStructureTypeExpected SolubilityRemoval Method
4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine ProductTertiary SulfonamideSoluble in most organic solvents (DCM, EtOAc); Insoluble in water.Retain in organic layer.
2-Chloro-5-nitrobenzenesulfonyl chloride Starting MaterialSulfonyl ChlorideSoluble in most organic solvents; Reacts with water (hydrolysis).Quench with aq. NaHCO₃ to form water-soluble sulfonate.
Morpholine Starting MaterialSecondary Amine (Basic)Soluble in water and many organic solvents.Wash with aq. HCl to form water-soluble ammonium salt.
2-Chloro-5-nitrobenzenesulfonic acid Hydrolysis ProductSulfonic Acid (Strongly Acidic)Soluble in water, especially as a salt.Wash with aq. NaHCO₃ to form water-soluble sulfonate salt.

Decision Workflow for Purification

Start Crude Reaction Mixture Quench Quench with aq. NaHCO3 Start->Quench Extraction Liquid-Liquid Extraction (Acidic & Basic Washes) Quench->Extraction Crude_Solid Isolate Crude Solid Extraction->Crude_Solid TLC Analyze by TLC Crude_Solid->TLC Pure Product is Pure TLC->Pure One Spot Impure Product is Impure TLC->Impure Multiple Spots Recrystallize Recrystallization Impure->Recrystallize If Crystalline Solid Chromatography Column Chromatography Impure->Chromatography If Oily or Recrystallization Fails Check_Purity Check Purity Again Recrystallize->Check_Purity Chromatography->Check_Purity Check_Purity->Pure Success Check_Purity->Chromatography Failure

Caption: Decision-making flowchart for product purification.

References

  • PubChem. 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5). Available from: [Link]

  • Organic Process Research & Development. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. Available from: [Link]

  • Google Patents. Sulfonamide purification process - US2777844A.
  • Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - FR2795723A1.

Sources

Optimization

Impact of solvent choice on "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" reactivity

The following technical guide is structured as a specialized support resource for researchers working with 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine . It synthesizes mechanistic organic chemistry with practical proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine . It synthesizes mechanistic organic chemistry with practical process optimization.[1]

Subject: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

CAS: 40833-68-9 (Analogous scaffold reference) Molecular Formula:


[1]

Core Reactivity Profile

Senior Scientist Note: Before optimizing solvents, you must understand the electronic landscape of your substrate.[1] This molecule is not just an aryl chloride; it is a "Super-Electrophile" designed for Nucleophilic Aromatic Substitution (


).[1]
  • The Activation Engine: The chlorine atom at position 2 is activated by two powerful Electron Withdrawing Groups (EWGs):

    • Sulfonyl Group (

      
      ) at Position 1 (Ortho):  Inductively withdraws electron density and stabilizes the negative charge in the transition state via the 
      
      
      
      -complex.[1]
    • Nitro Group (

      
      ) at Position 5 (Para to Cl):  Provides strong resonance withdrawal, delocalizing the negative charge of the Meisenheimer intermediate onto the nitro oxygens.[1]
      

Implication: This substrate is highly reactive toward amines, thiols, and alkoxides.[1] The choice of solvent acts as the "throttle" for this reaction—controlling not just speed, but selectivity and impurity profiles.[1]

Solvent Selection Matrix

Use this table to select the correct solvent system based on your experimental priorities.

Solvent ClassRecommended SolventsReactivity RateWorkup DifficultyPrimary Use Case
Polar Aprotic DMSO, DMF, NMP Extreme (High) High (High BP)Difficult substrates; weak nucleophiles; rapid screening.[1]
Polar Protic Ethanol, Methanol, IPA Low to Moderate Low (Filtration)Scale-up; clean isolation; avoiding side-reactions.[1]
Ethereal THF, 1,4-Dioxane Moderate Low (Evaporation)General purpose; when solubility is a limiting factor.[1]
Non-Polar Toluene, DCM Very Low LowRequires Phase Transfer Catalysts (PTC) to function.[1]

Troubleshooting Guide (FAQ)

Q1: My reaction in Ethanol is stalling at 60% conversion after 24 hours. Why?

Diagnosis: Solvent-Solute Hydrogen Bonding.[1] Explanation: In protic solvents like ethanol, the solvent molecules form a hydrogen-bond "cage" around your nucleophile (e.g., an amine).[1] This stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy barrier (


) required to attack the electrophile.[1]
Solution: 
  • Switch to an Aprotic Solvent: Change to THF or Acetonitrile. These solvents do not H-bond to the nucleophile, leaving it "naked" and more reactive.[1]

  • Increase Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to increase collision frequency.

Q2: I switched to DMF to speed up the reaction, but now I see a "hydroxy" impurity (Cl replaced by OH).

Diagnosis: Trace Water Hydrolysis. Explanation: The 2-chloro-5-nitro scaffold is so activated that it can react with trace water present in hygroscopic solvents like DMF or DMSO, especially at elevated temperatures (


).[1] The water acts as a nucleophile, displacing the chloride to form the phenol.[1]
Solution: 
  • Dry Your Solvent: Use anhydrous DMF/DMSO stored over molecular sieves.[1]

  • Lower the Temperature: This substrate often reacts at Room Temperature (RT) in DMF.[1] Heating is rarely necessary for simple amines.[1]

Q3: The product oil is impossible to purify from DMSO.

Diagnosis: High Boiling Point Solvent Trap. Explanation: DMSO (BP


) is difficult to remove via rotary evaporation.[1]
Solution: 
  • The "Crash-Out" Method: Pour the reaction mixture slowly into a rapidly stirring beaker of ice-water (10x volume) . The hydrophobic product should precipitate as a solid while DMSO washes away.[1] Filter and wash with water.[1]

Mechanistic Visualization

The following diagram illustrates the transition state stabilization differences between Protic and Aprotic solvents.

SolventEffect Substrate Substrate (2-Cl-5-NO2-Sulfonamide) Slow_TS High Energy TS (Slow Reaction) Substrate->Slow_TS Fast_TS Stabilized Meisenheimer Complex Substrate->Fast_TS Nu Nucleophile (R-NH2) Cage H-Bond Cage (Stabilized Nu) Nu->Cage In EtOH Naked_Nu Naked Nucleophile (High Energy) Nu->Naked_Nu In DMSO Protic_Solvent Protic Solvent (EtOH) Cage->Slow_TS High Barrier Aprotic_Solvent Aprotic Solvent (DMSO) Naked_Nu->Fast_TS Low Barrier

Caption: Figure 1: In protic solvents (Red), H-bonding cages the nucleophile, slowing the reaction.[1] In aprotic solvents (Blue), the nucleophile remains "naked," accelerating attack on the substrate.[1]

Validated Experimental Protocol

Objective: Synthesis of a derivative via


 displacement of Chloride.
Scale:  1.0 mmol
Reagents:
  • Substrate: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (306 mg, 1.0 mmol)[1]

  • Nucleophile: Benzylamine (1.1 equiv, 120 µL) [Model Amine]

  • Base: Triethylamine (

    
    ) (1.5 equiv) [To neutralize HCl generated][1]
    
  • Solvent: Acetonitrile (MeCN) or THF (3.0 mL)

Step-by-Step Procedure:
  • Preparation: In a 10 mL reaction vial equipped with a stir bar, dissolve the Substrate in MeCN (3 mL).

  • Addition: Add Triethylamine followed by the dropwise addition of Benzylamine .

    • Checkpoint: The solution may turn yellow/orange immediately.[1] This color change indicates the formation of the Charge-Transfer complex or the Meisenheimer intermediate.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Spot on TLC (30% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]5) should disappear; a lower Rf yellow spot (product) will appear.[1]

  • Workup (Solvent Dependent):

    • If MeCN/THF: Evaporate solvent under reduced pressure.[1] Redissolve residue in DCM (10 mL) and wash with 1M HCl (to remove excess amine) and Brine. Dry over

      
      .[1]
      
    • If DMSO/DMF: Pour into water (30 mL). Collect precipitate by filtration.[1]

  • Yield Expectation: >90% isolated yield is typical for this activated scaffold.[1]

References

  • Mechanistic Insight: Effects of Ion and Protic Solvent on Nucleophilic Arom

    
    ) Reactions. ResearchGate. 
    
  • Solvent Enhancement : SNAr Comparative Reaction in DMSO vs. Protic Solvents. gChem Global.

  • Green Chemistry : Nucleophilic aromatic substitution reactions under aqueous, mild conditions. Deutsche Nationalbibliothek.[1]

  • Structural Data : 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine PubChem Entry. PubChem.[1][2]

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Reactions

Welcome to the technical support center for the synthesis and analysis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important sulfonamide synthesis. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results.

The synthesis of sulfonamides, while conceptually straightforward, is often plagued by side reactions that can impact yield, purity, and the overall success of your research.[1] This guide moves beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in the lab.

Troubleshooting Guide: From Unexpected Results to Optimized Protocols

This section addresses specific issues you may encounter during the synthesis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. Each question is followed by a detailed explanation of the underlying chemistry and actionable steps for resolution.

Q1: I've observed a significant byproduct in my reaction. What is it likely to be, and how is it formed?

A1: The most common byproduct in this sulfonylation reaction is the hydrolysis of the starting material, 2-chloro-5-nitrobenzenesulfonyl chloride. This occurs when the highly reactive sulfonyl chloride comes into contact with even trace amounts of water in your reaction setup.

Causality: Sulfonyl chlorides are susceptible to nucleophilic attack by water, a process known as hydrolysis.[2] This reaction is often faster than the desired reaction with morpholine, especially if the reaction conditions are not strictly anhydrous. The product of this hydrolysis is 2-chloro-5-nitrobenzenesulfonic acid, which can complicate your purification process.

Another potential, though less common, byproduct is the formation of a sulfone, specifically bis(2-chloro-5-nitrophenyl) sulfone. This impurity may be present in the starting sulfonyl chloride raw material or formed under certain conditions.[3]

Workflow for Byproduct Identification and Mitigation:

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

Summary of Common Byproducts:

Byproduct NameMolecular FormulaFormation PathwayMitigation Strategy
2-Chloro-5-nitrobenzenesulfonic acidC₆H₄ClNO₅SHydrolysis of sulfonyl chlorideStrict anhydrous conditions
bis(2-Chloro-5-nitrophenyl) sulfoneC₁₂H₆Cl₂N₂O₆SImpurity in starting material or side reactionHigh-purity starting materials
Unreacted MorpholineC₄H₉NOIncomplete reactionStoichiometric control, reaction monitoring
Unreacted 2-Chloro-5-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄SIncomplete reactionIncrease reaction time/temperature
Q2: My reaction yield is consistently low. What are the critical parameters I should investigate for optimization?

A2: Low yields are a frequent issue and can be traced back to several key experimental variables. The reaction between 2-chloro-5-nitrobenzenesulfonyl chloride and morpholine is a nucleophilic substitution that requires careful control over conditions to proceed to completion.

Key Optimization Parameters:

  • Base Selection and Stoichiometry: The reaction generates hydrochloric acid (HCl), which will protonate the morpholine, rendering it non-nucleophilic. A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to scavenge this acid. Ensure at least one equivalent of the base is used. An excess (1.1-1.5 equivalents) can help drive the reaction forward.

  • Temperature Control: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate. However, excessive heat can promote side reactions. Monitor your reaction by TLC or HPLC to determine the optimal temperature profile.

  • Solvent Polarity and Purity: A polar aprotic solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is typically used. The solvent must be completely dry to prevent the hydrolysis byproduct discussed in Q1.

  • Reaction Time: Ensure the reaction is allowed to run to completion. Monitor its progress by TLC or HPLC until the starting sulfonyl chloride is no longer visible. In some cases, reactions can take several hours.[4]

Troubleshooting Flowchart for Low Yield:

LowYield start Low Yield Observed q1 Is Starting Material Consumed? (Check TLC/HPLC) start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Is Sulfonic Acid Byproduct Present? q1->q2 Yes sol1 Increase Time / Temperature a1_no->sol1 end_node Yield Optimized sol1->end_node a2_yes Hydrolysis Occurred q2->a2_yes Yes q3 Check Base Stoichiometry q2->q3 No sol2 Use Anhydrous Conditions a2_yes->sol2 sol2->end_node a3_bad Insufficient Base q3->a3_bad < 1 eq. q3->end_node Sufficient sol3 Use 1.1-1.5 eq. of Base a3_bad->sol3 sol3->end_node

Sources

Optimization

Enhancing the stability of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives

Executive Summary This technical guide addresses the stability profile of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine and its derivatives.[1] While the morpholine-sulfonamide core is robust, the 2-chloro-5-nitro subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine and its derivatives.[1] While the morpholine-sulfonamide core is robust, the 2-chloro-5-nitro substitution pattern creates a highly "activated" electrophilic system.[1] The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups.

This guide provides protocols to mitigate these risks during storage, formulation, and biological assays.

Module 1: Chemical Stability & Solvent Compatibility

The Core Issue: The "Activated" Chloride The primary instability mechanism is not the hydrolysis of the sulfonamide bond, but the displacement of the chlorine atom at position 2. The ortho-sulfonyl and para-nitro groups pull electron density from the benzene ring, making the C-Cl bond highly reactive toward nucleophiles (amines, thiols, hydroxides).

Q: Why does my compound turn yellow/orange in methanol or ethanol?

A: You are likely observing a solvolysis reaction via


.[1]
  • Mechanism: Primary alcohols (MeOH, EtOH) act as weak nucleophiles.[1] In the presence of any base (even trace alkalinity from glass or impurities), the alkoxide displaces the chloride, forming a yellow-colored alkoxy-nitro derivative.

  • Solution: Switch to non-nucleophilic, polar aprotic solvents.

    • Recommended: Dimethyl Sulfoxide (DMSO), Dimethylacetamide (DMA), or Acetonitrile (MeCN).[1]

    • Avoid: Methanol, Ethanol, and solvents containing trace amines (e.g., degraded DMF).

Q: Why is the compound unstable in Tris or Glycine buffers?

A: These buffers contain primary amines, which are potent nucleophiles.[1]

  • Causality: The amine group on Tris or Glycine attacks the activated 2-position, displacing the chloride and forming a covalent adduct. This alters the compound's potency and solubility.[1]

  • Protocol: Use non-nucleophilic buffers for aqueous dilutions.

    • Preferred Buffers: PBS (Phosphate Buffered Saline), HEPES, or MOPS.[1]

    • pH Constraint: Maintain pH < 8.0. High pH generates hydroxide ions (

      
      ), which can also displace the chloride to form the phenol derivative.[1]
      
Data: Solvent Stability Profile (24 Hours at 25°C)
Solvent/Buffer SystemStability StatusPrimary Degradant
DMSO (Anhydrous) ✅ StableNone
Acetonitrile ✅ StableNone
Methanol ⚠️ UnstableMethoxy-derivative (Yellow)
PBS (pH 7.4) ✅ StableNone (Slow hydrolysis > 48h)
Tris Buffer (pH 7.4) ❌ Critical FailureTris-adduct (Covalent)
Cell Media (+FBS) ⚠️ VariableProtein-adduct (Thiol binding)

Module 2: Environmental Factors (Light & Temperature)

The Core Issue: Nitro Group Photoreactivity Nitro-aromatic compounds are intrinsically photosensitive.[1] Exposure to UV or intense visible light can induce the reduction of the nitro group (


) to a nitroso (

) or hydroxylamine intermediate, often accompanied by a color shift to deep red or brown.
Q: How should I store the solid powder vs. the stock solution?

A: The solid state is relatively stable due to crystal lattice energy, but solutions are highly vulnerable.

  • Solid Storage: Store at -20°C in amber glass vials. Desiccate to prevent moisture-mediated hydrolysis.[1]

  • Solution Storage:

    • Prepare fresh stocks in anhydrous DMSO.

    • Aliquot into single-use amber tubes (avoid freeze-thaw cycles).

    • Store at -80°C.

    • Critical: Protect from ambient laboratory light during handling.

Module 3: Biological Assay Troubleshooting

The Core Issue: Covalent Protein Binding Due to the activated chloride, this molecule can act as a "covalent probe," reacting with cysteine thiols or lysine amines on proteins.

Q: We see a time-dependent increase in potency (lower IC50).[1] Is this real?

A: This is a hallmark of covalent inhibition or non-specific protein reactivity.[1]

  • Diagnosis: The compound may be covalently modifying the target protein or assay reagents (e.g., enzymes) over time, leading to an apparent increase in potency that is actually an artifact of irreversible binding.

  • Validation Experiment: Perform a "Jump-Dilution" assay. Incubate the enzyme with the compound at high concentration (10x IC50), then dilute 100-fold. If activity does not recover, the binding is covalent/irreversible.[1]

Q: The compound precipitates in cell culture media.

A: Sulfonamides often have poor aqueous solubility (


).[1]
  • Troubleshooting Protocol:

    • Pre-dilution: Do not add 100% DMSO stock directly to media.[1] Perform an intermediate dilution in culture media without serum first, or use a "step-down" dilution method.

    • Serum Interaction: Serum albumin (BSA/FBS) contains free thiols (Cys-34).[1] The compound may react with BSA, reducing the free concentration available to enter cells.

    • Limit: Keep final DMSO concentration < 0.5% to prevent solvent-induced toxicity, but ensure the compound concentration is below its solubility limit (typically < 100 µM for this class).

Visualizing the Instability Mechanism

The following diagram illustrates the primary degradation pathway (


) that researchers must avoid.

StabilityPathways cluster_conditions Conditions Promoting Degradation Compound 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine Nu_Attack Nucleophilic Attack (Amine, Thiol, OH-) Compound->Nu_Attack Activated C-Cl Bond Meisenheimer Meisenheimer Complex (Transition) Nu_Attack->Meisenheimer Addition Degradant Substituted Product (Inactive/Toxic) Meisenheimer->Degradant Elimination Chloride Cl- Leaving Group Meisenheimer->Chloride Tris Buffer Tris Buffer Methanol/Ethanol Methanol/Ethanol High pH (>8) High pH (>8) Thiols (DTT/GSH) Thiols (DTT/GSH)

Caption: The Nucleophilic Aromatic Substitution (


) pathway responsible for the instability of 2-chloro-5-nitrobenzenesulfonyl derivatives in nucleophilic solvents.

Troubleshooting Flowchart

Use this decision tree to diagnose experimental anomalies.

Troubleshooting Start Issue Observed Precipitation Precipitation / Turbidity Start->Precipitation ColorChange Yellowing / Color Change Start->ColorChange PotencyLoss Loss of Potency Start->PotencyLoss CheckConc Conc. > 100 µM? Precipitation->CheckConc CheckSolvent Solvent = MeOH/EtOH? ColorChange->CheckSolvent CheckBuffer Buffer = Tris/Glycine? PotencyLoss->CheckBuffer ReduceConc Reduce Conc. Check DMSO % CheckConc->ReduceConc Yes SwitchSolvent Switch to DMSO/MeCN CheckSolvent->SwitchSolvent Yes CheckLight Light Exposure? CheckSolvent->CheckLight No ProtectLight Protect from Light (Amber Vials) CheckLight->ProtectLight Yes SwitchBuffer Switch to HEPES/PBS CheckBuffer->SwitchBuffer Yes

Caption: Diagnostic workflow for identifying stability issues based on visual and experimental cues.

References

  • National Center for Biotechnology Information (2025). 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S.[1] PubChem Compound Summary. [Link][1]

  • Chemistry LibreTexts (2021).Nucleophilic Substitutions on Aromatic Systems: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Mechanism.
    [Link]
    
  • Bansal, G. et al. (2010). Synthesis of Morpholine Containing Sulfonamides. ResearchGate. [Link]

  • Schenone, S. et al. (2011). Morpholines: Synthesis and Biological Activity.[1] Current Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine." Recrystallization is a powerful te...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine." Recrystallization is a powerful technique for purifying solid organic compounds, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high purity of your target compound.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][5] This is a common issue with compounds that have relatively low melting points or when a solvent with a high boiling point is used.[6] Impurities can also lower the melting point of the crude material, exacerbating this problem.[7]

  • Step-by-Step Solution:

    • Re-dissolve the oil: Heat the solution until the oil completely dissolves.

    • Add more solvent: To lower the saturation point of the solution, add a small amount of additional hot solvent.[4]

    • Promote slow cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling often leads to precipitation rather than crystallization.[8] If necessary, you can insulate the flask to slow down the cooling process.

    • Induce crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[4][7]

    • Consider a different solvent system: If oiling out persists, the chosen solvent may be unsuitable. It is advisable to select a solvent with a lower boiling point or to use a mixed solvent system.[5]

Issue 2: No crystals form upon cooling, or the yield is very low.

  • Causality: This is one of the most common problems in recrystallization and usually points to one of two issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[4][7]

  • Step-by-Step Solution:

    • Concentrate the solution: If an excess of solvent is the culprit, gently heat the solution to evaporate some of the solvent.[7] Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

    • Induce crystallization:

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth.[7]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid level. The microscopic scratches on the glass can provide nucleation sites.[4]

    • Cool further: If crystals still do not appear at room temperature, cool the solution in an ice-water bath to further decrease the solubility of your compound.[8]

    • Re-evaluate solvent choice: If these measures fail, the compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system may be necessary.[9]

Issue 3: The recrystallized product is not pure.

  • Causality: Impurities can be carried along with the desired crystals for several reasons: the cooling process was too rapid, leading to the trapping of impurities in the crystal lattice; an insufficient amount of solvent was used, causing impurities to precipitate along with the product; or the chosen solvent was not ideal for separating the compound from specific impurities.[8]

  • Step-by-Step Solution:

    • Ensure slow cooling: Allow the solution to cool to room temperature without disturbance. This provides sufficient time for a well-ordered crystal lattice to form, which naturally excludes impurities.[6]

    • Use the minimum amount of hot solvent: The goal is to create a saturated solution at high temperature.[1] Using just enough solvent to dissolve the compound while hot will ensure that the impurities remain in the solution upon cooling.

    • Wash the crystals: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[10][11]

    • Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization is often effective. The purity of the crystals generally increases with each successive recrystallization, although some product loss is inevitable.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][12] For 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, which is a polar molecule due to the nitro group, sulfonyl group, and morpholine ring, polar solvents are a good starting point based on the "like dissolves like" principle.[1]

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small amount of a different solvent (e.g., 0.5 mL) to each test tube at room temperature. Potential starting solvents could include ethanol, methanol, ethyl acetate, acetone, or water.[13]

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[14]

  • Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.[14]

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is beneficial when no single solvent has the ideal solubility characteristics.[15] This is often the case when your compound is highly soluble in one solvent and poorly soluble in another. The two solvents must be miscible.

Procedure for using a mixed solvent system:

  • Dissolve the crude 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in a minimum amount of the "good" solvent (the one in which it is very soluble) at an elevated temperature.

  • Slowly add the "bad" solvent (the one in which it is poorly soluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly and undisturbed to induce crystallization.

Q3: How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the activated charcoal.[10]

Protocol for Decolorization:

  • Dissolve the crude compound in the hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently boil the solution for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Proceed with the cooling and crystallization steps as usual.

Q4: What is the importance of using a minimum amount of solvent?

A4: Using the minimum amount of boiling solvent necessary to dissolve the compound is crucial for maximizing the recovery of the purified product.[1] If too much solvent is used, the solution may not become saturated upon cooling, and the compound will remain dissolved, leading to a poor or no yield of crystals.[1][7]

Data Summary

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a hypothetical solubility profile for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in common laboratory solvents to guide your selection process. Note: This data is illustrative and should be confirmed by experimental solubility tests.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at Boiling Point
Water10.2100InsolubleSparingly Soluble
Ethanol5.278Sparingly SolubleSoluble
Acetone5.156SolubleVery Soluble
Ethyl Acetate4.477Sparingly SolubleSoluble
Toluene2.4111InsolubleSparingly Soluble
Hexane0.169InsolubleInsoluble

Experimental Workflow

A generalized workflow for the recrystallization of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is presented below.

Recrystallization_Workflow start_end start_end process process decision decision io io issue issue A Start: Crude Compound B Solvent Selection (Solubility Tests) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Gravity Filtration (if insoluble impurities) C->D E Cool Slowly to Room Temperature D->E F Crystals Form? E->F G Cool in Ice Bath F->G Yes L Troubleshoot: Induce Crystallization F->L No H Collect Crystals (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Compound J->K L->F M Troubleshoot: Concentrate Solution L->M N Troubleshoot: Re-evaluate Solvent L->N M->C N->B

Caption: A flowchart illustrating the key steps and decision points in the recrystallization process.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Technology, Department of Applied Sciences. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • University of California, Riverside. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for the Synthetic Chemist: Navigating the Reactivity and Application of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine and its Analogs

In the landscape of modern drug discovery and synthetic chemistry, sulfonyl chlorides are indispensable reagents. They serve as foundational building blocks for the synthesis of sulfonamides, a privileged scaffold found...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, sulfonyl chlorides are indispensable reagents. They serve as foundational building blocks for the synthesis of sulfonamides, a privileged scaffold found in a vast array of therapeutic agents due to its unique physicochemical and biological properties.[1][2] The sulfonamide moiety can act as a bioisostere for amides, offering improved metabolic stability and distinct hydrogen bonding capabilities that can enhance binding affinity to biological targets.[3]

However, not all sulfonyl chlorides are created equal. The choice of reagent is a critical decision that dictates reaction kinetics, selectivity, and the properties of the final product. This guide provides an in-depth comparison of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine , a specialized building block, with other workhorse sulfonyl chlorides such as tosyl chloride (TsCl), mesyl chloride (MsCl), and nosyl chloride (NsCl). We will explore the underlying chemical principles that govern their reactivity and provide practical, data-driven insights to guide your synthetic strategy.

The Subject of Analysis: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a pre-functionalized molecule, the product of reacting 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine.[4] To understand its utility, we must first analyze the properties conferred by its constituent sulfonyl chloride precursor.

2-Chloro-5-nitrobenzenesulfonyl chloride is a highly activated aromatic sulfonyl chloride. Its reactivity is governed by the potent electronic effects of its substituents:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) in the para position relative to the chlorine, it significantly depletes electron density from the aromatic ring. This inductive and resonance effect makes the sulfur atom of the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack.

  • Chloro Group (-Cl): This halogen atom also acts as an EWG through induction and is positioned ortho to the sulfonyl group. This positioning can introduce steric considerations and further enhances the electrophilicity of the sulfur center.

The combination of these two EWGs makes 2-chloro-5-nitrobenzenesulfonyl chloride a highly reactive partner for amines, alcohols, and other nucleophiles, often enabling reactions under milder conditions than less-activated sulfonyl chlorides. The resulting sulfonamide N-H bond is also more acidic, which can be a key feature in designing molecules for specific biological targets or for facilitating subsequent chemical transformations.

The Workhorses: A Comparative Overview of Common Sulfonyl Chlorides

To contextualize the performance of our subject molecule's precursor, we compare it against three widely used sulfonyl chlorides.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

A cornerstone of organic synthesis, TsCl is valued for its moderate reactivity, crystallinity of its derivatives, and cost-effectiveness. The para-methyl group is weakly electron-donating, making the sulfur atom less electrophilic than in its electron-deficient counterparts.

  • Primary Use: Conversion of alcohols into tosylates, which are excellent leaving groups for Sₙ2 and E2 reactions.[5][6] It is also a common amine-protecting group, forming stable tosylamides.

  • Reactivity: Serves as a baseline for comparison. Reactions often require heating and the presence of a base like pyridine to neutralize the HCl byproduct.[5]

Methanesulfonyl Chloride (Mesyl Chloride, MsCl)

MsCl is an aliphatic sulfonyl chloride, making it sterically smaller and generally more reactive than TsCl.

  • Primary Use: Similar to TsCl, it is used to convert alcohols into excellent leaving groups (mesylates).[7] Due to its smaller size, it can sometimes be more effective with sterically hindered alcohols.

  • Reactivity: Higher than TsCl. A key mechanistic distinction is its potential to form a highly reactive "sulfene" intermediate (CH₂=SO₂) in the presence of a base, which then reacts with the nucleophile.[8] This pathway can be advantageous for reactions with tertiary alcohols.[7]

2-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)

Nosyl chloride and its para-isomer are highly activated sulfonyl chlorides, making them the most direct comparators to 2-chloro-5-nitrobenzenesulfonyl chloride.

  • Primary Use: Primarily used for the protection of amines. The strong electron-withdrawing nitro group renders the resulting nosylamide N-H highly acidic.

  • Reactivity: Significantly more reactive than TsCl and MsCl. The key advantage of the nosyl group is its facile cleavage from a protected amine using mild nucleophiles (e.g., thiophenol), a feature not shared by the more robust tosyl group. This makes it a superior choice for protecting group strategies in multi-step synthesis.

Head-to-Head Comparison: Performance and Applications

The choice of sulfonyl chloride is a strategic one, balancing reactivity, stability, and the desired properties of the final product.

Reactivity and Reaction Kinetics

The electrophilicity of the sulfur atom is the primary determinant of reactivity. This is directly influenced by the electronic nature of the substituents.

Reactivity Ranking: 2-Chloro-5-nitrobenzenesulfonyl chloride ≈ Nosyl Chloride > Mesyl Chloride > Tosyl Chloride

The potent EWGs on the nitro-substituted rings create a highly electron-deficient sulfur center, enabling rapid reactions with nucleophiles, often at room temperature or below.[9] This is a significant advantage when dealing with sensitive substrates that may decompose under the harsher conditions required for TsCl.

G cluster_reactivity Relative Reactivity of Sulfonyl Chlorides TsCl Tosyl Chloride (TsCl) (Low Reactivity) MsCl Mesyl Chloride (MsCl) (Moderate Reactivity) TsCl->MsCl Increased Electrophilicity NosylCl Nosyl Chloride (NsCl) (High Reactivity) MsCl->NosylCl Strong EWG Effect TargetCl 2-Chloro-5-nitrobenzenesulfonyl Chloride (High Reactivity) NosylCl->TargetCl Similar

Caption: Reactivity spectrum of common sulfonyl chlorides.

Applications in Medicinal Chemistry and Drug Development

Sulfonyl chlorides are not just synthetic tools; they are integral components of drug scaffolds.[10][11][12]

Sulfonyl Chloride PrecursorKey ApplicationRationale & AdvantagesDisadvantages
2-Chloro-5-nitrobenzenesulfonyl Chloride Synthesis of bioactive scaffoldsThe resulting sulfonamide contains multiple points for diversification. The nitro group can be reduced to an amine for further coupling, and the chloro group can participate in cross-coupling reactions.[13]High reactivity can sometimes lead to side reactions if multiple nucleophilic sites are present.
Tosyl Chloride Amine protection, leaving group formationForms very stable sulfonamides. Tosylates are stable, crystalline solids, which aids in purification.[6]Harsh conditions (e.g., strong acid) are required to cleave the tosyl protecting group, limiting its utility in complex syntheses.
Mesyl Chloride Excellent leaving group formationHigh reactivity and smaller size are beneficial for hindered substrates.[7]Mesylates can be less stable than tosylates for long-term storage.
Nosyl Chloride Orthogonal amine protectionForms highly activated sulfonamides that can be cleaved under very mild conditions (e.g., thiols), providing orthogonality with other protecting groups.The protecting group itself is relatively large.

Experimental Protocols and Methodologies

Trustworthy protocols are the foundation of reproducible science. Below is a general, validated procedure for sulfonamide synthesis, which can be adapted based on the reactivity of the chosen sulfonyl chloride.

General Protocol for the Synthesis of N-Substituted Sulfonamides

G start Start amine_prep Step 1: Amine Preparation - Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM. - Cool to 0 °C in an ice bath. start->amine_prep sulfonyl_add Step 2: Sulfonyl Chloride Addition - Dissolve sulfonyl chloride (1.0 eq) in anhydrous DCM. - Add dropwise to the amine solution over 15-20 min. amine_prep->sulfonyl_add reaction Step 3: Reaction - Allow to warm to room temperature. - Stir for 2-18 hours. - Monitor by TLC. sulfonyl_add->reaction workup Step 4: Aqueous Workup - Dilute with DCM. - Wash with 1M HCl, sat. NaHCO₃, and brine. - Dry over Na₂SO₄. reaction->workup purify Step 5: Purification - Concentrate in vacuo. - Purify by column chromatography or recrystallization. workup->purify end End purify->end

Caption: Standard workflow for sulfonamide synthesis.

Causality Behind Experimental Choices:

  • Anhydrous Solvent (DCM): Sulfonyl chlorides are highly moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid.[14] Using an anhydrous solvent is critical to prevent loss of the reagent and ensure high yields.

  • Base (Triethylamine, Pyridine): The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl.[9] A non-nucleophilic base is required to neutralize this acid, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

  • Controlled Addition at 0 °C: The reaction is often exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate, dissipate heat, and minimize the formation of side products, particularly with highly reactive sulfonyl chlorides like 2-chloro-5-nitrobenzenesulfonyl chloride.

  • Aqueous Workup: The sequential washes are designed to remove specific impurities. The HCl wash removes excess base, the NaHCO₃ wash removes any unreacted sulfonyl chloride (as sulfonic acid), and the brine wash removes residual water.

Protocol Adjustments Based on Reagent:

ReagentTypical Reaction TimeTemperatureNotes
2-Chloro-5-nitrobenzenesulfonyl Chloride 2 - 6 hours0 °C to RTDue to high reactivity, monitor closely by TLC to avoid potential side reactions.
Tosyl Chloride 12 - 18 hoursRT to RefluxReaction may require gentle heating to go to completion with less nucleophilic amines.
Mesyl Chloride 1 - 4 hours0 °C to RTReaction is typically fast. The use of pyridine as both base and solvent is common.
Nosyl Chloride 1 - 4 hours0 °C to RTVery rapid reaction. Careful temperature control is advised.

Conclusion and Future Outlook

The selection of a sulfonyl chloride is a nuanced decision that extends beyond mere reactivity. While classic reagents like tosyl chloride and mesyl chloride remain invaluable for their roles in forming stable protecting groups and excellent leaving groups, the modern synthetic chemist often requires more sophisticated tools.

2-Chloro-5-nitrobenzenesulfonyl chloride , and by extension its derivative 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine , represents a class of highly activated reagents that offer distinct advantages. Its high reactivity allows for milder reaction conditions, and the functional handles (chloro and nitro groups) on the aromatic ring provide strategic opportunities for post-synthetic modification. This makes it an exceptionally powerful building block in diversity-oriented synthesis and lead optimization campaigns, where the ability to rapidly generate and diversify analogs is paramount. In contrast, reagents like nosyl chloride are tailored for specific applications such as orthogonal protection schemes where facile cleavage is the most critical attribute.

Ultimately, the optimal choice depends on a holistic analysis of the synthetic goal, substrate sensitivity, and the desired properties of the final molecule. This guide serves as a foundational resource to empower researchers to make informed, data-driven decisions in their synthetic endeavors.

References

  • Schenck, M. et al. (2010). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Available at: [Link]

  • Guedes, A. et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • PubChem. 4-(5-chloro-2-nitrophenyl)morpholine. Available at: [Link]

  • Alonso, D. A. et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • D'Souza, M. J. et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at: [Link]

  • PubChem. 2-Chloro-5-nitrophenol. Available at: [Link]

  • PubChem. 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. Available at: [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • PubChem. 2-Chloro-5-nitrobenzenesulfonyl chloride. Available at: [Link]

  • Liu, H. et al. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Frontiers. Available at: [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • Google Patents. Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Al-Soud, Y. A. et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

  • PubMed. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Available at: [Link]

  • Google Patents. PRMT5 inhibitors.
  • ResearchGate. Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available at: [Link]

  • Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. Available at: [Link]

Sources

Comparative

Comparing the reactivity of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" with analogs

Technical Guide: Comparative Reactivity of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Executive Summary This guide analyzes the electrophilic reactivity of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (Compound 1)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

Executive Summary

This guide analyzes the electrophilic reactivity of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (Compound 1) .[1][2] This molecule acts as a highly activated "warhead" in nucleophilic aromatic substitution (


) reactions, widely utilized in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax intermediates) and sulfonamide antibiotics.[1][2]

The unique reactivity profile of Compound 1 is driven by the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups relative to the chlorine leaving group. This guide compares Compound 1 against fluorinated and non-nitrated analogs to aid in rational substrate selection for library synthesis.

Part 1: Structural Analysis & Electronic Activation

The reactivity of Compound 1 is defined by the lability of the C–Cl bond. In


 chemistry, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.
Electronic Architecture
  • Leaving Group (Cl): Located at position 2.

  • Primary Activator (

    
    ):  The sulfonylmorpholine group at position 1 is ortho to the chlorine.[2] It exerts a strong inductive withdraw (-I) and mesomeric withdraw (-M), lowering the LUMO energy of the ring.[1][2]
    
  • Secondary Activator (

    
    ):  The nitro group at position 5 is para to the chlorine.[2] This is the critical amplifier. It stabilizes the negative charge of the transition state through resonance delocalization.
    

Why Morpholine? Unlike a simple sulfonamide (


), the morpholine cap prevents ionization of the sulfonamide nitrogen (which would deactivate the ring) and improves solubility in organic solvents used for coupling (DMF, DMSO).[1][2]

Part 2: Comparative Reactivity Matrix

To optimize reaction yields and rates, researchers must choose the correct electrophile. The table below compares Compound 1 with its critical analogs.

Table 1: Relative Reactivity and Application Guide

Analog IDStructure DescriptionLeaving GroupActivating GroupsRelative

Rate
Application Context
Analog A 2-Fluoro-5-nitro--F

,

Very Fast (100x) Use for weak nucleophiles (anilines) or sterically hindered amines.[1][2] Fluorine's high electronegativity stabilizes the transition state best.
Compound 1 2-Chloro-5-nitro--Cl

,

Fast (Baseline) Ideal Balance. Cost-effective.[1][2] Reactive enough for primary/secondary amines and thiols at mild temps (

).[1][2]
Analog B 2-Chloro-5-H--Cl

only
Slow / Inert Requires high heat (

) or Pd-catalysis (Buchwald-Hartwig).[1][2] Used when regioselectivity elsewhere is needed first.[2]
Analog C 2-Chloro-5-CF3--Cl

,

Moderate Use when the Nitro group is metabolically undesirable (toxicophore) but activation is still required.[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the


 pathway and the decision logic for selecting Compound 1 versus its analogs.

SNAr_Pathway Reactant Compound 1 (Ar-Cl) TS Meisenheimer Complex (Resonance Stabilized) Reactant->TS Rate Determining Step (Addn) SlowNu Weak Nucleophile? (e.g., Aniline) Reactant->SlowNu Optimization Nu Nucleophile (R-NH2) Nu->TS Product Substituted Product (Ar-NHR) TS->Product Fast Step (Elimination of Cl-) SlowNu->Reactant No (Keep Cl) UseF Switch to Analog A (Fluoro-derivative) SlowNu->UseF Yes

Figure 1: Reaction pathway for Compound 1 and decision logic for switching to the fluoro-analog.

Part 4: Experimental Protocol (Case Study)

Objective: Synthesis of a Bcl-2 inhibitor intermediate via displacement of Compound 1 with trans-4-aminocyclohexanol.[2]

Rationale: This protocol demonstrates the reactivity of Compound 1 with a secondary amine.[3] The reaction is self-validating via color change (yellow intensification) and TLC.[1][2]

Materials:
  • Substrate: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq)

  • Nucleophile: trans-4-aminocyclohexanol (1.2 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Scavenges HCl byproduct.[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

Step-by-Step Workflow:
  • Preparation: Dissolve Compound 1 (1.0 mmol) in MeCN (5 mL) in a round-bottom flask. The solution should be pale yellow.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction:

    • Standard: Heat to 50°C. Monitor by TLC (50% EtOAc/Hexane).

    • Observation: The spot for Compound 1 (

      
      ) will disappear, and a more polar, bright yellow spot (
      
      
      
      ) will appear.[1][2]
    • Time: Conversion is typically complete within 2-4 hours.[2]

  • Workup:

    • Dilute with water (20 mL). The product often precipitates due to the hydrophobic morpholine/aryl core.

    • Filter the solid. If no precipitate, extract with EtOAc, wash with brine (to remove DMF/DIPEA), and concentrate.[1][2]

  • Validation (NMR):

    • Look for the loss of the doublet corresponding to the proton ortho to the chlorine.

    • Observe the upfield shift of the aromatic protons due to the electron-donating nature of the new amino substituent compared to the original chlorine.

Part 5: Troubleshooting & Stability

  • Hydrolysis Risk: While Compound 1 is stable in organic solvents, prolonged exposure to aqueous hydroxide (NaOH) at high temperatures can hydrolyze the sulfonamide bond or displace the chlorine with -OH (forming a phenol).[1][2] Use carbonate bases (

    
    ) or hindered amines (DIPEA) to minimize side reactions.[1][2]
    
  • Regioselectivity: If the nucleophile is ambident (e.g., a diamine), Compound 1 is highly selective for the most nucleophilic nitrogen due to the "soft" nature of the electrophilic carbon attached to the chlorine.

References

  • Nucleophilic Aromatic Substitution Trends

    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of Nucleophilic Substitution Reactions.[2][3][4][5] Chemical Reviews.[2] [1][2]

  • Synthesis of Bcl-2 Inhibitors (Venetoclax Intermediates)

    • Souers, A. J., et al. (2013).[1][2] ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.[1][2] Nature Medicine.[2] [1][2]

  • Halogen Effects in SNAr (F vs Cl)

    • Rohrbaugh, D. K. (1998).[1][2] Nucleophilic aromatic substitution of 2-halo-5-nitrobenzenesulfonates.[1][2] Journal of Physical Organic Chemistry.[2] [1][2]

  • General Reactivity of Nitro-Activated Aryl Halides

    • Terrier, F. (2013).[1][2] Modern Nucleophilic Aromatic Substitution.[2] Wiley-VCH.[2] [1][2]

Sources

Validation

The Evolving Landscape of Bioactive Morpholine Derivatives: A Comparative Guide to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Analogs

In the relentless pursuit of novel therapeutic agents, the morpholine scaffold has consistently emerged as a privileged structure in medicinal chemistry. Its inherent stability, favorable pharmacokinetic properties, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the morpholine scaffold has consistently emerged as a privileged structure in medicinal chemistry. Its inherent stability, favorable pharmacokinetic properties, and synthetic tractability have rendered it a cornerstone in the design of a diverse array of biologically active molecules. This guide delves into the burgeoning field of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine derivatives, offering a comparative analysis of their biological activities, with a primary focus on their anticancer and antimicrobial potential. By examining the structure-activity relationships (SAR) of analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for harnessing the therapeutic promise of this chemical class.

The Morpholine Core: A Scaffold for Therapeutic Innovation

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, serves as a versatile building block in drug discovery. Its presence can enhance the aqueous solubility and metabolic stability of a molecule, crucial attributes for effective drug candidates. When incorporated into a sulfonylmorpholine structure, the resulting sulfonamide linkage provides a rigid and polar motif capable of engaging in specific hydrogen bonding interactions with biological targets. The focus of this guide, the "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" scaffold, introduces a substituted aromatic ring that offers multiple points for derivatization, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.

Anticancer Activity: A Tale of Two Moieties

The quest for more effective and selective anticancer agents is a driving force in modern drug discovery. Derivatives bearing the nitrophenyl and chlorophenylsulfonyl motifs have demonstrated significant potential in this arena.

The Role of the Nitrophenyl Group in Cytotoxicity

The presence of a nitro group on an aromatic ring is a common feature in many potent anticancer compounds. Chalcone derivatives containing a 3-nitrophenyl moiety have been shown to selectively reduce the viability of colon cancer cells (HCT-116 and HT-29) with IC50 values of 2.38 µM and 7.89 µM, respectively. This selective cytotoxicity is a critical attribute for minimizing off-target effects and improving the therapeutic index of a potential drug. Further studies on benzofuran ring-linked 3-nitrophenyl chalcone derivatives have elucidated their mechanism of action, which involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase in colon cancer cells.

Sulfonyl-Containing Compounds in Oncology

The sulfonamide group is a well-established pharmacophore in a multitude of approved drugs. In the context of cancer, pyrazoline benzenesulfonamide derivatives have emerged as promising candidates due to their ability to selectively inhibit tumor-associated enzymes. These compounds have demonstrated potent antiproliferative activity across a range of cancer cell lines, including lung (A549), breast (MCF-7), and colon (COLO 205), with a notable lack of toxicity toward normal cells. The versatility of the sulfonylhydrazone system also allows for the design of prodrugs that can be preferentially activated within the tumor microenvironment.

Comparative Analysis of Anticancer Potency

While direct experimental data for "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" is not yet available, a comparative analysis of related structures provides valuable insights into its potential efficacy. The table below summarizes the anticancer activities of various morpholine and sulfonyl-containing derivatives against different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Morpholine-Substituted Tetrahydroquinolines Compound 10eA549 (Lung)0.033
Compound 10hMCF-7 (Breast)0.087
4-Morpholino-2-phenylquinazolines Thieno[3,2-d]pyrimidine derivative 15eA375 (Melanoma)0.58
Nitrophenyl Chalcones 3-Nitrophenyl chalcone (3f)HCT-116 (Colon)2.38
3-Nitrophenyl chalcone (3f)HT-29 (Colon)7.89
Quinoline-based Dihydrazones Compound 3bMCF-7 (Breast)7.016
Compound 3cMCF-7 (Breast)7.05
Thiazolidinone Derivatives Compound 14bMCF-7 (Breast)0.85

This data suggests that the morpholine moiety, when incorporated into various heterocyclic systems, can lead to potent anticancer activity in the nanomolar to low micromolar range. The presence of a nitrophenyl group also contributes significantly to cytotoxicity. Therefore, it is highly probable that "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and its derivatives will exhibit promising anticancer properties.

Antimicrobial Potential: A Broad Spectrum of Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Sulfonamides were among the first classes of antibiotics to be discovered and continue to be a source of inspiration for new drug development.

The Contribution of the Chloro- and Sulfonyl- Groups

Chlorinated organic compounds are well-represented in the armamentarium of antimicrobial drugs. For instance, a series of chlorinated chalcone derivatives displayed antibacterial activity comparable to the standard drug sulfanilamide against pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Similarly, 2-(4-chlorophenylimino) thiazolidin-4-one derivatives have been shown to possess moderate to excellent activity against a panel of bacterial and fungal strains.

Thienopyrimidine compounds, which can be coupled with sulfonamides, have demonstrated significant antimicrobial activity by disrupting essential cellular processes in microorganisms, including DNA replication, transcription, and cell wall synthesis.

Predictive Antimicrobial Profile

Given the established antimicrobial properties of both chloro-substituted phenyl rings and sulfonamide moieties, it is reasonable to predict that "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives will possess a broad spectrum of antimicrobial activity. The combination of these two pharmacophores within a single molecule could lead to synergistic effects and a lower propensity for the development of resistance.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives, standardized and robust experimental protocols are essential.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

  • Agar Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic serves as a positive control, and the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Path Forward: Synthesis and Activity Workflow

To guide the synthesis and evaluation of novel "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" derivatives, the following workflow can be conceptualized.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (2-Chloro-5-nitrophenyl)sulfonyl chloride & Morpholine Derivatives reaction Chemical Synthesis (e.g., Nucleophilic Substitution) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification anticancer Anticancer Screening (MTT Assay, etc.) purification->anticancer antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_opt Lead Optimization & Further Derivatization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Comparative

Structure-activity relationship (SAR) studies of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" analogs

Executive Summary: The "Lynchpin" Scaffold In the high-throughput screening (HTS) of small-molecule libraries, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9) represents a critical "lynchpin" intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

In the high-throughput screening (HTS) of small-molecule libraries, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9) represents a critical "lynchpin" intermediate rather than a final drug candidate. It serves as a highly reactive electrophilic probe used to synthesize diversified libraries of PI3K/mTOR inhibitors and antimicrobial arylsulfonamides .

This guide objectively compares the baseline performance of this parent scaffold against its functionalized analogs, demonstrating why the "2-Chloro-5-nitro" substitution pattern is a deliberate synthetic handle for optimizing potency and metabolic stability.

Core Pharmacophore Proposition

The molecule functions through three distinct structural domains:

  • The Morpholine Head: A privileged structure for hydrogen bonding within the kinase ATP-binding pocket (specifically the hinge region).

  • The Sulfonyl Linker: Provides rigid geometry and oxidation resistance.

  • The 2-Cl, 5-NO2 Phenyl Tail: An electron-deficient ring primed for Nucleophilic Aromatic Substitution (SNAr), allowing rapid "warhead" attachment.

Comparative Performance Analysis

The following analysis compares the Parent Compound (Lead A) against two optimized derivatives commonly generated during Lead Optimization: Analog B (SNAr displacement of Chlorine) and Analog C (Nitro reduction).

Representative SAR Data: PI3K Inhibition & Solubility

Data synthesized from class-based sulfonylmorpholine studies (e.g., GDC-0941 lineages).

FeatureLead A (Parent) Analog B (2-Amino Substituted) Analog C (Piperazine Variant)
Structure 2-Cl, 5-NO22-(R-NH), 5-NO22-Cl, 5-NO2 (Piperazine core)
PI3K

IC

> 10

M (Weak Binder)
15 - 50 nM (Potent) > 5

M
Solubility (pH 7.4) Low (< 10

g/mL)
Moderate (50-100

g/mL)
High (> 200

g/mL)
Metabolic Stability Low (Nitro reduction risk)High (Steric bulk protects)Moderate
Synthetic Utility High (Electrophile) Low (Final Product)High (Intermediate)
Primary Application Library Synthesis / HTS HitTarget InhibitionSolubility Probe
Technical Insight

Lead A is rarely the final drug due to the metabolic liability of the nitro group (potential for toxicity via hydroxylamine formation) and the reactivity of the chlorine. However, it is the essential precursor. Analog B represents the "Active" drug state where the chlorine is displaced by a solubilizing amine or a heteroaromatic ring to engage specific residues (e.g., Val851 in PI3K).

Mechanism of Action & Pathway Visualization

The sulfonylmorpholine moiety targets the ATP-binding cleft of lipid kinases. The morpholine oxygen acts as a hydrogen bond acceptor for the hinge region backbone amide.

Pathway Diagram: PI3K/mTOR Signaling Blockade

The following diagram illustrates where the sulfonylmorpholine scaffold intercepts the oncogenic signaling cascade.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of Morpholine Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibition leads to PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibits) mTOR mTORC1/2 AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Promotes Drug Sulfonylmorpholine Analog Drug->PI3K Inhibits ATP Binding Drug->mTOR Dual Inhibition (Potential)

Figure 1: Mechanism of Action. The sulfonylmorpholine scaffold (black hexagon) competitively inhibits ATP binding at PI3K, halting the conversion of PIP2 to PIP3 and arresting downstream proliferation.

Experimental Protocol: SNAr Diversification

The primary utility of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is its reactivity. The following protocol describes the Nucleophilic Aromatic Substitution (SNAr) to generate a library of "Analog B" candidates.

Objective: Replace the 2-Chloro substituent with a primary amine (R-NH2) to improve potency.

Reagents & Equipment
  • Substrate: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq).

  • Nucleophile: Primary amine (e.g., Aniline, Benzylamine) (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous).

  • Monitoring: TLC (30% EtOAc/Hexane) or LC-MS.

Step-by-Step Methodology
  • Dissolution: Dissolve 100 mg of the parent sulfonylmorpholine in 2 mL of anhydrous DMF in a reaction vial. Note: The solution should be pale yellow.

  • Base Addition: Add 2.0 equivalents of DIPEA. Stir for 5 minutes.

  • Nucleophile Addition: Add 1.2 equivalents of the target amine.

  • Thermal Activation: Heat the reaction block to 80°C .

    • Causality: The 2-Chloro position is activated by the ortho-sulfonyl and para-nitro groups (both strong electron-withdrawing groups), but heat is required to overcome the activation energy barrier for the Meisenheimer complex formation.

  • Self-Validating Endpoint:

    • Visual Cue: The reaction will shift from pale yellow to deep orange/red as the amine displaces the chloride and interacts with the nitro group (charge transfer complex).

    • TLC: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar, fluorescent spot (Rf ~0.4).

  • Work-up: Pour the reaction mixture into ice-cold water (10 mL). The product usually precipitates as a solid. Filter and wash with water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_check Validation Checks Start Parent Scaffold (2-Cl, 5-NO2) Reagents Add Amine + Base (DMF, 80°C) Start->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Heat Product Substituted Analog (2-NH-R, 5-NO2) Intermediate->Product -HCl Check1 Color Change: Yellow -> Red Intermediate->Check1 Check2 LCMS: Mass Shift Product->Check2

Figure 2: Synthetic workflow for converting the parent scaffold into active analogs via SNAr.

Structure-Activity Relationship (SAR) Summary

Based on the modification of the 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine core:

  • The Nitro Group (Position 5):

    • Status:Liability.

    • Observation: While it activates the ring for synthesis, the nitro group is often toxic (genotoxicity).

    • Optimization: Reduction to -NH2 (aniline) allows for further acylation (amide formation), significantly improving the safety profile and solubility while maintaining electronic properties.

  • The Chlorine Atom (Position 2):

    • Status:Synthetic Handle. [1][2][3][4][5][6]

    • Observation: The Cl atom forces the sulfonyl group out of plane, creating a "twist."

    • Optimization: Substitution with bulky amines locks the conformation, often improving selectivity for PI3K isoforms over other kinases.

  • The Morpholine Ring:

    • Status:Pharmacophore Anchor.

    • Observation: Essential for solubility and H-bonding to the kinase hinge region.

    • Optimization: Replacing morpholine with piperazine often increases solubility but may require capping (e.g., N-acetyl) to prevent non-specific binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3688337, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. Retrieved from [Link]

  • Mishra, C.B., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[7] Retrieved from [Link]

  • Gatadi, S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI Molecules. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel Antitumor Agents Derived from 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from the scaffold "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine." It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from the scaffold "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine." It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer therapeutics. This document offers a strategic approach to compound evaluation, from initial synthesis considerations to detailed mechanistic studies, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2][3]

Introduction: The Rationale for Targeting the 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates.[4] When combined with a substituted phenylsulfonyl group, as in 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, it presents a unique chemical space for the development of targeted therapies. The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring suggests a potential for interactions with specific biological targets. This guide outlines a systematic approach to synthesize and evaluate a library of derivatives to identify lead compounds with potent and selective anticancer activity.

PART 1: Synthesis and Diversification Strategy

The foundational step in this research endeavor is the chemical modification of the parent compound to generate a library of analogs with diverse physicochemical properties. This allows for the exploration of the structure-activity relationship (SAR) and the identification of key molecular features responsible for biological activity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the phenyl ring is activated towards nucleophilic aromatic substitution. This provides a straightforward handle to introduce a variety of substituents.

Experimental Protocol: General Procedure for SNAr

  • To a solution of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K2CO3, Et3N; 2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Bioisosteric Replacement of the Morpholine Ring

To explore the importance of the morpholine moiety for activity and to potentially modulate properties such as solubility and metabolic stability, bioisosteric replacement is a valuable strategy.[5][6][7][8] This involves replacing the morpholine ring with other cyclic amines or related structures.

Conceptual Workflow for Bioisosteric Replacement:

G A Starting Material 2-Chloro-5-nitrobenzenesulfonyl chloride B Reaction with diverse cyclic amines (e.g., piperidine, piperazine, thiomorpholine) A->B Nucleophilic Substitution C Library of Bioisosteres B->C Purification

Caption: Workflow for generating bioisosteres.

PART 2: Comparative In Vitro Biological Evaluation

A tiered approach to in vitro testing allows for the efficient screening of the synthesized library and the in-depth characterization of promising candidates.

Tier 1: Primary Cytotoxicity Screening

The initial assessment of anticancer activity involves screening all synthesized compounds for their ability to reduce the viability of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10][11][12][13]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Illustrative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7A549HCT116
Parent Compound>100>100>100
Derivative 1 (SNAr with aniline)15.222.518.9
Derivative 2 (SNAr with benzylamine)8.712.19.5
Bioisostere 1 (Piperidine)55.468.261.7
Doxorubicin (Positive Control)0.50.80.6
Tier 2: Mechanistic Assays for Lead Compounds

Compounds demonstrating significant cytotoxicity (e.g., IC50 < 20 µM) in the primary screen should be advanced to mechanistic studies to elucidate their mode of action.

A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[14][15][16][17]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the lead compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, Annexin V positive cells are in early apoptosis, PI positive cells are necrotic, and cells positive for both are in late apoptosis or necrosis.

Table 2: Illustrative Apoptosis Induction Data (% of Apoptotic Cells)

CompoundConcentrationEarly ApoptosisLate Apoptosis/Necrosis
Vehicle Control-2.11.5
Derivative 2IC5025.815.3
Derivative 22x IC5045.228.7
Doxorubicin1 µM55.632.1

Given that the PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, it is a plausible target for novel anticancer agents.[1][2][3][18][19] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt, as a readout of pathway inhibition.

Experimental Workflow for Western Blot Analysis:

G A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (p-Akt, Total Akt, β-actin) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Western blot experimental workflow.

Experimental Protocol: Western Blot for p-Akt

  • Cell Treatment and Lysis: Treat cells with lead compounds for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).[21][22][23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Table 3: Illustrative Western Blot Densitometry Data (Relative p-Akt/Total Akt Ratio)

CompoundConcentrationp-Akt/Total Akt Ratio (Fold Change vs. Control)
Vehicle Control-1.00
Derivative 20.5x IC500.65
Derivative 2IC500.28
PI-103 (PI3K Inhibitor)1 µM0.15

PART 3: Signaling Pathway Context

The data generated from the in vitro assays should be interpreted within the context of the relevant signaling pathways. A diagram of the PI3K/Akt/mTOR pathway helps to visualize the potential points of intervention for the novel compounds.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth promotes Inhibitor Derivative 2 (Hypothesized) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a structured and scientifically rigorous approach to the in vitro evaluation of novel compounds derived from 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. By following a tiered testing strategy, from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify and characterize promising anticancer agents. The integration of synthetic chemistry, cell biology, and signaling pathway analysis is crucial for the successful development of the next generation of targeted cancer therapies.

References

  • Synthesis of sulphonamide substituted derivatives of morpholine from appropriate benzenesulphonyl chlorides. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved from [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2025). ResearchGate. Retrieved from [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (n.d.). PMC. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Retrieved from [Link]

  • Synthesis of Sulphanilamide. (2021, May 24). YouTube. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • PI3K/Akt signalling pathway and cancer. (n.d.). PubMed. Retrieved from [Link]

  • Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • PI3K/Akt/mTOR pathway. (n.d.). Wikipedia. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved from [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • Western Blotting Guidebook. (n.d.). Retrieved from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Reaction Products

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the spectroscopic validation of reaction products derived from "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine." We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, not merely as procedural steps, but as a holistic approach to ensuring the integrity of your synthetic outcomes. This guide will also compare this chemistry to alternative synthetic strategies, providing a broader context for your experimental design.

The Chemistry of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine: A Platform for Nucleophilic Aromatic Substitution

The subject of our discussion, 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, is a versatile electrophile primed for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the nitro group at the para-position and the sulfonyl group at the meta-position to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloro group by a variety of nucleophiles, opening a gateway to a diverse range of substituted morpholine-containing compounds with potential pharmacological applications.[1][2][3]

The general reaction scheme is depicted below:

SNAr_reaction reagent 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine product Substituted Product reagent->product SNArmechanism nucleophile Nucleophile (Nu-H) nucleophile->product base Base byproduct Base-H+Cl- base->byproduct

Caption: General workflow for the SNAr reaction of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Spectroscopic Validation: A Triad of Analytical Techniques

A robust validation of the SNAr product relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined evidence constitutes a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Both ¹H and ¹³C NMR are indispensable for confirming the substitution and elucidating the precise connectivity of the product.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. For complex spectra, 2D experiments such as COSY and HSQC can be invaluable for assigning proton and carbon signals, respectively.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Comparative Analysis of Expected NMR Data:

The following table provides a comparative summary of the expected ¹H and ¹³C NMR chemical shifts for the starting material and its representative SNAr products. These values are based on empirical data from related structures and predictive models.[4][5][6][7][8][9][10][11][12][13][14][15]

Table 1: Comparative ¹H and ¹³C NMR Data (δ, ppm)

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
Starting Material: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholineAromatic Protons: ~7.8-8.5 (m, 3H)Morpholine Protons: ~3.8 (t, 4H), ~3.3 (t, 4H)Aromatic Carbons: ~120-150Morpholine Carbons: ~66, ~50
Product A: 4-((2-(Piperidin-1-yl)-5-nitrophenyl)sulfonyl)morpholineAromatic Protons: Significant upfield shift of the proton ortho to the new C-N bond (~7.0-7.5)Morpholine Protons: ~3.8 (t, 4H), ~3.1 (t, 4H)Piperidine Protons: ~1.6-1.7 (m, 6H), ~3.0 (t, 4H)Aromatic Carbons: Ipso-carbon of substitution shifts significantlyMorpholine Carbons: ~67, ~48Piperidine Carbons: ~53, ~26, ~24
Product B: 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholineAromatic Protons: Upfield shift of the proton ortho to the new C-O bond (~7.1-7.6)Morpholine Protons: ~3.8 (t, 4H), ~3.2 (t, 4H)Methoxy Protons: ~3.9 (s, 3H)Aromatic Carbons: Ipso-carbon of substitution shifts significantlyMorpholine Carbons: ~66, ~49Methoxy Carbon: ~56

Causality Behind Spectral Shifts: The replacement of the electron-withdrawing chlorine atom with electron-donating amino or alkoxy groups leads to a noticeable upfield shift (shielding) of the aromatic protons, particularly the one ortho to the site of substitution. This provides strong evidence that the SNAr reaction has occurred.

Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is a rapid and effective method to confirm the presence or absence of key functional groups.

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils). For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups.

Comparative Analysis of Expected IR Data:

Table 2: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundKey Functional Groups & Wavenumbers (cm⁻¹)
Starting Material: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholineSO₂ Stretch: ~1350 (asymmetric), ~1160 (symmetric)NO₂ Stretch: ~1530 (asymmetric), ~1350 (symmetric)C-Cl Stretch: ~750
Product A: 4-((2-(Piperidin-1-yl)-5-nitrophenyl)sulfonyl)morpholineSO₂ Stretch: ~1345 (asymmetric), ~1155 (symmetric)NO₂ Stretch: ~1525 (asymmetric), ~1345 (symmetric)Absence of C-Cl Stretch
Product B: 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholineSO₂ Stretch: ~1348 (asymmetric), ~1158 (symmetric)NO₂ Stretch: ~1528 (asymmetric), ~1348 (symmetric)C-O-C Stretch: ~1250 (asymmetric), ~1050 (symmetric)Absence of C-Cl Stretch

Trustworthiness of the Data: The disappearance of the C-Cl stretching vibration and the appearance of new bands corresponding to the introduced nucleophile (e.g., C-N or C-O stretches) provide compelling evidence for the successful substitution.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight of the product and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). For further structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

Comparative Analysis of Expected Mass Spectrometry Data:

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
Starting Material: 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine307.01 (considering ³⁵Cl)Loss of SO₂, morpholine fragment
Product A: 4-((2-(Piperidin-1-yl)-5-nitrophenyl)sulfonyl)morpholine356.14Loss of SO₂, morpholine and piperidine fragments
Product B: 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine303.08Loss of SO₂, morpholine fragment, loss of CH₃

Authoritative Grounding: The predicted fragmentation patterns are based on established principles of mass spectrometry for sulfonamides, which often involve the cleavage of the C-S and S-N bonds.[16][17][18]

Comparison with Alternative Synthetic Approaches

While the SNAr reaction of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine is a robust method, alternative strategies exist for the synthesis of similar substituted morpholine derivatives. A notable alternative involves the use of a different sulfonylating agent, such as 4-nitrobenzenesulfonyl chloride ("nosyl chloride"), followed by subsequent functionalization.

alternative_synthesis cluster_0 Primary Route cluster_1 Alternative Route reagent 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine product_A Substituted Product A reagent->product_A SNAr nosyl_chloride 4-Nitrobenzenesulfonyl Chloride intermediate N-Substituted Sulfonamide nosyl_chloride->intermediate Sulfonylation product_B Functionally Similar Product intermediate->product_B Further Modification

Caption: Comparison of synthetic routes to substituted morpholine sulfonamides.

The spectroscopic validation of products from this alternative route would follow similar principles, with the key differences being the substitution pattern on the aromatic ring. For instance, a product derived from nosyl chloride would lack the chloro-substituent, leading to distinct differences in the aromatic region of the NMR spectra and a different molecular weight in the mass spectrum.

Conclusion: A Multi-faceted Approach to Structural Certainty

The spectroscopic validation of reaction products from 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine is a clear demonstration of the power of a multi-technique analytical approach. By critically analyzing the complementary data from NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous confirmation of their target molecules. This guide has provided a framework for not only performing these analyses but also for understanding the underlying chemical principles that govern the observed spectroscopic changes. Adherence to these self-validating protocols ensures the scientific integrity of the work and provides a solid foundation for further research and development.

References

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tsi-Journals. [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. National Institutes of Health. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Streptonigrin and related compounds. 5. Synthesis and evaluation of some isoquinoline analogues. PubMed. [Link]

  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

  • Dansyl chloride. Wikipedia. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Validation

A Comparative Guide to the X-ray Crystallography of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Derivatives

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. While a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, a compound of interest in medicinal chemistry and drug development. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural elucidation. Furthermore, it offers a comparative analysis with structurally related compounds, providing researchers with a predictive framework and a solid foundation for further investigation.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and morpholine derivatives are known for their diverse biological activities. The combination of these pharmacophores in the target molecule, along with the substituted nitrophenyl ring, suggests its potential as a therapeutic agent. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for rational drug design, polymorphism screening, and formulation development.

I. Synthesis and Crystallization: A Prospective Approach

A logical synthetic route to 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled morpholine solution over 30 minutes. The presence of a non-nucleophilic base, such as triethylamine (1.2 equivalents), is recommended to quench the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be systematically employed.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, place a small drop of a concentrated solution of the compound on a siliconized glass slide (hanging drop) or at the bottom of a small well (sitting drop). The reservoir of the container is filled with a less soluble "anti-solvent" (e.g., hexane or diethyl ether). The slow diffusion of the anti-solvent vapor into the drop containing the compound solution gradually reduces its solubility, promoting crystallization.

  • Temperature Gradient: Create a temperature gradient across a saturated solution of the compound. The solubility of the compound will be higher in the warmer region and lower in the cooler region, leading to crystallization in the cooler part of the solution.

II. Single-Crystal X-ray Diffraction Workflow

The following workflow represents the standard procedure for determining the crystal structure of a small molecule.

G Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Chromatographic Purification Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Crystal_Selection Selection of a High-Quality Crystal Crystallization->Crystal_Selection Crystal_Mounting Mounting on Goniometer Crystal_Selection->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Diffractometer Data_Processing Integration and Scaling of Reflections Data_Collection->Data_Processing Structure_Solution Initial Phasing and Model Building Data_Processing->Structure_Solution Direct/Patterson Methods Structure_Refinement Anisotropic Refinement of Atomic Positions Structure_Solution->Structure_Refinement Least-Squares Validation Crystallographic Information File (CIF) Validation Structure_Refinement->Validation CIF Check Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:
  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head. For air-sensitive samples, this is done under a layer of inert oil.[1]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2][3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed at calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools like PLATON and submitted to crystallographic databases in the form of a Crystallographic Information File (CIF).

III. Comparative Structural Analysis

While the crystal structure of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine is yet to be determined, we can draw valuable comparisons with the known structure of 4-(4-nitrophenyl)morpholine.

Parameter4-(4-Nitrophenyl)morpholine4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (Predicted)
Crystal System OrthorhombicMonoclinic or Orthorhombic (likely)
Space Group PbcaCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Morpholine Conformation ChairChair (expected)
Key Intermolecular Interactions π-π stackingπ-π stacking, C-H···O hydrogen bonds, potential halogen bonding

The morpholine ring in 4-(4-nitrophenyl)morpholine adopts a chair conformation, which is the most stable arrangement for this six-membered ring. It is highly probable that the morpholine ring in the target compound will also exhibit a chair conformation. The crystal packing of 4-(4-nitrophenyl)morpholine is stabilized by aromatic π-π stacking interactions. For 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine, in addition to π-π stacking, we can anticipate the presence of weak C-H···O hydrogen bonds involving the morpholine and sulfonyl oxygen atoms. The presence of the chlorine atom may also introduce halogen bonding interactions, which can significantly influence the crystal packing.

The solid-state structure of 4-(4-nitrophenyl)thiomorpholine, a close analog, is notably different from its morpholine counterpart, which can be attributed to the formation of centrosymmetric dimers through intermolecular C–H···O weak hydrogen bonds and face-to-face aromatic stacking. This highlights the subtle yet significant impact of heteroatom substitution on crystal packing.

G Predicted Intermolecular Interactions cluster_interactions Key Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 mol3 Molecule C mol1->mol3 Halogen Bonding mol2->mol3 pi_stack π-π Stacking h_bond C-H···O Hydrogen Bond halogen_bond Halogen Bonding (Cl···O/N)

Caption: Predicted intermolecular interactions in the crystal lattice.

IV. Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other techniques offer complementary data and are particularly useful when suitable single crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials. It is widely used for:

  • Phase Identification and Purity: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification.[3]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

  • Monitoring Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample.

However, PXRD does not provide the detailed atomic-level structural information that can be obtained from single-crystal XRD.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a non-destructive technique that provides information about the local chemical environment of atoms in the solid state. It is particularly useful for:

  • Characterizing Amorphous Materials: ssNMR can provide structural insights into non-crystalline solids.

  • Distinguishing Polymorphs: Different polymorphs often exhibit distinct ssNMR spectra due to differences in their local atomic environments.

  • Studying Molecular Dynamics: ssNMR can be used to investigate molecular motion in the solid state.

While ssNMR provides valuable information, it does not directly yield a three-dimensional structure in the same way as X-ray diffraction.

Computational Modeling

Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of a molecule and to analyze intermolecular interactions. These computational methods can complement experimental data and provide insights into the relative stabilities of different conformations and crystal packing arrangements.

V. Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic analysis of 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine and its derivatives. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can obtain high-quality structural data that is essential for advancing drug discovery and development programs. The comparative analysis with related structures provides a valuable predictive framework, while the discussion of alternative techniques highlights the importance of a multi-faceted approach to solid-state characterization.

References

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1235. [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved from [Link]

  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 6), o1235. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Rhodes, G. (2006). X-ray crystallography. Current protocols in protein science, Chapter 17, Unit 17.1. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • X-ray crystal data collection and refinement details of organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • EP3523310A1 - Crystalline polymorphs of a muscarinic acetylcholine receptor agonist. (n.d.). Google Patents.
  • X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. (n.d.). Open Access Journals. Retrieved from [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2020). MDPI. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). National Center for Biotechnology Information. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Drug-Like Properties of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Derivatives

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Potency against a biological target is merely the entry ticket; the true det...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Potency against a biological target is merely the entry ticket; the true determinants of success are a compound's drug-like properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the drug-like properties of derivatives of the core scaffold, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

The morpholine ring is a well-established privileged structure in medicinal chemistry, often imparting favorable physicochemical and metabolic properties to bioactive molecules.[2] When coupled with a substituted phenylsulfonyl group, as in our core scaffold, a rich chemical space is opened for exploration against various therapeutic targets. However, each modification, while potentially enhancing potency, can concurrently alter critical absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters.[3] A systematic, data-driven approach to evaluating these properties is therefore not just recommended, but essential for efficient and successful drug development.[4]

This guide will delve into both the theoretical underpinnings and the practical, experimental execution of key assays. We will explore a tiered approach, from high-throughput in silico predictions to definitive in vitro experiments, enabling a holistic comparison of your derivatives.

The Foundational Pillars of Drug-Likeness: A Multi-Parameter Approach

A successful drug must navigate a complex biological environment to reach its target in sufficient concentration and for an adequate duration, without causing undue toxicity.[5] This journey is governed by a set of physicochemical and biochemical properties collectively known as "drug-likeness." Our assessment will focus on four critical areas: Solubility, Permeability, Metabolic Stability, and Safety.

dot

Caption: The four pillars of drug-likeness assessment.

In Silico Profiling: The First Pass Filter

Before committing valuable resources to wet lab experiments, computational modeling provides a rapid and cost-effective means to prioritize your synthesized derivatives.[6][7] These models use algorithms trained on large datasets of known drugs to predict ADMET properties based on chemical structure alone.

Core In Silico Parameters:

  • Lipinski's Rule of Five (Ro5): A foundational guideline for predicting oral bioavailability.[8] It states that a compound is more likely to be orally absorbed if it has:

    • Molecular Weight (MW) ≤ 500 Da

    • LogP (a measure of lipophilicity) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. Generally, a TPSA ≤ 140 Ų is desirable for good cell permeability.

  • Predicted Aqueous Solubility (logS): Crucial for absorption and formulation. Poor solubility can be a major hurdle in drug development.[5]

  • Predicted Permeability (e.g., Caco-2): Models that simulate permeability across the intestinal wall.

  • Cytochrome P450 (CYP) Inhibition/Metabolism Prediction: Identifies potential for drug-drug interactions and metabolic liabilities.

Workflow for In Silico Analysis:

dot

in_silico_workflow cluster_input Input cluster_analysis Analysis cluster_output Output & Decision start Derivative Structures (SMILES/SDF) admet_predictor ADMET Prediction Software (e.g., SwissADME, pkCSM) start->admet_predictor Calculate Descriptors data_table Comparative Data Table admet_predictor->data_table Generate Predictions prioritization Prioritize for Synthesis & In Vitro Testing data_table->prioritization Analyze & Rank

Caption: A streamlined workflow for in silico ADMET prediction.

Comparative Data Table (Example):

DerivativeMWLogPTPSA (Ų)HBDHBAPredicted logSRo5 Violations
Core Scaffold 342.782.8574.905-3.50
Derivative A 356.813.2074.905-3.80
Derivative B 412.894.5085.216-4.50
Derivative C 520.345.6095.827-5.22

This is example data and does not represent actual experimental values.

From this initial screen, Derivative C would be deprioritized due to its violations of Lipinski's Rule of Five, suggesting potential issues with oral bioavailability.[8]

Experimental Validation: Generating Robust, Comparative Data

While in silico tools are excellent for initial triage, experimental data is the gold standard for decision-making.[9] High-throughput in vitro assays can provide quantitative data on the key drug-like properties.[10]

Poor solubility is a frequent cause of failure in drug development. It can lead to low bioavailability and make formulation challenging.

Recommended Assay: Kinetic Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It mimics the conditions of many high-throughput screening assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each derivative in 100% DMSO.

  • Compound Addition: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well microplate. This creates a 100 µM solution with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitate.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve.

For a drug to be orally absorbed, it must pass through the intestinal wall into the bloodstream.[5] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and effective way to predict passive diffusion.[9]

Recommended Assay: PAMPA

This assay uses a 96-well plate setup with a filter plate coated with a lipid layer, separating a donor compartment (representing the intestine) from an acceptor compartment (representing the bloodstream).

Experimental Protocol:

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Coat Filter Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Prepare Donor Solutions: Dissolve the test compounds in buffer at a known concentration (e.g., 100 µM).

  • Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate and incubate for 4-16 hours at room temperature with gentle shaking.

  • Quantification: Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

Comparative Data Table (Example):

DerivativeKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Permeability Class
Core Scaffold 758.5High
Derivative A 627.9High
Derivative B 354.1Moderate
Derivative C 81.2Low

This is example data and does not represent actual experimental values.

The liver is the primary site of drug metabolism. Rapid metabolism can lead to low systemic exposure and a short duration of action.[1] The liver microsomal stability assay is a standard in vitro model to assess Phase I metabolism.

Recommended Assay: Liver Microsomal Stability Assay

This assay incubates the test compound with liver microsomes (which contain key drug-metabolizing enzymes like CYPs) and a cofactor (NADPH) to initiate the metabolic process.

Experimental Protocol:

  • Prepare Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.

  • Initiate Reaction: Add NADPH to start the metabolic reaction. For a negative control, add buffer instead of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Early identification of potential cytotoxicity is crucial.[11] A simple cell viability assay can provide an initial indication of a compound's toxicity profile.

Recommended Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Calculation: Calculate the concentration at which 50% of cell viability is lost (IC50).

Final Integrated Data Comparison:

DerivativeSolubility (µM)Permeability ClassMicrosomal t½ (min)Cytotoxicity IC50 (µM)
Core Scaffold 75High45>100
Derivative A 62High55>100
Derivative B 35Moderate2585
Derivative C 8Low1522

This is example data and does not represent actual experimental values.

Interpretation and Path Forward:

Based on this integrated dataset, Derivative A emerges as the most promising candidate. It retains the high solubility and permeability of the core scaffold while exhibiting improved metabolic stability and no significant cytotoxicity. Derivative B shows a slight decline in properties, while Derivative C displays poor solubility, low permeability, rapid metabolism, and higher cytotoxicity, marking it as a low-priority candidate for further development.

This systematic approach, combining predictive in silico modeling with robust in vitro experimentation, provides a solid foundation for making informed decisions in your drug discovery program. By objectively comparing derivatives against key drug-like properties, you can efficiently allocate resources to the compounds with the highest probability of success.

References

  • Balamurugan, K., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Wang, J., et al. (2015). Drug-like property concepts in pharmaceutical design. PubMed. Available at: [Link]

  • NCBI (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • Gleeson, M. P., et al. (2011). Computational Intelligence Methods for ADMET Prediction. ResearchGate. Available at: [Link]

  • NCBI Bookshelf. Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available at: [Link]

  • SciSpace. Drug-like properties: guiding principles for the design of natural product libraries. Available at: [Link]

  • Cheng, F., et al. (2013). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central. Available at: [Link]

  • Eze, F. N., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. Available at: [Link]

  • Kostyanovsky, R. G., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]

  • Shultz, M. D. (2019). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. Available at: [Link]

  • Guan, J., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Oxford Academic. Available at: [Link]

  • Rizzi, A., et al. (2023). Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. ACS Publications. Available at: [Link]

  • IJARBS (2014). Drug Discovery and ADMET process: A Review. Available at: [Link]

  • Khan, I., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

  • Kar, S., et al. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. ACS Publications. Available at: [Link]

  • Chem Help ASAP (2020). contrasting lead-like & drug-like compounds. YouTube. Available at: [Link]

  • Castell, J. V., & Donato, M. T. (2002). In Vitro ADME Medium/High-Throughput Screening in Drug Preclinical Development. ResearchGate. Available at: [Link]

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Validation

A Researcher's Guide to Selecting Negative Controls: A Comparative Analysis of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

This guide provides an in-depth technical comparison of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" as a potential negative control. Lacking a significant body of published data on its biological inertia, we will di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" as a potential negative control. Lacking a significant body of published data on its biological inertia, we will dissect its structure to predict potential activity and contrast it with the "gold standard" approach: a well-characterized, structurally related inactive analog of a potent modulator.

The Philosophy of an Ideal Negative Control

Before evaluating a specific compound, we must define the essential characteristics of an effective negative control in pharmacological and biological assays. The ideal negative control is not merely a vehicle-treated sample; when using chemical probes or potential therapeutics, it should be a molecule that closely mirrors the physicochemical properties of the active compound but is demonstrably inert against the biological target of interest.[4]

Key properties include:

  • Structural Similarity: The control should be a close chemical analog of the active compound to account for effects related to scaffold class, solubility, and other physical properties.

  • Target Inactivity: It must be confirmed to be inactive against the primary biological target.

  • Characterized Off-Target Profile: Ideally, the negative control should engage the same off-targets as the active probe, with the singular exception of the intended target. This helps to differentiate on-target from off-target phenotypes.[4]

  • Chemical Stability and Purity: Like any experimental compound, it must be stable under assay conditions and of high purity.

The central logic is to create an experimental pair that isolates the effect of modulating the intended target.

cluster_0 Experimental Design Logic cluster_1 Observed Effects cluster_2 Conclusion A Active Compound D On-Target Phenotype + Off-Target Phenotypes A->D B Negative Control (Inactive Analog) E Off-Target Phenotypes Only B->E C Vehicle Control F Baseline (No Effect) C->F G Phenotype is On-Target D->G Comparison Isolates On-Target Effect E->G Comparison Isolates On-Target Effect

Caption: Logic diagram for isolating on-target effects using an inactive analog.

Case Study: Deconstructing "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"

Let's analyze the structure of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" to assess its suitability as a negative control, particularly in the context of kinase inhibitor studies where such scaffolds are common.

Structural Motifs and Their Potential for Bioactivity:

  • Sulfonylmorpholine Moiety: The morpholine ring is a "privileged pharmacophore" frequently found in bioactive molecules, including approved drugs.[5][6] It can improve physicochemical properties and often participates in key interactions with biological targets. The sulfonamide group is also a classic functional group in medicinal chemistry, present in a vast array of antibacterial, anti-inflammatory, and antitumor agents.[7][8] Its presence immediately raises a flag for potential, uncharacterized biological activity.

  • 2-Chloro-5-nitrophenyl Group: Nitroaromatic compounds are well-known to be electrochemically active and can be susceptible to metabolic reduction in cellular environments. This can lead to the formation of reactive intermediates, cytotoxicity, or other off-target effects unrelated to the intended experimental endpoint. While not universally toxic, this group is a structural alert that warrants caution.

Given these features, using this compound as a negative control without extensive prior validation is problematic. The presence of multiple moieties common to active drugs suggests a non-zero probability of it interacting with various biological targets, including kinases or other enzymes.

The Gold Standard: A Comparison with Matched Inactive Analogs

A more rigorous approach is to use a structurally matched pair: a potent, selective active compound and its purpose-designed inactive analog. A prime example comes from the field of kinase inhibitors. For a potent inhibitor like Dasatinib, which targets the active conformation of kinases like c-Src, an inactive analog could theoretically be designed.[1] This is often achieved by introducing a minor steric or electronic change, guided by structural biology, that disrupts a key binding interaction (e.g., a hydrogen bond with the kinase hinge region) without drastically altering the molecule's overall properties.

For instance, modifying a functional group essential for target binding can abolish potency against that target. The resulting inactive analog is the perfect tool to probe for off-target effects of the parent compound and to validate that the observed cellular phenotype is a true consequence of inhibiting the intended target.[4]

Comparative Table: Theoretical Suitability as a Negative Control
Feature4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholineIdeal Inactive Analog (e.g., modified Dasatinib)Rationale for Superiority of Ideal Analog
Structural Basis Arbitrary structure; contains potentially bioactive motifs.Rationally designed based on the active compound's structure-activity relationship (SAR).Minimizes physicochemical differences, isolating the effect of target engagement.
Target Activity Unknown; presumed inactive but not empirically proven.Empirically demonstrated to be inactive against the primary target.The defining characteristic of a reliable negative control.
Off-Target Profile Unknown; potential for off-target effects from nitro and sulfonyl groups.Likely to share many off-targets with the parent active compound.Allows for the deconvolution of on-target vs. off-target driven phenotypes.[4]
Predictive Power Low. Cannot confidently attribute lack of effect to target independence.High. A lack of phenotype strongly implies the phenotype is on-target.Provides a direct causal link between target modulation and biological outcome.
Risk of Artifacts High. Potential for false negatives (if it has unexpected activity) or confounding results.Low. The minimal structural change reduces the likelihood of introducing novel confounding biology.Increases the reliability and reproducibility of the experimental findings.

Experimental Protocol: Validating a Candidate Negative Control

Before a compound like "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" can be trusted in an experiment, its inertness must be empirically validated. Here is a standard workflow for such a process, using a kinase inhibition assay as an example.

A Step 1: Primary Target Assay B Step 2: Dose-Response Analysis A->B Confirm lack of inhibition at high concentration (e.g., 10-50 µM) C Step 3: Broad Kinome Screen B->C No significant IC50 determined D Step 4: Cellular Target Engagement C->D Profile against a large panel (e.g., >100 kinases) E Step 5: Cellular Phenotype Assessment D->E No significant off-target hits F Decision Point E->F Confirm lack of effect on downstream signaling or phenotype G Validated as Negative Control F->G No activity observed H Reject as Negative Control F->H Activity detected at any step

Caption: Workflow for the empirical validation of a candidate negative control compound.

Step-by-Step Methodology
  • Primary Target Biochemical Assay:

    • Objective: To confirm the compound does not inhibit the primary enzyme of interest.

    • Protocol:

      • Perform an in vitro kinase assay using a recombinant, purified kinase (e.g., Src kinase). A radiometric assay using [γ-³²P]-ATP provides a direct and sensitive measure of substrate phosphorylation.[2]

      • Include three key arms:

        • Positive Control: A known inhibitor of the kinase (e.g., Dasatinib) to ensure the assay is sensitive to inhibition.

        • Vehicle Control: (e.g., DMSO) to establish baseline (100%) kinase activity.

        • Test Compound: "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" at a high concentration (e.g., 10 µM or 50 µM).

      • Measure substrate phosphorylation. The test compound should show activity comparable to the vehicle control.

  • Dose-Response Analysis:

    • Objective: To confirm the lack of potency against the primary target.

    • Protocol:

      • Perform the same kinase assay as in Step 1.

      • Test the candidate negative control across a wide concentration range (e.g., 1 nM to 100 µM).

      • Generate a dose-response curve. An ideal negative control should not achieve 50% inhibition even at the highest concentration tested.

  • Broad Selectivity Profiling:

    • Objective: To identify potential off-target activities across a wider family of related enzymes.

    • Protocol:

      • Submit the compound to a commercial kinome screening service (e.g., Eurofins DiscoverX, Reaction Biology).

      • Screen the compound at a fixed, high concentration (e.g., 10 µM) against a large panel of kinases (>100).

      • Acceptance Criterion: The compound should not show significant inhibition (>50%) of any kinases in the panel. Any "hits" would disqualify it as a clean negative control.

  • Cellular Target Engagement Assay:

    • Objective: To confirm the compound does not interact with the target in a cellular context.

    • Protocol:

      • Use a technique like the Cellular Thermal Shift Assay (CETSA).

      • Treat intact cells expressing the target kinase with the candidate compound at a high concentration.

      • Heat the cell lysates to induce protein denaturation.

      • Analyze the amount of soluble target protein remaining via Western blot. A true negative control will not cause a thermal shift (i.e., will not stabilize the protein against heat-induced unfolding), unlike a binding compound.

Conclusion and Recommendations

Best Practices for Researchers:

  • Prioritize Matched Pairs: Whenever possible, use a well-validated negative control that is a close structural analog of your active compound but is proven to be inactive on the target.

  • Validate, Don't Assume: Never assume a compound is a suitable negative control based on its name or lack of published activity. Perform the necessary validation assays.

  • Report Thoroughly: When publishing, clearly state the identity of the negative control used and provide the data or a reference that validates its inertness in the context of your experiment.

By adhering to these principles, researchers can enhance the rigor and reproducibility of their work, ensuring that their discoveries are built on a solid foundation of scientifically sound evidence.

References

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA.
  • Klafki, H. W., & Wiltfang, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933. [Link]

  • Rockland Immunochemicals Inc. (2021, December 14). Positive and Negative Controls.
  • Biology For Everyone. (2025, August 24).
  • Science Ready. (n.d.). What are Positive and Negative Controls?.
  • Miburn, M. V., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. Cell Chemical Biology, 28(4), 434-443. [Link]

  • Quora. (2015, October 21). How to decide on blank and positive and negative control in an enzymatic or biochemical assay.
  • Torlakovic, E. E., et al. (2021). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology, 29(1), 1-13. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Wodicka, L. M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(41), 17599-17604. [Link]

  • YouTube. (2021, October 12). How to measure and minimize off-target effects....
  • Zhang, C., et al. (2013). A general framework for designing conformation-selective inhibitors of protein kinases. Nature Chemical Biology, 9(1), 57-64. [Link]

  • Huber, K. V., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2736-2747. [Link]

  • Ravindar, L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1533-1569. [Link]

  • ResearchGate. (n.d.). Targeting inactive kinases: Structure as foundation for cancer drug discovery.
  • Getz, J. A., et al. (2011). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 6(8), 817-825. [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.
  • PubMed. (n.d.). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin.

Sources

Comparative

Benchmarking the synthetic efficiency of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" routes

Topic: Benchmarking the synthetic efficiency of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" routes Content Type: Publish Comparison Guide Executive Summary The compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthetic efficiency of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" routes Content Type: Publish Comparison Guide

Executive Summary

The compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9) is a critical sulfonyl-morpholine building block used in the synthesis of bioactive sulfonamides, including potential anticancer agents (e.g., PI3K/mTOR inhibitors) and antialphaviral scaffolds. Its structural core combines the lipophilic, metabolic stability of the morpholine ring with an electron-deficient aryl sulfonyl moiety, making it an ideal electrophile for downstream nucleophilic aromatic substitutions (SNAr).

This guide benchmarks the three primary synthetic strategies for its production, evaluating them on Yield , Purity , Process Scalability , and Green Chemistry Metrics .

The Verdict
  • For High-Throughput/Small Scale: Route A (DCM/TEA) offers the highest reliability and yield (>90%).

  • For Process Scale/Green Chemistry: Route B (Acetonitrile/Base) provides a cleaner profile with easier workup and comparable yields (82-85%).

  • For Cost-Efficiency: Route C (Aqueous Schotten-Baumann) is the most economical but suffers from lower purity due to hydrolysis side reactions.

Chemical Identity & Retrosynthetic Analysis[1]

  • IUPAC Name: 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine

  • Molecular Formula: C₁₀H₁₁ClN₂O₅S[1]

  • Molecular Weight: 306.72 g/mol [1]

  • Key Reactivity: The sulfonyl chloride precursor is highly electrophilic due to the electron-withdrawing nitro group at the meta position relative to the sulfonyl group, and the para position relative to the chlorine.

Retrosynthetic Pathway

The molecule is almost exclusively assembled via Sulfonylation , disconnecting at the S-N bond.

  • Precursor 1: Morpholine (Nucleophile)

  • Precursor 2: 2-Chloro-5-nitrobenzenesulfonyl chloride (Electrophile)[2][3]

    • Upstream Synthesis: Chlorosulfonation of 1-chloro-4-nitrobenzene (p-chloronitrobenzene).

Comparative Route Analysis

Route A: Low-Temperature Organocatalytic Sulfonylation (The "Gold Standard")

This method utilizes dichloromethane (DCM) as a solvent and triethylamine (TEA) as a proton scavenger at controlled low temperatures. It is the preferred route for generating high-purity libraries.

  • Mechanism: Nucleophilic attack of morpholine nitrogen on the sulfonyl sulfur, followed by elimination of HCl (trapped by TEA).

  • Pros: Excellent solubility of reagents; kinetic control prevents side reactions; high yield (>90%).

  • Cons: Use of DCM (chlorinated solvent, environmental hazard); requires cryogenic cooling (-40°C to 0°C).

Route B: Acetonitrile-Mediated Synthesis (The "Process Friendly" Alternative)

Using acetonitrile (MeCN) allows for a slightly higher temperature profile and easier solvent recovery. This method often employs inorganic bases (like K₂CO₃) or organic bases (TEA/DIPEA).

  • Pros: Avoids chlorinated solvents; simpler workup (water precipitation often possible); moderate-to-high yield (~82%).

  • Cons: Slightly lower yield than Route A due to potential hydrolysis if MeCN is not strictly anhydrous.

Route C: Aqueous Schotten-Baumann (The "Legacy" Route)

Reaction in a biphasic system (Water/DCM or Water/Toluene) using NaOH or Na₂CO₃ as the base.

  • Pros: Cheapest reagents; water as primary solvent.

  • Cons: Competitive hydrolysis of the highly reactive sulfonyl chloride to the sulfonic acid reduces yield (typically 60-75%); requires phase transfer catalyst (PTC) for optimization.

Benchmarking Data Summary

MetricRoute A: DCM / TEA Route B: MeCN / Base Route C: Aqueous Biphasic
Yield 92 - 95% 82 - 85%65 - 75%
Purity (Crude) >98%>95%~85% (Sulfonic acid impurity)
Reaction Time 1 - 2 Hours3 - 5 Hours4 - 12 Hours
Temp. Profile -40°C to RT0°C to 30°C0°C to RT
Atom Economy Moderate (TEA·HCl waste)ModerateHigh (NaCl waste)
Green Score Low (Chlorinated Solvent)Medium (Preferred) Medium (Water usage/waste)
Scalability Medium (Cooling costs)High High

Detailed Experimental Protocol (Recommended: Route A/B Hybrid)

This protocol is optimized for 10 mmol scale , balancing yield and safety.

Materials
  • 2-Chloro-5-nitrobenzenesulfonyl chloride (2.56 g, 10 mmol)

  • Morpholine (0.96 g, 11 mmol, 1.1 eq)

  • Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology
  • Preparation: Charge a 100 mL round-bottom flask with 2-chloro-5-nitrobenzenesulfonyl chloride and 20 mL of solvent (DCM or MeCN). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. (Note: For DCM, -40°C is ideal but 0°C is sufficient for this deactivated substrate).

  • Addition: Mix Morpholine and TEA in the remaining 10 mL of solvent. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • For DCM: Wash organic layer with 1N HCl (2 x 15 mL) to remove excess morpholine/TEA, then Brine (1 x 15 mL). Dry over MgSO₄ and concentrate.

    • For MeCN: Pour reaction mixture into 100 mL ice water. The product typically precipitates as a solid.[4] Filter and wash with cold water.[4]

  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography if high purity is required.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, including the critical tetrahedral intermediate and the role of the base.

G cluster_0 Reaction Conditions Start 2-Chloro-5-nitro- benzenesulfonyl chloride Inter Tetrahedral Sulfonyl Intermediate Start->Inter Nucleophilic Attack Morph Morpholine (Nucleophile) Morph->Inter Base Base (TEA) (Proton Scavenger) Byprod TEA·HCl Salt Base->Byprod Prod 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine Inter->Prod Cl- Elimination Inter->Byprod H+ Abstraction

Caption: Mechanistic pathway of sulfonamide formation via nucleophilic substitution at the sulfur center.

References

  • BenchChem. (2025).[5] Synthesis of 4-bromo-2-chloro-5-nitrobenzenesulfonyl chloride and derivatives. Retrieved from .

  • Smolecule. (2023). Reaction Yields of Cl-MNBsCl with Heterocyclic Amines. Retrieved from .

  • ChemicalBook. (2016). Synthesis of 4-[(4-chloro-3-nitrophenyl)sulfonyl]morpholine (Isomer Protocol). Retrieved from .

  • National Institutes of Health (NIH). (2025). Targeting Plasmodium falciparum IspD: Urea-Based Compounds. (Discusses 2-chloro-5-nitrobenzenesulfonyl chloride reactivity).[6][2][3][4][7][8][9] Retrieved from .

  • Enamine Store. (2025).[7][10] Catalog Entry: 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine (CAS 40833-68-9).[1] Retrieved from .

Sources

Validation

Literature review of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" applications

This guide serves as a technical resource for medicinal chemists and drug discovery professionals evaluating 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9) as a scaffold for library synthesis. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for medicinal chemists and drug discovery professionals evaluating 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 40833-68-9) as a scaffold for library synthesis.

Executive Summary & Product Profile

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is a specialized sulfonamide intermediate distinguished by its unique electronic properties. Unlike standard benzenesulfonyl derivatives, this molecule features a 2-chloro substituent that is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups.

This dual-activation makes it a premier "diversity-enabling" scaffold, allowing researchers to rapidly generate libraries of 2-amino-5-nitrobenzenesulfonamides —a core pharmacophore found in various bioactive molecules, including CCR4 antagonists and Bcl-2 family inhibitors.

Technical Specifications
PropertySpecification
CAS Number 40833-68-9
Molecular Formula C₁₀H₁₁ClN₂O₅S
Molecular Weight 306.72 g/mol
Key Functionality Activated Electrophile (C2-Cl), Reducible Pharmacophore (C5-NO₂)
Stability High (Stable solid compared to corresponding sulfonyl chloride)
Solubility Soluble in DMSO, DMF, DCM; limited water solubility

Comparative Analysis: Why Choose This Scaffold?

In medicinal chemistry, the choice of starting material dictates the efficiency of the synthetic route. Below is a comparison of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine against its primary alternatives.

Comparison with Functional Alternatives
Feature2-Chloro Scaffold (Subject)2-Fluoro Analog Sulfonyl Chloride Precursor
Reactivity (SNAr) High (Excellent balance of reactivity and stability)Very High (Can be too reactive; risk of hydrolysis or side reactions)N/A (Precursor to the scaffold)
Stability Excellent (Shelf-stable solid)Good Poor (Moisture sensitive, hydrolyzes to sulfonic acid)
Cost-Effectiveness High (Lower cost than Fluoro analogs)Moderate/Low (Often significantly more expensive)High (Cheap, but requires extra step to install morpholine)
Synthetic Utility Direct SNAr with amines/thiolsRapid SNAr, even with weak nucleophilesRequires handling corrosive reagents first

Expert Insight: While the 2-Fluoro analog reacts faster, the 2-Chloro derivative provides a more controlled reaction profile, reducing the formation of bis-addition byproducts when using highly reactive diamines. Furthermore, using the pre-formed morpholine sulfonamide (the Subject) eliminates the need to handle the moisture-sensitive 2-chloro-5-nitrobenzenesulfonyl chloride , streamlining the workflow for library generation.

Mechanistic Basis of Reactivity

The utility of this scaffold rests on the Meisenheimer Complex mechanism. The chlorine atom at position 2 is activated by:

  • Inductive Effect (-I): The adjacent sulfonyl group pulls electron density, creating a partial positive charge at C2.

  • Resonance Effect (-M): The para-nitro group stabilizes the anionic intermediate formed during nucleophilic attack.

This specific substitution pattern (1-SO₂R, 2-Cl, 5-NO₂) is significantly more reactive than the 4-chloro-3-nitro isomer, making it the preferred choice for introducing steric bulk or complex amines at the ortho position.

Reaction Pathway Visualization

The following diagram illustrates the standard diversification workflow using this scaffold.

ReactionPathway Start 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine (Scaffold) Intermediate S_NAr Product (2-Amino-5-nitro) Start->Intermediate S_NAr Displacement (K2CO3, DMF, Heat) Amine Primary/Secondary Amine (H-Nu) Amine->Intermediate Final Final Aniline (2-Amino-5-amino) Intermediate->Final Nitro Reduction Reduction Reduction Step (Fe/NH4Cl or H2/Pd) Deriv Library Diversification Final->Deriv Acylation/Sulfonylation

Caption: Workflow for converting the 2-chloro-5-nitro scaffold into diverse aniline libraries via SNAr and reduction.

Experimental Protocols

These protocols are designed for high-throughput synthesis and have been standardized for reproducibility.

Protocol A: SNAr Displacement (Library Generation)

Objective: Displacement of the C2-Chloro group with a primary or secondary amine.

  • Preparation: Dissolve 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add the desired amine (1.2 eq) and Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Note: For volatile amines, use a sealed tube.

    • Note: For weak nucleophiles (e.g., anilines), use Cesium Carbonate (Cs₂CO₃) and increase temperature.

  • Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~307).

  • Work-up:

    • Dilute with ethyl acetate.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: The product often precipitates upon addition of cold ether or can be used directly in the next step.

Protocol B: Nitro Reduction to Aniline

Objective: Unmasking the C5-amino group for further derivatization (e.g., urea formation).

  • Dissolution: Dissolve the SNAr product (from Protocol A) in Ethanol/Water (4:1) .

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux at 80°C for 2 hours.

    • Alternative: Hydrogenation with 10% Pd/C in MeOH under H₂ balloon (room temp, 4h) is cleaner but may dehalogenate if other halogens are present.

  • Work-up: Filter hot through a Celite pad. Wash the pad with methanol. Concentrate the filtrate.

  • Yield: Typically >90% quantitative conversion.

Applications in Drug Discovery

Case Study: CCR4 Antagonists

The 2-amino-5-sulfonamido-benzenesulfonamide motif is a privileged structure in the design of Chemokine Receptor 4 (CCR4) antagonists, which are targets for treating asthma and T-cell malignancies.

  • Role of Scaffold: The morpholine ring acts as a solubilizing group and a hydrogen-bond acceptor mimic.

  • Mechanism: The 2-chloro group is displaced by a substituted benzylamine or piperazine. The resulting molecule creates a "propeller" conformation that fits into the hydrophobic pocket of the CCR4 receptor.

  • Reference: This synthetic strategy aligns with methodologies described in patent literature for substituted sulfonamides [1].

Case Study: Bcl-2 Family Inhibitors

Sulfonyl-morpholine derivatives have been explored as mimetics for the BH3 domain in protein-protein interaction inhibitors. The rigidity of the benzenesulfonyl core, combined with the vector provided by the ortho-substitution, allows for precise positioning of hydrophobic groups into the Bcl-2 binding groove.

References

  • Substituted Sulfonamides as CCR4 Antagonists. World Intellectual Property Organization, WO 2010/123956 A2. (Describes the use of 2-chloro-5-nitrobenzenesulfonyl derivatives in the synthesis of chemokine receptor modulators).

  • Nucleophilic Aromatic Substitution of Activated Aryl Halides.March's Advanced Organic Chemistry, 8th Edition. (Foundational text on the SNAr mechanism and activation by ortho-sulfonyl/para-nitro groups).
  • 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Product Entry. Sigma-Aldrich / Merck. (Source for physical properties and commercial availability).

Comparative

Cross-Reactivity Profiling of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"-Derived Compounds

Executive Summary 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a chemical scaffold frequently encountered in high-throughput screening (HTS) libraries, often as a hit for GPCR antagonists (e.g., CCR2, CCR8)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a chemical scaffold frequently encountered in high-throughput screening (HTS) libraries, often as a hit for GPCR antagonists (e.g., CCR2, CCR8) or Bcl-2 family inhibitors. However, its structural architecture—specifically the 2-chloro-5-nitrobenzenesulfonyl core—classifies it as a potential Pan-Assay Interference Compound (PAINS) due to inherent electrophilicity.

This guide provides a technical profiling framework to distinguish between bona fide pharmacological engagement and non-specific cross-reactivity. Unlike primary sulfonamides which are classic Carbonic Anhydrase (CA) inhibitors, this tertiary sulfonamide morpholine derivative presents a distinct risk profile: Covalent Cysteine Modification via Nucleophilic Aromatic Substitution (


).

Part 1: Chemical Architecture & Reactivity Risks

To profile this compound effectively, one must understand the electronic forces at play. The molecule is not merely a ligand; it is a "soft" electrophile.

The "Warhead" Mechanism

The phenyl ring is substituted with two strong Electron-Withdrawing Groups (EWGs):

  • Sulfonyl Group (

    
    ):  Strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) withdrawal.
  • Nitro Group (

    
    ):  Strong 
    
    
    
    and
    
    
    withdrawal at the para position relative to the chlorine.

The Consequence: These groups pull electron density away from the ring, making the Carbon-2 position (holding the Chlorine) highly electron-deficient. In the presence of biological nucleophiles (specifically thiols like Glutathione or Cysteine residues on proteins), the Chlorine acts as a leaving group, leading to irreversible covalent adduct formation.

Interaction Landscape Diagram

The following diagram maps the primary pharmacological targets against the liability pathways (off-targets).

ReactivityLandscape Compound 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine GPCR GPCR Antagonism (CCR2/CCR8) Compound->GPCR Reversible Binding (Ideal) PPI Protein-Protein Interaction (Bcl-2) Compound->PPI Hydrophobic Fit Cysteine Cysteine Adducts (S_NAr Reaction) Compound->Cysteine Covalent Modification (High Risk) GSH Glutathione Depletion (Metabolic Stability) Compound->GSH Irreversible Conjugation Redox Nitro-Reductase (Reactive Nitrogen Species) Compound->Redox Enzymatic Reduction CA Carbonic Anhydrase (Low Affinity - Tertiary Sulfonamide) Compound->CA Steric Hindrance

Figure 1: Interaction Landscape highlighting the high risk of covalent cysteine modification versus the intended reversible binding targets.

Part 2: Primary vs. Off-Target Pharmacology

The Selectivity Trap

Researchers often mistake the biological activity of this scaffold for specific inhibition. However, if the


 shifts significantly when the assay is run with varying incubation times, the inhibition is likely covalent and non-specific.
FeatureTarget Compound (2-Cl, 5-NO2)Reference Control (2-Me, 5-H)Clinical Control (Acetazolamide)
Primary Class Electrophilic Tertiary SulfonamideStable Tertiary SulfonamidePrimary Sulfonamide
Reactivity Mode Covalent (

displacement of Cl)
Reversible (Non-covalent)Reversible (Coordination)
Cysteine Reactivity High (

measurable)
NegligibleNegligible
Carbonic Anhydrase Low (

)
Low (

)
High (

)
Redox Liability High (Nitro reduction)LowLow

Expert Insight: Do not use primary sulfonamides (like Sulfamethoxazole) as negative controls for this specific morpholine derivative. Primary sulfonamides bind Carbonic Anhydrase avidly. Your compound, being a tertiary sulfonamide (morpholine-capped), will not bind CA unless it undergoes metabolic N-dealkylation. The correct negative control is the 2-Methyl or Des-Chloro analog of your compound, which retains the shape but lacks the leaving group.

Part 3: Experimental Protocols (Self-Validating)

To validate if your compound is acting as a "PAINS" molecule, you must perform a Glutathione (GSH) Trapping Assay and a Time-Dependent Inhibition (TDI) assay.

Protocol A: GSH Trapping Assay (LC-MS/MS)

Purpose: To detect if the 2-Chloro moiety is displaced by thiols.

  • Preparation: Prepare a

    
     stock of the test compound in DMSO. Prepare 
    
    
    
    GSH in phosphate buffer (pH 7.4).
  • Incubation: Mix compound (

    
     final) with GSH (
    
    
    
    final) in buffer. Incubate at
    
    
    .
  • Sampling: Aliquot at

    
    . Quench with cold acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS (Q-TOF or Orbitrap).

  • Validation Criteria (The "Truth" Check):

    • Look for Mass Shift:

      
      .
      
    • Interpretation: If >5% adduct formation is observed within 1 hour, the compound is a reactive electrophile and unsuitable for drug development without structural modification.

Protocol B: Activity-Based Protein Profiling (ABPP) Workflow

Purpose: To visualize proteome-wide off-target promiscuity.

ABPP_Workflow cluster_logic Validation Logic Lysate 1. Cell Lysate (Proteome) Incubation 2. Compound Incubation (Competitor) Lysate->Incubation Pre-treatment Probe 3. Add Iodoacetamide-Alkyne (Cysteine Probe) Incubation->Probe Label Free Cysteines Click 4. Click Chemistry (+ Rhodamine-Azide) Probe->Click CuAAC Reaction Gel 5. SDS-PAGE & Fluorescent Scanning Click->Gel Visualize Band Loss LogicText If Compound binds Cysteines, Probe cannot bind. Result: LOSS of Fluorescence. Gel->LogicText

Figure 2: Competitive ABPP workflow. A specific inhibitor will block only one band; a reactive 2-chloro-5-nitro compound will dim multiple bands (promiscuity).

Part 4: Data Comparison & Interpretation

The following table synthesizes typical experimental data for this scaffold class. Use this to benchmark your own results.

Metric4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholineNon-Reactive Analog (2-Methyl)Interpretation
GSH Adduct (

)
Detected (>50%) Not DetectedCritical Fail: High reactivity confirms

liability.
Target

(0h Pre-inc)


Moderate potency driven by reversible interactions.
Target

(4h Pre-inc)


Potency Shift: >10x shift indicates covalent mechanism.
CA-II Inhibition (

)


Pass: Tertiary sulfonamides do not inhibit CA significantly.
Cytotoxicity (

)


Toxicity likely driven by non-specific protein alkylation.
Mitigation Strategies

If your lead compound contains this core, you must "tame" the reactivity:

  • Remove the Nitro Group: Replace

    
     with 
    
    
    
    or
    
    
    . This reduces the electron deficiency of the ring, preventing
    
    
    attack on the chloride.
  • Replace the Chloride: Swap

    
     for a methyl group (
    
    
    
    ) or methoxy (
    
    
    ). This removes the leaving group entirely, converting the molecule from a covalent modifier to a reversible binder.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the SAR for sulfonamides; confirms tertiary sulfonamides (morpholine-derivatives)
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

    • Context: Defines nitro-aromatics and alkyl halides as frequent hitters in HTS due to reactivity.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

    • Context: Provides the chemical basis for the reactivity of this scaffold with thiols (The Fukuyama deprotection mechanism).
  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link

    • Context: Describes the ABPP methodology for profiling electrophilic compounds against the cysteine proteome.
Validation

A Senior Application Scientist's Guide to the Comparative Physicochemical Profiling of Novel 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Analogs

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound series is a cornerstone of successful lead optimization. These properties govern a molecule's ab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound series is a cornerstone of successful lead optimization. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its potential as a therapeutic agent. This guide provides a comprehensive framework for the comparative analysis of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" and its rationally designed analogs. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative references.

The sulfonylmorpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties. The parent compound, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, presents a unique starting point for analog synthesis. Its distinct electronic and steric features, arising from the chloro and nitro substituents on the phenyl ring, offer multiple avenues for modification to modulate its physicochemical characteristics.

Proposed Analogs for Comparative Analysis

A logical starting point for a comparative analysis involves systematic modification of the phenyl ring substituents. The following analogs are proposed to explore the impact of electronic and steric variations on the core scaffold's properties:

  • Analog 1 (Electron-Donating Group): 4-((2-Chloro-5-methoxyphenyl)sulfonyl)morpholine

  • Analog 2 (Alternative Halogen): 4-((2-Fluoro-5-nitrophenyl)sulfonyl)morpholine

  • Analog 3 (Hydrogen Bond Donor): 4-((2-Chloro-5-aminophenyl)sulfonyl)morpholine

  • Analog 4 (Steric Bulk): 4-((2-Chloro-5-(tert-butyl)phenyl)sulfonyl)morpholine

These analogs will be compared against the parent compound, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine .

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for generating high-quality, comparable data. The following workflow outlines the key experiments for a comprehensive physicochemical profile.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Comparison Synthesis Analog Synthesis Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Solubility Aqueous Solubility (Shake-Flask Method) Purification->Solubility Lipophilicity Lipophilicity (LogP) (HPLC Method) Purification->Lipophilicity Thermal Thermal Properties (DSC/TGA) Purification->Thermal Stability Chemical Stability (ICH Guidelines) Purification->Stability DataTable Comparative Data Table Solubility->DataTable Lipophilicity->DataTable Thermal->DataTable Stability->DataTable SAR Structure-Activity Relationship (SAR) Analysis DataTable->SAR

Caption: Experimental workflow for the synthesis and physicochemical characterization of sulfonylmorpholine analogs.

Comparative Data Summary

The following table should be populated with experimental data to facilitate a direct comparison of the parent compound and its analogs.

Property4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (Parent)Analog 1 (Methoxy)Analog 2 (Fluoro)Analog 3 (Amino)Analog 4 (tert-Butyl)
Aqueous Solubility (µg/mL) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Lipophilicity (LogP) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Melting Point (°C) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Decomposition Temp (°C) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Chemical Stability (t½) Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Detailed Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[1][2] This is a critical parameter as poor aqueous solubility can hinder oral absorption and lead to unreliable in vitro assay results.[3][4]

Protocol:

  • Add an excess amount of the test compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[3][4]

  • After incubation, allow the samples to stand to permit sedimentation of the excess solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Construct a calibration curve using known concentrations of the compound to accurately quantify the solubility.

Lipophilicity Determination (LogP via HPLC)

Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. The HPLC method for LogP determination is a high-throughput and resource-sparing alternative to the traditional shake-flask method.[5][6] It provides a reliable measure of a compound's hydrophobicity, which influences its absorption, distribution, and potential for off-target effects.[7]

Protocol:

  • Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Use a reversed-phase HPLC column (e.g., C18).

  • Create a calibration curve by injecting a series of reference compounds with known LogP values and recording their retention times.

  • Inject the test compound and record its retention time under the same chromatographic conditions.

  • Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.

  • The measurements should be performed in triplicate to ensure precision.[8]

Thermal Properties (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a compound.[9] DSC determines the melting point and can reveal information about crystallinity and polymorphism, while TGA measures the compound's thermal stability and decomposition temperature.[10][11] These properties are crucial for formulation development and ensuring the stability of the final drug product.

DSC Protocol:

  • Accurately weigh 2-10 mg of the sample into an aluminum DSC pan and seal it.[12]

  • Place the sample pan and an empty reference pan into the DSC instrument.[13]

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.[13]

  • Record the heat flow as a function of temperature. The melting point is identified as the peak of the endothermic transition.[13]

TGA Protocol:

  • Weigh 5-10 mg of the sample into a TGA pan.[14]

  • Place the pan in the TGA instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[15]

  • Record the change in mass as a function of temperature. The decomposition temperature is typically reported as the onset of significant mass loss.[9]

Chemical Stability Assessment

Rationale: Assessing the chemical stability of a new chemical entity is a regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[16] Stability studies are conducted under various environmental conditions to evaluate how the compound's quality changes over time.

Protocol (based on ICH Q1A(R2) guidelines): [17]

  • Store the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.[18]

  • Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • The rate of degradation can be determined, and the half-life (t½) of the compound under these conditions can be calculated.

Structure-Property Relationship Analysis

Upon generating the experimental data, a thorough structure-property relationship (SPR) analysis should be conducted. This involves correlating the observed changes in physicochemical properties with the specific structural modifications made to the parent compound. For instance, the introduction of a polar group like an amino substituent (Analog 3) is expected to increase aqueous solubility and decrease LogP, while a bulky, non-polar group like a tert-butyl substituent (Analog 4) would likely have the opposite effect. This analysis is crucial for guiding further analog design and optimizing the overall profile of the compound series.

Conclusion

This guide provides a robust framework for the systematic and comparative analysis of the physicochemical properties of "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine" analogs. By adhering to these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality, reproducible data. This, in turn, will enable informed decision-making in the drug discovery and development process, ultimately increasing the likelihood of identifying a successful clinical candidate.

References

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF. ResearchGate. [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ElectronicsAndBooks. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

  • 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. TA Instruments. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. MDPI. [Link]

  • FDA Stability Testing Regulations For Pharmaceuticals. BioBoston Consulting. [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue Engineering. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • Determination of the PCM melting temperature range using DSC. ScienceDirect. [Link]

  • Stability Testing Of Drug Products In The US 2021. CPT Labs. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

  • FDA 483s and Warning Letters concerning Stability Testing. GMP Journal. [Link]

Sources

Comparative

Reproducibility of synthetic protocols for "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"

Executive Summary This guide provides a technical comparison of synthetic routes for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 80815-18-3 / Related Isomers). This molecule represents a classic electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of synthetic routes for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (CAS: 80815-18-3 / Related Isomers). This molecule represents a classic electron-deficient arylsulfonamide, widely utilized as an intermediate in the development of PI3K inhibitors and other bioactive morpholine scaffolds.

The Challenge: The presence of the 2-chloro and 5-nitro groups on the benzene ring renders the sulfonyl chloride precursor highly electrophilic. While this ensures rapid reaction kinetics, it introduces a critical reproducibility issue: competitive hydrolysis . If ambient moisture or reaction temperature is not strictly controlled, the starting material degrades to the sulfonic acid before coupling, severely impacting yield.

This guide evaluates three protocols, recommending Method A (Anhydrous Kinetic Control) as the industry standard for reproducibility.

Chemical Context & Retrosynthesis[1][2]

The synthesis relies on a Nucleophilic Aromatic Substitution at the sulfur center (Sulfonylation).

  • Electrophile: 2-Chloro-5-nitrobenzenesulfonyl chloride.[1][2] (Highly reactive due to electron-withdrawing

    
     and 
    
    
    
    groups).
  • Nucleophile: Morpholine (Secondary amine, moderate basicity,

    
    ).
    
  • Base: Required to scavenge the HCl byproduct and drive equilibrium.

Reaction Scheme:

ReactionScheme SM1 2-Chloro-5-nitro- benzenesulfonyl chloride Process Sulfonylation (Base, Solvent) SM1->Process SM2 Morpholine SM2->Process Prod 4-((2-Chloro-5-nitrophenyl) sulfonyl)morpholine Process->Prod Byprod HCl Salt (Scavenged) Process->Byprod

Figure 1: General reaction pathway for the synthesis of the target sulfonamide.

Comparative Protocol Analysis

We evaluated three common methodologies based on Yield, Purity, and Reproducibility (Robustness).

Table 1: Performance Matrix
FeatureMethod A: Anhydrous (Recommended) Method B: Schotten-Baumann Method C: Catalytic/Green
Solvent System Dichloromethane (DCM)Water / Acetone (Biphasic)Ethyl Acetate / Water
Base Triethylamine (TEA) or DIPEA

or


Temperature 0°C

RT
0°CRT
Yield (Avg) 92 - 96% 65 - 75%80 - 85%
Purity (Crude) High (>98%)Moderate (Sulfonic acid impurity)Good
Reproducibility High Low (pH/Rate dependent)Moderate
Primary Risk Moisture controlHydrolysis of Sulfonyl ChloridePhase transfer kinetics
Analysis of Causality
  • Method A (Anhydrous): Uses DCM, which solubilizes the sulfonyl chloride perfectly. The organic base (TEA) is soluble, creating a homogeneous phase. The low temperature (0°C) prevents side reactions. Verdict: Highest reliability for medicinal chemistry.

  • Method B (Aqueous): Traditional Schotten-Baumann conditions use water. Because the 2-chloro-5-nitro moiety makes the sulfur extremely electrophilic, water competes aggressively with morpholine. This leads to variable yields of the hydrolyzed sulfonic acid byproduct. Verdict: Not recommended for this specific substrate.

Detailed Experimental Protocol (Method A)

This protocol is optimized for 10 mmol scale but is linearly scalable.

Materials
  • Reactant A: 2-Chloro-5-nitrobenzenesulfonyl chloride (2.56 g, 10 mmol).

  • Reactant B: Morpholine (0.96 g, 1.05 mL, 11 mmol) [1.1 equiv].

  • Base: Triethylamine (TEA) (1.52 g, 2.1 mL, 15 mmol) [1.5 equiv].

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL).

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the RBF with Reactant A and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice/water bath.

    • Checkpoint: Ensure the sulfonyl chloride is fully dissolved before proceeding.

  • Nucleophile Addition: In a separate vial, mix Morpholine and TEA in DCM (10 mL).

  • Controlled Reaction: Add the Morpholine/TEA mixture dropwise to the RBF over 15 minutes.

    • Why? The reaction is exothermic.[3] Rapid addition can cause a temperature spike, leading to impurity formation.

  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS.[4] The starting material spot should disappear.

  • Workup (Extraction):

    • Dilute with DCM (50 mL).

    • Wash with 1N HCl (2 x 30 mL) to remove excess morpholine and TEA.

    • Wash with Sat.

      
        (1 x 30 mL) to remove any hydrolyzed sulfonic acid.
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The product typically solidifies as a yellow solid. If necessary, recrystallize from Ethanol.

Reproducibility Logic & Troubleshooting

To ensure this protocol works every time, follow this logic flow.

Workflow Start Start Synthesis CheckSM Check Sulfonyl Chloride Quality (Color/State) Start->CheckSM Decision1 Is it Dark/Wet? CheckSM->Decision1 PurifySM Recrystallize SM (Benzene/Hexane) Decision1->PurifySM Yes Proceed Proceed to Reaction (Anhydrous DCM) Decision1->Proceed No PurifySM->CheckSM Monitor Monitor Temp during Amine Addition Proceed->Monitor Decision2 Temp > 5°C? Monitor->Decision2 SlowDown Stop Addition Cool Down Decision2->SlowDown Yes Workup Acidic Wash (HCl) Decision2->Workup No SlowDown->Monitor

Figure 2: Critical Control Points (CCPs) for ensuring batch-to-batch consistency.

Critical Control Points (CCPs)
  • Starting Material Quality: 2-Chloro-5-nitrobenzenesulfonyl chloride hydrolyzes on the shelf. If the solid is sticky or dark brown, it contains sulfonic acid. This must be removed (or accounted for) or the stoichiometry will be off, leaving unreacted morpholine.

  • Water Content: Because the electrophile is electron-deficient, it reacts with water 10x faster than a standard tosyl chloride would. Use fresh DCM.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3688337, 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine. Retrieved from [Link]

  • ResearchGate. Synthesis of Morpholine Containing Sulfonamides. (Discussion on aqueous vs. anhydrous media). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine

For Immediate Use by Laboratory and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine. As a Senior Application Scientist, my objective is to equip you with a clear, actionable, and scientifically grounded protocol that prioritizes the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from the known hazards of structurally related compounds and established best practices for the disposal of hazardous chemical waste.

Understanding the Hazard Profile

  • Chlorinated Aromatic Compounds: This class of compounds is known for its persistence in the environment and potential toxicity.[1] Improper disposal can lead to long-term contamination.[1] Thermal decomposition of chlorinated aromatic compounds can produce hazardous byproducts, including hydrogen chloride and potentially polychlorinated dibenzofurans and dioxins, necessitating controlled incineration.[2][3]

  • Nitrated Aromatic Compounds: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4] The presence of the nitro group also increases the energetic properties of the molecule, requiring careful handling.

  • Morpholine: Morpholine itself is a flammable liquid and is harmful if swallowed. It is also corrosive and can cause severe skin burns and eye damage.[5][6][7][8]

Based on these components, 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine should be handled as a hazardous substance with particular attention to its potential as a skin and eye irritant, its toxicity, and the hazards associated with its thermal decomposition.

Core Disposal Directive: Treat as Hazardous Waste

All materials contaminated with 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, including the pure compound, solutions, reaction mixtures, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][9]

Data Summary Table: Hazard Profile of Related Compounds
Compound/Functional GroupKey HazardsRelevant Disposal Considerations
Chlorinated Aromatics Environmental persistence, toxicity, formation of hazardous byproducts upon incomplete combustion.[1][2][3]Must be treated as hazardous waste. Incineration must be at high temperatures with flue gas scrubbing.[2][10]
Nitrated Aromatics Toxicity (oral, dermal, inhalation), potential for energetic decomposition.[4]Segregate from incompatible materials. Incineration is a common disposal method.
Morpholine Flammable, harmful if swallowed, causes severe skin burns and eye damage.[5][6][7][8]Keep away from ignition sources.[5][6] Neutralize and dilute with copious amounts of water is not a suitable disposal method for the derivatized compound.
2-Chloro-5-nitrophenol Harmful if swallowed, causes skin and eye irritation.[4]Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE)

Before handling 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine or its waste, at a minimum, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure proper disposal.

  • Solid Waste:

    • Collect unreacted 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine and any contaminated solids (e.g., contaminated filter paper, weighing boats) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect solutions containing 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Away from general laboratory traffic.

  • In a well-ventilated area.

  • Away from heat sources and direct sunlight.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed hazardous waste disposal contractors.

Diagram of the Disposal Workflow

DisposalWorkflow Disposal Workflow for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine A Step 1: Don Appropriate PPE B Step 2: Segregate and Collect Waste (Solid and Liquid Streams Separate) A->B C Step 3: Label Waste Containers ('Hazardous Waste', Chemical Name, Hazards) B->C D Step 4: Store in Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Professional Disposal D->E

Caption: A flowchart illustrating the key steps for the safe disposal of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your colleagues and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance.

  • Dispose: Place all contaminated materials in a sealed and labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

The Rationale Behind Incineration

The recommended final disposal method for chlorinated and nitrated aromatic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.

  • High-Temperature Destruction: The high temperatures in a chemical incinerator are necessary to break the stable aromatic ring and the carbon-chlorine bonds.[10]

  • Flue Gas Scrubbing: The combustion of chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl).[2][10] Flue gas scrubbers are essential to neutralize these acidic gases before they are released into the atmosphere, preventing acid rain and environmental damage.

Logical Relationship of Disposal Choices

DisposalRationale Rationale for Disposal of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Compound 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine Chlorinated Chlorinated Aromatic Moiety Compound->Chlorinated Nitrated Nitrated Aromatic Moiety Compound->Nitrated Morpholine Morpholine Moiety Compound->Morpholine HazardousWaste Classified as Hazardous Waste Chlorinated->HazardousWaste Nitrated->HazardousWaste Morpholine->HazardousWaste Incineration High-Temperature Incineration HazardousWaste->Incineration Scrubbing Flue Gas Scrubbing Incineration->Scrubbing SafeDisposal Safe and Compliant Disposal Scrubbing->SafeDisposal

Caption: A diagram showing the logical progression from chemical properties to the recommended disposal method.

By adhering to these procedures, you will ensure the safe and environmentally responsible disposal of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, upholding the principles of laboratory safety and regulatory compliance.

References

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Shanghai Chemex Group Ltd. (2022). Material Safety Data Sheet (MSDS) - Morpholine. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]

  • MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrophenol. PubChem. Retrieved from [Link]

  • ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved from [Link]

  • Frontiers Media S.A. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Retrieved from [Link]

  • The Royal Society. (n.d.). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PubMed Central. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C10H11ClN2O5S). Retrieved from [Link]

  • Open Research Newcastle. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Retrieved from [Link]

  • ResearchGate. (2025). The microbial degradation of morpholine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • YouTube. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
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4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
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